(S)-Landipirdine
Description
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Properties
Molecular Formula |
C18H19FN2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea |
InChI |
InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m1/s1 |
InChI Key |
MTTHRRVVGMPYQG-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Developmental History of (S)-Landipirdine: A Technical Overview
(S)-Landipirdine , also known as SYN-120 and RO5025181 , is a potent and selective antagonist of the serotonin 5-HT6 receptor, with additional activity at the 5-HT2A receptor. Developed by Hoffmann-La Roche, this small molecule was investigated for its potential therapeutic benefits in neurological and psychiatric disorders, particularly Alzheimer's disease and Parkinson's disease dementia, where cognitive impairment is a key feature. Despite showing early promise, its clinical development for dementia-related cognitive disorders was ultimately discontinued. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental protocols related to this compound.
Discovery and Historical Development
The journey of this compound began at Hoffmann-La Roche, where a medicinal chemistry program focused on the development of ligands for the 5-HT6 receptor. This receptor, primarily expressed in the central nervous system, was identified as a promising target for cognitive enhancement. The core of the discovery effort revolved around a series of (R)-1-(aminomethyl)-6-(phenyl)sulfonyltetralin derivatives. Through systematic structure-activity relationship (SAR) studies, researchers at Roche aimed to optimize the potency and selectivity of these compounds.
A key publication by Kress, J.M., and colleagues in 2010 detailed the synthesis and evaluation of a series of non-basic 5-HT6 ligands derived from this tetralin scaffold, which led to the identification of compounds with sub-nanomolar affinity.[1] Although the specific synthesis of this compound was not the central focus of this particular publication, it laid the foundational chemistry and SAR insights that culminated in its discovery.
Following its initial characterization, this compound was licensed to other pharmaceutical companies, including Biotie Therapies and subsequently Acorda Therapeutics, for further clinical development. The compound progressed to Phase II clinical trials for the treatment of cognitive impairment in Parkinson's disease dementia. However, the development for cognition disorders and dementia was officially discontinued in February 2020.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects primarily through the antagonism of two serotonin receptor subtypes: 5-HT6 and 5-HT2A.
5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is almost exclusively expressed in the brain, with high densities in regions associated with learning and memory, such as the hippocampus and cortex. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to the Gs alpha subunit, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
However, research has revealed that 5-HT6 receptors can also signal through alternative, non-canonical pathways. One such pathway involves the interaction of the receptor's C-terminal region with the Fyn-tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. Another alternative pathway involves the mammalian target of rapamycin (mTOR). Blockade of these signaling cascades by antagonists like this compound is believed to modulate the activity of various neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive processes.
dot
Caption: 5-HT6 Receptor Signaling Pathways.
5-HT2A Receptor Antagonism
The 5-HT2A receptor, another GPCR, is widely distributed throughout the central nervous system and is implicated in processes such as perception, mood, and cognition. It primarily couples to the Gq/11 alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Antagonism of the 5-HT2A receptor is a mechanism shared by several atypical antipsychotic drugs and is thought to contribute to their efficacy in treating psychosis and mood disorders. In the context of this compound, 5-HT2A antagonism may have contributed to its potential effects on neuropsychiatric symptoms.
dot
Caption: 5-HT2A Receptor Signaling Pathway.
Quantitative Data
While specific quantitative data for this compound from its primary discovery publication is not publicly available, data from a Phase II clinical trial in Parkinson's disease dementia provides some insight into its clinical application.
Table 1: Clinical Trial Dosing Regimen for this compound (SYN-120)
| Week | Daily Dose (mg) |
| 1 | 20 |
| 2 | 50 |
| 3-16 | 100 |
Data from clinical trial NCT02258152.
Experimental Protocols
The characterization of this compound would have involved a series of standard in vitro and in vivo pharmacological assays. Below are detailed, representative protocols for the key assays used to determine its activity at the 5-HT6 and 5-HT2A receptors.
Radioligand Binding Assay for 5-HT6 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-LSD (lysergic acid diethylamide).
-
Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand ([³H]-LSD) at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Radioligand Binding Assay Workflow.
In Vitro Functional Assay for 5-HT2A Receptor (Calcium Flux Assay)
This assay measures the ability of a compound to antagonize the agonist-induced activation of the 5-HT2A receptor by measuring changes in intracellular calcium levels.
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
Test compound: this compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject a known concentration of the agonist (serotonin) into the wells.
-
Continue to record the fluorescence to measure the calcium response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after agonist addition.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
dot
Caption: Calcium Flux Assay Workflow.
Conclusion
This compound represents a well-characterized dual 5-HT6 and 5-HT2A receptor antagonist that emerged from a focused drug discovery program at Roche. While its journey through clinical trials for cognitive disorders ultimately did not lead to regulatory approval, the study of this compound has contributed to the understanding of the roles of these serotonin receptors in the central nervous system. The detailed methodologies and signaling pathways described herein provide a comprehensive technical foundation for researchers and drug development professionals interested in this area of neuropharmacology.
References
(S)-Landipirdine ((S)-RO5025181, SYN120): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Landipirdine, also known by its developmental codes (S)-RO5025181 and SYN120, is a potent, orally bioavailable small molecule that acts as a dual antagonist of the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1][2] Developed initially by Roche and later by Biotie Therapies and Acorda Therapeutics, this compound was investigated for its potential therapeutic benefits in neurodegenerative disorders, particularly for cognitive impairment and psychiatric symptoms associated with Parkinson's disease dementia (PDD).[1] Despite showing a generally tolerable safety profile, the compound failed to demonstrate efficacy in improving cognition in a Phase 2a clinical trial, leading to the discontinuation of its development for dementia and cognition disorders in early 2020.[1] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, available clinical trial data, and relevant experimental protocols.
Introduction
The serotonergic system, through its diverse array of receptors, plays a crucial role in regulating mood, cognition, and memory.[3] The 5-HT6 and 5-HT2A receptors, in particular, have emerged as promising targets for therapeutic intervention in central nervous system (CNS) disorders. The 5-HT6 receptor is almost exclusively expressed in the brain, in regions critical for learning and memory, and its antagonism is thought to enhance cholinergic and glutamatergic neurotransmission.[4] The 5-HT2A receptor is implicated in various psychiatric symptoms, including psychosis and apathy.[5] this compound was designed to simultaneously block both of these receptors, with the hypothesis that this dual antagonism could offer a synergistic approach to treating both cognitive and neuropsychiatric symptoms in dementia.[5]
Preclinical Pharmacology
While specific quantitative data on the binding affinities (Ki) and functional potencies (IC50) of this compound for the 5-HT6 and 5-HT2A receptors are not publicly available, it is consistently described as a potent and selective antagonist for these targets.[2][6][7]
Mechanism of Action & Signaling Pathways
This compound exerts its pharmacological effects through the dual antagonism of 5-HT6 and 5-HT2A receptors. The blockade of these two distinct G-protein coupled receptors (GPCRs) modulates multiple downstream signaling cascades.
5-HT6 Receptor Antagonism
The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gs alpha subunit. Its activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking this receptor, this compound is hypothesized to prevent this cascade. Furthermore, 5-HT6 receptor signaling has been shown to involve the Fyn-tyrosine kinase and mTOR pathways, which are critical for synaptic plasticity and memory formation. Antagonism of the 5-HT6 receptor is also believed to indirectly enhance cholinergic and glutamatergic neurotransmission, which is impaired in neurodegenerative diseases.[4]
5-HT2A Receptor Antagonism
The 5-HT2A receptor is primarily coupled to the Gq alpha subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This signaling pathway is involved in a wide range of neuronal processes, and its dysregulation has been linked to psychosis and other behavioral disturbances in dementia. By antagonizing the 5-HT2A receptor, this compound is expected to attenuate this signaling cascade.
Integrated Signaling Pathway Diagram
Clinical Development: The SYNAPSE Trial
The primary clinical investigation of this compound (SYN120) in its target indication was the SYNAPSE study, a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, proof-of-concept trial in patients with Parkinson's disease dementia (PDD).
Study Design and Methods
-
Objective: To evaluate the safety, tolerability, and efficacy of SYN120 in PDD patients.[1]
-
Population: 82 patients with PDD who were on a stable dose of a cholinesterase inhibitor.[1]
-
Intervention: Patients were randomized to receive either SYN120 (100 mg/day) or placebo for 16 weeks.[1]
-
Primary Efficacy Measures:
-
Cognitive Drug Research (CDR) computerized assessment system: Continuity of Attention.[1]
-
-
Key Secondary Efficacy Measures:
-
CDR Quality of Episodic Memory.[1]
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[1]
-
Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC).[1]
-
Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15).[1]
-
Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep).[1]
-
Neuropsychiatric Inventory (NPI).[1]
-
-
Safety and Tolerability: Assessed through adverse events (AEs), Unified Parkinson's Disease Rating Scale (UPDRS) scores, and discontinuations.[1]
Pharmacokinetics
Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life from the SYNAPSE trial have not been made publicly available.
Efficacy Results
At the 16-week endpoint, SYN120 did not show a statistically significant improvement in the primary or key secondary cognitive assessments compared to placebo.[1] However, nominal improvements were observed in some measures of daily living and neuropsychiatric symptoms.
Table 1: Summary of Efficacy Outcomes from the SYNAPSE Trial
| Outcome Measure | Result |
| Cognitive Assessments | |
| CDR Continuity of Attention (Primary) | No significant difference between SYN120 and placebo.[6] |
| CDR Quality of Episodic Memory | No significant difference between SYN120 and placebo.[6] |
| ADAS-Cog | No significant difference between SYN120 and placebo.[6] |
| ADCS-CGIC | No significant difference between SYN120 and placebo.[6] |
| Functional and Neuropsychiatric Assessments | |
| PDAQ-15 (Cognitive activities of daily living) | Nominal improvement in the SYN120 group compared to placebo (unadjusted p = 0.029).[1] |
| NPI-Apathy/Indifference Score | Nominal improvement in the SYN120 group compared to placebo (unadjusted p = 0.028).[1] A post-hoc analysis showed a significant improvement (p=0.003).[5] |
| NPI-Irritability/Lability and NPI-Anxiety | Numerical improvements noted with SYN120 compared to placebo.[5] |
Safety and Tolerability
SYN120 was generally well-tolerated. The incidence of adverse events and treatment discontinuations were similar between the SYN120 and placebo groups. However, a worsening of motor symptoms as measured by the UPDRS was observed in the SYN120 group.
Table 2: Key Safety and Tolerability Findings from the SYNAPSE Trial
| Parameter | SYN120 (N=38) | Placebo (N=44) |
| Adverse Events (AEs) | 74% | 77% |
| Treatment Discontinuation due to AEs | 16% | 16% |
| Nausea and Vomiting | More frequent | Less frequent |
| Motor Symptoms (UPDRS) Worsening | Observed | Not observed |
Experimental Protocols
The following are generalized protocols for key preclinical assays relevant to the evaluation of 5-HT6 receptor antagonists like this compound.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand for binding to membranes from cells expressing the 5-HT6 receptor.
-
Materials:
-
Cell membranes expressing human 5-HT6 receptors.
-
Radioligand (e.g., [3H]-LSD).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Methiothepin).
-
Binding buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test assesses recognition memory in rodents, a cognitive domain relevant to dementia.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase (several days): The animal is placed in the pool from different starting locations and must learn to find the hidden platform using distal visual cues in the room.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Conclusion
This compound ((S)-RO5025181, SYN120) is a dual 5-HT6 and 5-HT2A receptor antagonist that was developed for the treatment of cognitive and neuropsychiatric symptoms in Parkinson's disease dementia. While the compound was well-tolerated, it failed to meet its primary cognitive endpoints in a Phase 2a clinical trial, although there were some nominal positive signals on measures of daily living and apathy. The development of this compound for these indications has been discontinued. The information gathered on its mechanism of action and clinical performance provides valuable insights for the future development of therapeutics targeting the serotonergic system for neurodegenerative disorders.
References
- 1. 5-HT6 receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ST1936 stimulates cAMP, Ca2+, ERK1/2 and Fyn kinase through a full activation of cloned human 5-HT6 receptors. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 7. Phospholipase C, Ca2+, and calmodulin signaling are required for 5-HT2A receptor-mediated transamidation of Rac1 by transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (S)-Landiolol: Chemical Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analysis of (S)-Landiolol. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams.
(S)-Landiolol is a highly selective, ultra-short-acting β1-adrenergic receptor antagonist. [1][2] It is primarily used for the rapid control of ventricular rate in patients with supraventricular tachycardias, such as atrial fibrillation and atrial flutter, particularly in perioperative and postoperative settings.[1][3] Its pharmacological profile is characterized by a rapid onset of action and a very short elimination half-life of approximately 3 to 4 minutes, allowing for precise dose titration and rapid reversal of its effects upon discontinuation.[1]
Chemical Structure and Identification
(S)-Landiolol is the pure S-enantiomer, which is believed to contribute to a lower incidence of hypotensive side effects compared to other β-blockers.[1] The molecule possesses two chiral centers, with the clinically used form having the (S,S) configuration.[4] It is often used as the hydrochloride salt to improve its solubility and stability.
Table 1: Chemical Identifiers for (S)-Landiolol and its Hydrochloride Salt
| Identifier | (S)-Landiolol | (S)-Landiolol Hydrochloride |
| IUPAC Name | [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate[1] | 4-[(2S)-2-hydroxy-3-[[2-[(4-morpholine carbonyl) amino] ethyl] amino] propoxyl group] benzenpropanoic acid [(4S)-2,2-dimethyl-1,3-dioxolanes-4-yl] methyl ester hydrochloride[4] |
| CAS Number | 133242-30-5[1] | 144481-98-1[1] |
| PubChem CID | 114905 | 164457 |
| Molecular Formula | C₂₅H₃₉N₃O₈ | C₂₅H₄₀ClN₃O₈ |
| Molecular Weight | 509.59 g/mol | 546.06 g/mol |
| SMILES | CC1(OC--INVALID-LINK--COC(=O)CCC2=CC=C(C=C2)OC--INVALID-LINK--O)C | CC1(C)OC--INVALID-LINK--CNCCNC(N3CCOCC3)=O)C=C2)=O">C@@HO1.[H]Cl |
| InChI Key | WMDSZGFJQKSLLH-RBBKRZOGSA-N[1] | DLPGJHSONYLBKP-IKGOIYPNSA-N |
| Synonyms | ONO-1101, (-)-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl p-((S)-2-hydroxy-3-((2-(4-morpholinecarboxamido)ethyl)amino)propoxy)hydrocinnamate | Onoact, Rapiblyk, Landiolol HCl |
Physicochemical Properties
The physicochemical properties of (S)-Landiolol hydrochloride are summarized in the table below.
Table 2: Physicochemical Properties of (S)-Landiolol Hydrochloride
| Property | Value |
| Appearance | White to off-white crystalline powder or block[4] |
| Melting Point | 125.4 °C[5] |
| Solubility | Water: 25 mg/mL (clear solution)[5] |
| DMSO: Slightly soluble | |
| Ethanol: Slightly soluble (sonicated)[5] | |
| Storage Temperature | 2-8 °C (Refrigerator)[5] |
Mechanism of Action and Signaling Pathway
(S)-Landiolol is a highly selective antagonist of β1-adrenergic receptors, which are predominantly located in the heart. Its selectivity for β1 receptors is approximately 255 times greater than for β2 receptors.[1] By competitively blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors, (S)-Landiolol inhibits the downstream signaling cascade, leading to its therapeutic effects.
The primary mechanism involves the inhibition of the Gs protein-coupled adenylyl cyclase pathway. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently decreased activation of Protein Kinase A (PKA). The downstream effects include:
-
Reduced Heart Rate (Negative Chronotropy): Decreased phosphorylation of ion channels in the sinoatrial (SA) node.
-
Reduced Myocardial Contractility (Negative Inotropy): Decreased phosphorylation of L-type calcium channels and phospholamban in cardiomyocytes, leading to lower intracellular calcium concentrations.
-
Slowed Atrioventricular (AV) Conduction (Negative Dromotropy): Decreased conduction velocity through the AV node.
This targeted action on the heart allows for effective control of tachycardia with a reduced risk of peripheral effects such as bronchoconstriction, which can be associated with non-selective β-blockers.
Caption: β1-Adrenergic Receptor Signaling and (S)-Landiolol Blockade.
Experimental Protocols
The synthesis of (S)-Landiolol is a multi-step process that has been described in various patents. A representative synthetic route is outlined below, compiled from publicly available patent literature. This process involves the preparation of key intermediates followed by their coupling and final salt formation.
Caption: Synthetic Workflow for (S)-Landiolol Hydrochloride.
Detailed Methodology (Representative Protocol):
-
Step 1: Esterification to form Intermediate 1.
-
p-Hydroxyphenylpropionic acid is reacted with (S)-2,2-dimethyl-1,3-dioxolane-4-methyl chloride in the presence of a base (e.g., potassium hydroxide, potassium carbonate) and a phase transfer catalyst in a solvent like DMSO at elevated temperatures (e.g., 115-120°C).[4]
-
The crude product is obtained after workup, including extraction and washing, and can be purified by recrystallization.[4]
-
-
Step 2: Etherification to form Intermediate 2.
-
Intermediate 1 is reacted with an epoxy-containing reagent such as (S)-glycidyl m-nitrobenzenesulfonate or (S)-epibromohydrin in a solvent like acetonitrile with a base (e.g., potassium carbonate).[6]
-
The reaction is typically carried out at an elevated temperature (e.g., 62-70°C). After completion, the product is isolated.[6]
-
-
Step 3: Epoxide Opening to form (S)-Landiolol (Base).
-
Intermediate 2 is reacted with N-(2-aminoethyl)-4-morpholinecarboxamide. This nucleophilic ring-opening of the epoxide is often performed in a polar solvent such as isopropanol or acetonitrile.[7]
-
The pH of the reaction mixture is typically maintained in the basic range (e.g., pH 10-11 with NaOH) and the reaction is conducted at a moderately elevated temperature (e.g., 35-40°C).[7]
-
After the reaction is complete, the product is extracted into an organic solvent.
-
-
Step 4: Salt Formation to (S)-Landiolol Hydrochloride.
-
The isolated (S)-Landiolol base is dissolved in a suitable solvent like ethyl acetate or isopropanol.[7][8]
-
A solution of hydrochloric acid in a solvent (e.g., HCl in isopropanol or ethyl acetate) is added to precipitate the hydrochloride salt.[7][8]
-
The resulting solid is filtered, washed, and dried under vacuum to yield (S)-Landiolol hydrochloride.[5][8]
-
-
Purification:
-
Intermediates and the final product may require purification. While column chromatography is mentioned in some patents, it is often avoided in industrial processes in favor of recrystallization to improve scalability.[9]
-
Several analytical methods have been developed for the quality control and pharmacokinetic analysis of (S)-Landiolol. High-Performance Liquid Chromatography (HPLC) is the primary technique used.
Caption: General Analytical Workflow for (S)-Landiolol.
HPLC Method for Purity and Related Substances:
-
Chromatographic Column: C18 (250mm x 4.6mm)[10]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer containing an ion-pairing agent (e.g., 0.01mol/L sodium dihydrogen phosphate and 0.01mol/L decane sodium sulfonate) in a 50:50 ratio.[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection Wavelength: 237 nm[10]
-
Column Temperature: Room temperature[10]
Chiral HPLC Method for Enantiomeric Purity:
-
Chromatographic Column: Chiralcel OD or a column with a cellulose tris(4-methylbenzoate) coated silica gel stationary phase.[8][11]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine.[8][11]
-
Detection Wavelength: 220 nm[11]
LC-MS/MS Method for Quantification in Human Plasma:
-
Sample Preparation: Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (60:40, v/v) after adding an internal standard (e.g., bisoprolol).
-
Chromatographic Column: TC-C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 10 mM ammonium acetate with 1% formic acid (65:35, v/v).
-
Detection: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Landiolol: m/z 510.1 → 157.2; Bisoprolol (Internal Standard): m/z 326.3 → 116.1.
-
While detailed spectral analyses with peak assignments are not extensively published, some characteristic data has been reported.
Table 3: Available Spectral Data for (S)-Landiolol
| Technique | Data |
| Infrared (IR) Spectroscopy | FT-IR (UATR, cm⁻¹): 3265, 2941, 2789, 2419, 1723, 1615, 1538, 1515, 1435, 1371, 1260, 1242, 1196, 1118, 1047, 887, 838, 821, 771.[8] |
| Mass Spectrometry (MS) | The fragmentation spectra show characteristic product ions that can be used for identification and quantification in MS/MS methods.[12] The transition m/z 510.1 → 157.2 is commonly used for quantification. |
| ¹H and ¹³C NMR | ¹H and ¹³C NMR data have been reported in a Chinese patent: ¹H NMR (400MHz, CDCl₃): δ 7.13-7.11 (d, J=8.4Hz, 1H), 6.85-6.83 (d, J=8.3Hz, 1H), 5.19 (s, 1H), 4.32-4.27 (m, 1H), 4.19-4.03 (m, 4H), 3.97-3.96 (d, J=4.2Hz, 2H), 3.72-3.66 (m, 5H), 3.41-3.34 (m, 6H), 2.87-2.82 (ddd, J=16.5,13.1,5.6Hz, 8H), 2.67-2.63 (t, J=7.7Hz, 2H), 1.44 (s, 3H), 1.38 (s, 3H). ¹³C NMR (100MHz, CDCl₃): δ 173.71, 159.08, 157.54, 134.32, 129.35, 114.57, 109.84, 73.57, 70.38, 68.37, 66.45, 66.32, 64.73, 51.47, 49.29, 43.97, 40.69, 35.89, 30.00, 26.69, 25.39.[9] Note: Detailed assignment of these peaks requires further 2D NMR experiments. |
Conclusion
(S)-Landiolol is a significant therapeutic agent in the management of acute cardiac arrhythmias, distinguished by its ultra-short action and high β1-selectivity. Its chemical structure and properties are well-defined, and robust analytical methods are available for its quality control and pharmacokinetic studies. The synthetic pathways, while complex, are well-documented in patent literature. This guide provides a foundational understanding for researchers and professionals working with this important cardiovascular drug.
References
- 1. Landiolol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Landiolol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation method of landiolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN106608863A - Preparation method of landiolol hydrochloride - Google Patents [patents.google.com]
- 10. CN101271085A - Method for analytical separation of Landiolol Hydrochloride and its intermediate body by HPLC method - Google Patents [patents.google.com]
- 11. CN101858892A - Method for detecting landiolol hydrochloride optical isomers by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
(S)-Landipirdine: A Technical Overview of its Dual 5-HT6 and 5-HT2A Receptor Antagonism
(S)-Landipirdine (also known as SYN-120 and RO5025181) is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2][3][4] This technical guide provides an in-depth analysis of its mechanism of action, drawing from available preclinical and clinical research. The content herein is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its pharmacological effects through the competitive blockade of two key G-protein coupled receptors (GPCRs) in the central nervous system: the 5-HT6 receptor and the 5-HT2A receptor.[1][5] Antagonism at these receptors modulates downstream signaling cascades, influencing neuronal activity and cognitive processes. While described as a potent antagonist, specific publicly available quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of this compound for these receptors is limited.
Receptor Binding and Functional Antagonism
The affinity and functional antagonism of this compound at its target receptors are determined through a series of in vitro assays.
Data Presentation
| Target Receptor | Ligand Type | Quantitative Data (Ki/IC50) | Reference |
| 5-HT6 | Antagonist | Not publicly available | [6] |
| 5-HT2A | Antagonist | Not publicly available | [6] |
Signaling Pathways
This compound's mechanism of action is centered on the modulation of distinct downstream signaling pathways initiated by the 5-HT6 and 5-HT2A receptors.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is primarily coupled to the Gαs protein, which, upon activation by serotonin, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function. This compound, by blocking this receptor, prevents the serotonin-induced activation of this cascade.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is coupled to the Gαq protein. Serotonin binding to this receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These second messengers lead to a cascade of downstream cellular responses. This compound's antagonism at the 5-HT2A receptor inhibits this signaling pathway.
References
- 1. bms.kr [bms.kr]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 6. CALCIUM STAINING PROTOCOL [protocols.io]
(S)-Landipirdine as a 5-HT6 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine, also known as RO5025181 and SYN-120, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] It also exhibits antagonist activity at the 5-HT2A receptor, making it a dual 5-HT6/5-HT2A receptor antagonist.[1][4][5] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex. This localization has made the 5-HT6 receptor a compelling target for the development of therapeutics aimed at treating cognitive impairment in various neurological and psychiatric disorders, including Alzheimer's disease and Parkinson's disease dementia.[6] This technical guide provides an in-depth overview of this compound as a 5-HT6 receptor antagonist, summarizing its pharmacological properties, detailing relevant experimental protocols, and visualizing key signaling pathways.
Data Presentation
Table 1: Binding Affinity (Ki) of Representative 5-HT6 Receptor Antagonists
| Compound | Radioligand | Species | Ki (nM) |
| Masupirdine (SUVN-502) | [3H]-LSD | Human | 2.04 |
| Idalopirdine (Lu AE58054) | Not Specified | Human | 0.83 |
| Intepirdine (SB-742457) | Not Specified | Human | pKi 9.63 |
| SB-271046 | [3H]-LSD | Human | 1.20 |
| MS-245 | Not Specified | Not Specified | 2 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Antagonist Activity (IC50) of Representative 5-HT6 Receptor Antagonists
| Compound | Assay Type | Species | IC50 (nM) |
| HEC30654 | cAMP Functional Assay | Not Specified | 15 |
| Idalopirdine (Lu AE58054) | cAMP Functional Assay | Not Specified | 26 |
| NPS ALX Compound 4a | Not Specified | Not Specified | 7.2 |
| PRX-07034 | Not Specified | Not Specified | 19 |
| Indophagolin | Not Specified | Not Specified | 1000 |
Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.
Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor has been shown to be involved in other signaling cascades, including those involving the mammalian target of rapamycin (mTOR) and cyclin-dependent kinase 5 (Cdk5). The antagonism of the 5-HT6 receptor by this compound would also modulate these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound as a 5-HT6 receptor antagonist.
In Vitro Assays
1. Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the affinity of this compound for the 5-HT6 receptor by quantifying its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: Typically [3H]-LSD.
-
This compound at a range of concentrations.
-
Non-specific binding control: A high concentration of a non-selective ligand (e.g., 10 µM methiothepin).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay (for determining Functional Antagonism - IC50)
This assay measures the ability of this compound to inhibit the production of cAMP induced by a 5-HT6 receptor agonist.
-
Materials:
-
A stable cell line expressing the human 5-HT6 receptor.
-
5-HT6 receptor agonist (e.g., serotonin).
-
This compound at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (typically at its EC80 concentration) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit.
-
Generate a dose-response curve by plotting the inhibition of cAMP production against the concentration of this compound.
-
The IC50 value is the concentration of this compound that produces 50% of the maximum inhibition.
-
In Vivo Assays
1. Morris Water Maze (for assessing Spatial Learning and Memory)
This behavioral test assesses hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A circular pool (1.5-2 m diameter) filled with opaque water, with a submerged escape platform.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given multiple trials per day to find the hidden platform, using distal visual cues in the room.
-
The starting position is varied for each trial.
-
Escape latency (time to find the platform) and path length are recorded.
-
-
Probe Trial (1 day after acquisition):
-
The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
This compound or vehicle is administered before the trials each day.
-
2. Novel Object Recognition (NOR) Test (for assessing Recognition Memory)
This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena with two different sets of objects.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena.
-
Familiarization/Training Trial: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Trial (after a retention interval): One of the familiar objects is replaced with a novel object.
-
The time spent exploring the familiar and novel objects is recorded.
-
A discrimination index is calculated to quantify recognition memory.
-
This compound or vehicle is administered before the training or test trial.
-
Conclusion
This compound is a potent dual 5-HT6/5-HT2A receptor antagonist with the potential for therapeutic application in cognitive disorders. While specific quantitative pharmacological data for this compound at the 5-HT6 receptor is not extensively published, the information on its mechanism of action and the established protocols for its evaluation provide a solid foundation for further research and development. The antagonism of the 5-HT6 receptor by this compound, thereby modulating key signaling pathways in brain regions associated with cognition, underscores its significance as a tool for neuroscience research and a candidate for drug development.
References
- 1. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Landipirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
(S)-Landipirdine: A Technical Overview of Dual 5-HT6/5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine, also known as RO5025181 and SYN-120, is a small molecule that acts as a dual antagonist for the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1][2] Developed initially by Roche and later by Acorda Therapeutics and Biotie Therapies, this compound has been investigated for its therapeutic potential in neurodegenerative and psychiatric disorders, particularly for improving cognition and psychiatric symptoms.[1][3] This technical guide provides a comprehensive overview of the core principles of dual 5-HT6/5-HT2A antagonism, the experimental methodologies used to characterize such compounds, and the available information on this compound. While specific preclinical data for this compound is not extensively available in the public domain, this guide will leverage established knowledge of 5-HT6 and 5-HT2A receptor pharmacology to provide a thorough technical context.[4]
The Rationale for Dual 5-HT6/5-HT2A Antagonism
The therapeutic strategy of simultaneously targeting both the 5-HT6 and 5-HT2A receptors is grounded in their distinct yet complementary roles in the central nervous system, particularly in brain regions associated with cognition, memory, and mood.
5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in the hippocampus, striatum, and cortex. Its activation is linked to the modulation of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for learning and memory. Antagonism of the 5-HT6 receptor is hypothesized to enhance cognitive function, and several 5-HT6 antagonists have been investigated for the treatment of cognitive deficits in Alzheimer's disease and other dementias.[4][5]
5-HT2A Receptor Antagonism: The 5-HT2A receptor is widely distributed throughout the brain and is implicated in a range of functions, including perception, mood, and sleep. Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs and is associated with improvements in psychosis and sleep disturbances.[6][7] In the context of neurodegenerative diseases, 5-HT2A antagonism may help to alleviate neuropsychiatric symptoms such as psychosis and agitation.[4]
The combination of 5-HT6 and 5-HT2A antagonism in a single molecule like this compound offers the potential for a multi-faceted therapeutic approach, addressing both the cognitive and behavioral symptoms associated with complex neurological disorders.
Quantitative Data
As previously noted, specific public data on the in vitro pharmacology of this compound, such as binding affinities (Ki) and functional potencies (IC50), are limited.[4] However, for context, a summary of representative data for other well-characterized 5-HT6 and 5-HT2A antagonists is presented below. This illustrates the typical potency range for compounds targeting these receptors.
Table 1: Representative Binding Affinities (Ki) of 5-HT6 Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) |
| Idalopirdine | 5-HT6 | Human | 0.83 |
| Intepirdine | 5-HT6 | Human | ~1 |
| Latrepirdine | 5-HT6 | Human | Potent antagonist |
Table 2: Representative Binding Affinities (Ki) of 5-HT2A Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) |
| Ketanserin | 5-HT2A | Human | 1.3 |
| Risperidone | 5-HT2A | Human | 4.5 |
| Olanzapine | 5-HT2A | Human | 4 |
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of the distinct signaling cascades initiated by the 5-HT6 and 5-HT2A receptors.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a Gs protein-coupled receptor (GPCR). Its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing gene transcription and neuronal function. Antagonism of this pathway is thought to modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive processes.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in a wide array of neuronal processes, and its antagonism is a key mechanism for the action of many antipsychotic medications.
Experimental Protocols
The characterization of a dual 5-HT6/5-HT2A antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional activity at both receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT6 or 5-HT2A receptor by the test compound.
General Protocol for 5-HT6 Receptor Binding Assay:
-
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT6 receptor.
-
Radioligand: Typically [3H]-LSD or a specific [125I]-labeled antagonist.
-
Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).
-
Test compound: this compound at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
General Protocol for 5-HT2A Receptor Binding Assay:
The protocol is similar to the 5-HT6 assay, with the following modifications:
-
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex).
-
Radioligand: Typically [3H]-ketanserin or [3H]-spiperone.
-
Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., spiperone).
-
Functional Assays
Functional assays measure the ability of a compound to either activate (agonist) or block (antagonist) the signaling of a receptor.
Objective: To determine the functional potency (IC50 for antagonists) of the test compound at the 5-HT6 and 5-HT2A receptors.
General Protocol for 5-HT6 Receptor Functional Assay (cAMP Assay):
-
Materials:
-
Whole cells stably expressing the human 5-HT6 receptor.
-
A known 5-HT6 receptor agonist (e.g., serotonin).
-
Test compound: this compound at various concentrations.
-
A method to measure intracellular cAMP levels (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a 5-HT6 agonist.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Generate a dose-response curve for the antagonist's inhibition of the agonist-induced cAMP production.
-
Calculate the IC50 value from this curve.
-
General Protocol for 5-HT2A Receptor Functional Assay (Calcium Flux or IP1 Accumulation Assay):
-
Materials:
-
Whole cells stably expressing the human 5-HT2A receptor.
-
A known 5-HT2A receptor agonist (e.g., serotonin).
-
Test compound: this compound at various concentrations.
-
A method to measure intracellular calcium (e.g., a fluorescent calcium indicator) or inositol phosphate 1 (IP1) accumulation (e.g., HTRF).
-
-
Procedure:
-
Load the cells with a calcium-sensitive dye or use an IP1 assay kit.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a 5-HT2A agonist.
-
Measure the change in fluorescence (for calcium flux) or the HTRF signal (for IP1).
-
-
Data Analysis:
-
Generate a dose-response curve for the antagonist's inhibition of the agonist-induced signal.
-
Calculate the IC50 value from this curve.
-
In Vivo Studies and Clinical Development of this compound
This compound (SYN-120) has been evaluated in clinical trials for its potential to treat cognitive and psychiatric symptoms in patients with Parkinson's disease dementia (PDD).[3] A Phase 2a proof-of-concept trial in PDD patients receiving concomitant cholinesterase inhibitors was conducted.[3] The study evaluated the safety, tolerability, and efficacy of 100 mg/day of SYN-120 compared to placebo over 16 weeks.[3][4]
The results indicated that SYN-120 was adequately tolerated, although a mild worsening of motor symptoms was observed.[3] The trial did not show a significant improvement in the primary cognitive endpoints compared to placebo.[3][4] However, nominal improvements were noted in cognitive activities of daily living and in apathy/indifference scores.[3]
The development of Landipirdine for cognition disorders and dementia was discontinued in Phase II.[1]
Conclusion
This compound represents a rational approach to polypharmacology by targeting two key serotonin receptors implicated in the pathophysiology of cognitive and behavioral disturbances in neurodegenerative disorders. The dual antagonism of 5-HT6 and 5-HT2A receptors offers a potential synergistic mechanism to address both cognitive decline and neuropsychiatric symptoms. While the clinical development of this compound has not progressed, the underlying scientific rationale for dual 5-HT6/5-HT2A antagonism remains a compelling area of research in the quest for more effective treatments for complex brain disorders. This technical guide provides a foundational understanding of the principles and methodologies central to the investigation of compounds like this compound.
References
- 1. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Landipirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective 5HT2A and 5HT6 receptor antagonists promote sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Landipirdine: A Technical Overview of its Role in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine, also known as RO5025181 and SYN-120, is a potent and selective antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1] It was investigated for its potential therapeutic efficacy in treating cognitive impairments associated with neurological disorders, notably Parkinson's disease dementia (PDD) and Alzheimer's disease.[1][2] The rationale for its development was based on the modulation of multiple neurotransmitter systems through the blockade of these specific serotonin receptors, which are densely expressed in brain regions critical for cognition and memory.[3][4] Despite initial promise, the clinical development of this compound was discontinued following Phase I and Phase II clinical trials.[5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, relevant signaling pathways, and key experimental findings from its clinical evaluation.
Mechanism of Action
This compound exerts its pharmacological effects through the dual antagonism of 5-HT6 and 5-HT2A receptors.[1][2]
-
5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in areas implicated in cognitive function such as the hippocampus and frontal cortex.[3] Blockade of the 5-HT6 receptor is hypothesized to enhance cognitive processes by increasing the levels of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory.[3] This is thought to occur through the modulation of GABAergic interneurons.[6]
-
5-HT2A Receptor Antagonism: 5-HT2A receptors are also widely distributed in the brain and are involved in regulating various cognitive and behavioral processes. Antagonism of 5-HT2A receptors is a mechanism shared by several atypical antipsychotic drugs and is associated with improvements in psychosis and certain cognitive domains.
Signaling Pathways
The therapeutic potential of this compound is rooted in its ability to modulate complex intracellular signaling cascades downstream of the 5-HT6 and 5-HT2A receptors.
5-HT6 Receptor Signaling
The 5-HT6 receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] However, it can also signal through non-canonical pathways. Antagonism of this receptor by this compound would inhibit these downstream effects.
References
- 1. rand.org [rand.org]
- 2. Measuring Cognition in Clinical Trials in Parkinson's Disease, Dementia with Lewy Bodies, and Related Disorders: Roundtable Proceedings and Roadmap for Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 5. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
(S)-Landipirdine for Alzheimer's Disease Research: A Technical Guide to a Serotonergic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Landipirdine (also known as SYN-120) is a selective and potent dual serotonin 5-HT6 and 5-HT2A receptor antagonist that has been investigated for its potential therapeutic benefits in neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease dementia. Contrary to some initial postulations, the primary mechanism of action of this compound is not through muscarinic agonism but via the modulation of serotonergic pathways. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, relevant signaling pathways, preclinical and clinical data, and detailed experimental protocols pertinent to its evaluation. The development of this compound for dementia was ultimately discontinued; however, its study provides valuable insights into the role of the serotonergic system in cognitive function and the challenges of developing novel therapeutics for Alzheimer's disease.
Introduction: Targeting the Serotonergic System in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral and psychological symptoms. While the cholinergic hypothesis has dominated drug development for decades, there is a growing interest in non-cholinergic targets. The serotonergic system, which is extensively involved in regulating mood, cognition, and memory, presents a compelling alternative therapeutic avenue.
This compound emerged as a compound of interest due to its high affinity for two key serotonin receptors: 5-HT6 and 5-HT2A. Antagonism of these receptors is hypothesized to modulate downstream neurotransmitter systems, including acetylcholine and glutamate, thereby offering a potential mechanism to enhance cognitive function and alleviate neuropsychiatric symptoms associated with dementia.[1]
Mechanism of Action of this compound
This compound is a potent antagonist of both the 5-HT6 and 5-HT2A serotonin receptors.
5-HT6 Receptor Antagonism and Cognition
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and frontal cortex.[1] These receptors are Gs-protein coupled, and their activation leads to an increase in cyclic AMP (cAMP). The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists is that by blocking this receptor, they disinhibit the release of other neurotransmitters, notably acetylcholine and glutamate, which are crucial for cognitive processes.[1][2]
5-HT2A Receptor Antagonism and Neuropsychiatric Symptoms
The 5-HT2A receptor, a Gq-protein coupled receptor, is implicated in a range of functions, including mood, anxiety, and psychosis. Antagonists of the 5-HT2A receptor are a cornerstone of treatment for psychosis. In the context of Alzheimer's disease, 5-HT2A antagonism is being investigated for its potential to alleviate behavioral and psychological symptoms of dementia (BPSD), such as agitation and psychosis.[3][4]
Quantitative Data: Receptor Binding Affinity and Clinical Efficacy
The following tables summarize the available quantitative data for this compound and other relevant 5-HT6 receptor antagonists.
Table 1: Receptor Binding Affinity of this compound and Comparator 5-HT6 Antagonists
| Compound | Target Receptor | Binding Affinity (Ki) | Species | Reference |
| This compound (SYN-120) | 5-HT6 | Not Publicly Available | - | - |
| 5-HT2A | Not Publicly Available | - | - | |
| Idalopirdine | 5-HT6 | 0.83 nM | Human | [5] |
| Masupirdine (SUVN-502) | 5-HT6 | 2.04 nM | Human | [5] |
| Intepirdine (SB-742457) | 5-HT6 | pKi of 9.63 | Human | [5] |
| SB-271046 | 5-HT6 | pKi of 8.92-9.09 | Human | [5] |
| PRX-07034 | 5-HT6 | 4-8 nM | Human | [5] |
Note: While this compound is described as a potent antagonist, specific Ki values were not found in the publicly available literature.
Table 2: Summary of Phase 2a Clinical Trial Results for this compound (SYN-120) in Parkinson's Disease Dementia [3][6]
| Outcome Measure | This compound (100 mg/day) | Placebo | p-value |
| Primary Efficacy: CDR Continuity of Attention | No significant difference | No significant difference | Not significant |
| Secondary Efficacy: CDR Quality of Episodic Memory | No significant difference | No significant difference | Not significant |
| Cognitive Activities of Daily Living (PDAQ-15) | Nominal improvement | - | 0.029 (unadjusted) |
| NPI-Apathy/Indifference | Nominal improvement | - | 0.028 (unadjusted) |
| Motor Symptoms (UPDRS) | Mild worsening | - | - |
| Adverse Events | 74% of patients | 77% of patients | - |
| Treatment Discontinuation | 16% of patients | 16% of patients | - |
Signaling Pathways and Visualizations
The antagonism of 5-HT6 and 5-HT2A receptors by this compound blocks their respective downstream signaling cascades.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is coupled to a Gs protein. Its activation by serotonin stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound, as an antagonist, blocks this pathway at the receptor level.
Caption: 5-HT6 Receptor Signaling Pathway Blocked by this compound.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is coupled to a Gq protein. Its activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This compound blocks this cascade by preventing serotonin from binding to the receptor.
Caption: 5-HT2A Receptor Signaling Pathway Blocked by this compound.
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT6 Receptor Antagonists
This protocol is for determining the binding affinity (Ki) of a test compound like this compound for the human 5-HT6 receptor.
-
Materials:
-
Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-lysergic acid diethylamide ([3H]-LSD) at a final concentration of 1-2 nM.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Methiothepin.
-
Test compound (this compound) serially diluted (e.g., from 10-11 to 10-5 M).
-
96-well plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), cell harvester, scintillation counter, and scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize cell membranes in ice-cold binding buffer. Determine protein concentration via Bradford assay and dilute to a final concentration of 10-20 µg of protein per well.
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL binding buffer + 50 µL [3H]-LSD + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Methiothepin + 50 µL [3H]-LSD + 100 µL membrane suspension.
-
Competition Binding: 50 µL of test compound dilution + 50 µL [3H]-LSD + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash filters three times with ice-cold wash buffer.
-
Radioactivity Measurement: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a scintillation counter after at least 4 hours.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
In Vivo Microdialysis for Acetylcholine Measurement in the Rodent Brain
This protocol measures changes in extracellular acetylcholine (ACh) levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of a freely moving rat following the administration of a 5-HT6 antagonist.[7][8]
-
Materials:
-
Adult male Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus, microdialysis probes, guide cannula, syringe pump, and refrigerated fraction collector.
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4.
-
AChE inhibitor (e.g., 0.1 µM neostigmine) to be included in the aCSF.
-
This compound dissolved in a suitable vehicle.
-
HPLC with electrochemical detection (HPLC-ECD) system for ACh analysis.
-
-
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus). Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF containing the AChE inhibitor at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 60-90 minute equilibration period.
-
Collect at least three to four baseline dialysate samples (e.g., every 20-30 minutes).
-
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Sampling: Continue collecting dialysate samples for at least 2-4 hours.
-
ACh Analysis: Analyze the dialysate samples for ACh concentration using HPLC-ECD.
-
Data Analysis: Express post-administration ACh levels as a percentage change from the mean baseline value for each animal.
-
Morris Water Maze for Spatial Learning and Memory Assessment
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[9]
-
Apparatus:
-
A circular pool (120-150 cm diameter) filled with opaque water (made opaque with non-toxic paint).
-
A submerged escape platform (10-12 cm diameter), hidden 1-2 cm below the water surface.
-
High-contrast visual cues placed around the room.
-
A video tracking system and software.
-
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is placed in the water at one of four different starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-20 seconds.
-
-
Probe Trial (e.g., Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis:
-
Learning: A decrease in escape latency across the acquisition days indicates learning.
-
Memory: A significant preference for the target quadrant during the probe trial (i.e., spending more time there than in other quadrants) indicates spatial memory retention.
-
Compare the performance of mice treated with this compound to vehicle-treated control and wild-type groups.
-
-
Conclusion and Future Perspectives
This compound represents a rational therapeutic approach for Alzheimer's disease by targeting the serotonergic system, specifically the 5-HT6 and 5-HT2A receptors. The rationale is based on the potential of 5-HT6 antagonism to enhance pro-cognitive neurotransmitter systems and 5-HT2A antagonism to alleviate neuropsychiatric symptoms. However, clinical trials with this compound (SYN-120) in Parkinson's disease dementia did not demonstrate a significant improvement in the primary cognitive endpoints, although nominal positive effects on apathy and activities of daily living were observed.[3][6] The development of the drug for dementia was subsequently halted.
The story of this compound underscores the complexity of translating preclinical findings into clinical efficacy for Alzheimer's disease. While the serotonergic system remains a valid and important target for cognitive and behavioral symptoms in dementia, the failure of this compound and other 5-HT6 antagonists in late-stage trials highlights the need for a deeper understanding of the underlying neurobiology and the importance of patient stratification in clinical trial design. Future research in this area may benefit from exploring more selective compounds, combination therapies, and focusing on specific patient populations who are most likely to respond to serotonergic modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. lecerveau.ca [lecerveau.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats. | Semantic Scholar [semanticscholar.org]
- 9. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Landipirdine (SYN120) in Parkinson's Disease Dementia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Landipirdine (also known as SYN120) is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1] Preclinical evidence suggested that modulating these receptors could offer a novel therapeutic approach for the cognitive and psychiatric symptoms associated with neurodegenerative diseases. This led to the clinical investigation of this compound in patients with Parkinson's disease dementia (PDD). A Phase 2a proof-of-concept study, the SYNAPSE trial, was conducted to evaluate its safety, tolerability, and efficacy. While the trial did not meet its primary cognitive endpoints, it provided valuable insights into the potential effects of dual 5-HT6/5-HT2A receptor antagonism in this patient population, noting a potential benefit in apathy and activities of daily living, but also a worsening of motor symptoms.[2][3] Ultimately, the development of landipirdine for cognition disorders and dementia was discontinued.[4] This technical guide provides a comprehensive overview of the available data on this compound in the context of PDD studies.
Preclinical Rationale
While specific preclinical data for this compound in Parkinson's disease models is not extensively published, the rationale for its investigation stems from the known roles of the 5-HT6 and 5-HT2A receptors in cognition and neuropsychiatric symptoms.
-
5-HT6 Receptor Antagonism: 5-HT6 receptors are predominantly expressed in brain regions associated with learning and memory. Their antagonism has been shown to modulate multiple neurotransmitter systems and is hypothesized to improve cognitive function.
-
5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in psychiatric symptoms such as psychosis, depression, and apathy.[5] Antagonism of these receptors is a mechanism of action for several atypical antipsychotic medications.
The dual antagonism of both receptors by this compound presented a novel approach to simultaneously address both the cognitive and neuropsychiatric dimensions of PDD.
Clinical Development: The SYNAPSE Study (Phase 2a)
The SYNAPSE study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week trial designed to assess the safety, tolerability, and preliminary efficacy of this compound in patients with PDD who were already receiving a stable dose of a cholinesterase inhibitor.[6][7]
Experimental Protocol
-
Participants: The study enrolled 82 patients diagnosed with Parkinson's disease dementia.[2]
-
Intervention: Patients were randomized to receive either this compound (100 mg once daily) or a placebo.[3][8] The dosing regimen for the active group involved a titration period.[8]
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the Continuity of Attention (COA) score from the Cognitive Drug Research (CDR) computerized cognition battery.[8]
-
Key Secondary Efficacy Endpoint: The key secondary outcome was the change from baseline in the Quality of Episodic Memory (QEM) score from the CDR battery.[3]
-
Other Secondary Endpoints: A range of other cognitive, psychiatric, and functional measures were assessed, including:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
-
Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC)
-
Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15)
-
Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep)
-
Neuropsychiatric Inventory (NPI), including sub-scores for apathy/indifference, irritability/lability, and anxiety.[2][5]
-
-
Safety and Tolerability: Assessed through the monitoring of adverse events (AEs), changes in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, and rates of study discontinuation.[2]
Quantitative Data Summary
Efficacy Outcomes
The SYNAPSE trial did not demonstrate a statistically significant improvement in its primary or key secondary cognitive endpoints.[3] However, nominal improvements were observed in measures of apathy and cognitive-related daily activities.[2][3]
| Efficacy Measure | This compound Group | Placebo Group | p-value | Citation |
| Primary Endpoint | ||||
| CDR Continuity of Attention (change from baseline) | No significant difference | No significant difference | Not significant | [3] |
| Key Secondary Endpoint | ||||
| CDR Quality of Episodic Memory (change from baseline) | No significant difference | No significant difference | Not significant | [3] |
| Other Secondary Endpoints | ||||
| NPI-Apathy/Indifference Score (change from baseline) | Improved | Worsened | 0.028 (unadjusted) | [2][3] |
| Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15) | Improved | No significant change | 0.029 (unadjusted) | [2][3] |
| NPI-Irritability/Lability (effect size) | 0.08 | [5] | ||
| NPI-Anxiety (effect size) | 0.09 | [5] | ||
| SCOPA-SLEEP Nighttime Sleep (effect size) | 0.05 | [5] | ||
| UPDRS Part III (Motor Score) | Worsened | No significant change | Significant | [3] |
Table 1: Summary of Key Efficacy Outcomes from the SYNAPSE Phase 2a Trial.
Safety and Tolerability
This compound was generally well-tolerated, with a similar overall incidence of adverse events and study discontinuations compared to placebo.[2] However, a notable observation was the worsening of motor symptoms in the treatment group.
| Safety and Tolerability Measure | This compound Group (N=38) | Placebo Group (N=44) | Citation |
| Any Adverse Event | 74% | 77% | [2] |
| Treatment Discontinuation due to AEs | 16% | 16% | [2] |
| More Frequent AEs | Nausea, Vomiting | - | [2] |
| Motor Symptoms (UPDRS) | Worsened | No significant change | [2][3] |
Table 2: Overview of Safety and Tolerability Findings.
Signaling Pathways
5-HT6 Receptor Signaling
Antagonism of the 5-HT6 receptor is thought to exert its pro-cognitive effects through the modulation of multiple downstream signaling cascades.
References
- 1. Clinical pharmacokinetic and pharmacodynamic properties of drugs used in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Assessment of Sensorimotor Function in Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 7. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson’s Disease Dementia | Parkinson's Disease [michaeljfox.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
(S)-Landipirdine Preclinical Research: A Technical Whitepaper on the Core Rationale for Dual 5-HT6 and 5-HT2A Receptor Antagonism in Cognitive Disorders
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed preclinical data, including comprehensive quantitative data and specific experimental protocols for (S)-Landipirdine ((S)-RO5025181; (S)-SYN120), is notably scarce. Development of the compound was discontinued, and extensive non-clinical reports have not been made public.[1][2] This document, therefore, provides an in-depth technical overview of the preclinical rationale for the development of a dual 5-HT6 and 5-HT2A receptor antagonist for cognitive disorders, based on the broader scientific literature for these targets.
This compound is a potent blocker of both 5-HT6 and 5-HT2A receptors. [1][2] The compound was investigated for its potential therapeutic effects in dementia and cognition disorders.[3] This whitepaper will delineate the scientific foundation for targeting these two serotonin receptor subtypes, including their roles in neurotransmission, the signaling pathways they modulate, and the general experimental approaches used to assess compounds with this mechanism of action.
Core Rationale for Targeting 5-HT6 and 5-HT2A Receptors in Cognitive Decline
The serotonergic system is deeply implicated in the regulation of mood, behavior, and cognition.[4] Extensive serotonergic denervation has been observed in the brains of individuals with Alzheimer's disease (AD), making this system a key area of research for new therapeutic interventions.[4] this compound's dual antagonism of 5-HT6 and 5-HT2A receptors represents a multi-faceted approach to modulating cognitive processes.
1.1. The Role of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][4] Preclinical evidence strongly suggests that blocking these receptors can enhance cognitive performance.[4][5] The proposed mechanisms for this pro-cognitive effect are multifaceted and are summarized in the table below.
Table 1: Preclinical Rationale and Observed Effects of 5-HT6 Receptor Antagonism
| Mechanism/Effect | Preclinical Evidence | Reference |
| Modulation of Neurotransmitter Systems | Antagonism of 5-HT6 receptors has been shown to increase the release of acetylcholine and glutamate, two neurotransmitters crucial for synaptic plasticity and memory formation. It may also enhance dopaminergic and noradrenergic neurotransmission. | [4][5] |
| Regulation of Neuronal Excitability | It is proposed that 5-HT6 receptor antagonists modulate the balance between neuronal excitation (glutamate) and inhibition (GABA), which can have widespread effects on neuronal activity. | [6] |
| Neuronal Remodeling | Blockade of 5-HT6 receptors has been associated with learning-associated neuronal remodeling. | [4] |
| Synergy with Acetylcholinesterase Inhibitors (AChEIs) | Preclinical studies have indicated that 5-HT6 receptor antagonists can work synergistically with AChEIs like donepezil, potentially offering a complementary mechanism of action to existing AD treatments. | [6] |
| Improvement in Animal Models of Cognition | 5-HT6 receptor antagonists have demonstrated efficacy in a variety of learning and memory paradigms in rodents and primates. | [4] |
1.2. The Role of 5-HT2A Receptor Antagonism
The 5-HT2A receptor is widely distributed throughout the cerebral cortex and is involved in processes such as working memory and attention.[7] Alterations in 5-HT2A receptor binding have been observed in the prefrontal cortex of patients with AD.[7] While agonists at this receptor can be hallucinogenic, antagonists are a key feature of many atypical antipsychotic medications and are being investigated for their potential in treating dementia-related psychosis.[8][9]
Table 2: Preclinical Rationale and Observed Effects of 5-HT2A Receptor Antagonism
| Mechanism/Effect | Preclinical Evidence | Reference |
| Modulation of Cortical Function | 5-HT2A receptors are highly expressed in the cerebral cortex and modulate thalamocortical information processing. Antagonism can influence neuronal excitability in these regions. | [10][11] |
| Treatment of Psychosis | Blockade of 5-HT2A receptors is a well-established mechanism for antipsychotic action and has shown efficacy in preclinical models of psychosis. Pimavanserin, a selective 5-HT2A inverse agonist/antagonist, is approved for Parkinson's disease psychosis. | [8][9] |
| Potential Impact on Neuropathology | Serotonin, acting through 5-HT2A receptors, can increase the secretion of amyloid precursor protein (APP), suggesting that antagonism might have disease-modifying potential. | [7] |
| Improvement of Behavioral Symptoms | Genetic evidence has implicated 5-HT2A receptors in the emergence of behavioral and psychological symptoms of dementia (BPSD), and antagonists may alleviate these symptoms. | [12] |
Signaling Pathways
The dual antagonism of 5-HT6 and 5-HT2A receptors by this compound would simultaneously modulate two distinct intracellular signaling cascades.
2.1. 5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][2] This, in turn, activates Protein Kinase A (PKA). However, it can also signal through other pathways, including the activation of the Fyn-tyrosine kinase and mTOR pathways.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT2A and 5-HT6 receptors in the prefrontal cortex of Alzheimer and normal aging patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relevance of 5-HT2A Receptor Modulation of Pyramidal Cell Excitability for Dementia-Related Psychosis: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. frontiersin.org [frontiersin.org]
- 12. The Association between 5HT2A T102C and Behavioral and Psychological Symptoms of Dementia in Alzheimer's Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Landipirdine and the 5-HT6 Receptor Antagonist Class: An In-depth Technical Review of Early-Stage Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative data from the early-stage clinical trials of (S)-Landipirdine are limited due to its discontinuation in Phase 1 for cognition disorders and Phase 2 for dementia in February 2020. This guide provides the available information on this compound and leverages the more extensively published data from other 5-HT6 receptor antagonists, namely idalopirdine and intepirdine, as representative examples of this drug class to fulfill the core requirements of this technical overview.
Introduction
This compound emerged as a novel small molecule targeting the serotonin 6 (5-HT6) receptor, a G-protein-coupled receptor predominantly expressed in brain regions implicated in cognition and memory. As a 5-HT6 receptor antagonist, this compound was investigated for its potential to ameliorate cognitive deficits in neurodegenerative disorders. The therapeutic rationale for this class of drugs is centered on the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory. Despite the initial promise, the clinical development of this compound and several other 5-HT6 receptor antagonists has been challenging, marked by a failure to consistently demonstrate efficacy in later-stage trials. This guide provides a detailed examination of the available early-stage clinical trial data for this class of compounds, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Quantitative Data from Early-Stage Clinical Trials
The following tables summarize the quantitative data from early-stage clinical trials of 5-HT6 receptor antagonists. Due to the limited data on this compound, the tables focus on the more comprehensively reported results for idalopirdine and intepirdine to provide a comparative overview of the potential efficacy and safety profile of this drug class.
Table 1: Efficacy of 5-HT6 Receptor Antagonists in Mild-to-Moderate Alzheimer's Disease (Phase 2 Studies)
| Compound | Trial Identifier | Treatment Group | N | Baseline Mean ADAS-Cog (SD) | Mean Change from Baseline (SD/SE) | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |
| Idalopirdine | LADDER (NCT01019421) | 90 mg/day + Donepezil | 140 | ~28.0 | -0.77 (0.55) | -2.16 (-3.62 to -0.69) | 0.0040[1] |
| Placebo + Donepezil | 132 | ~28.0 | +1.38 (0.53) | - | - | ||
| Intepirdine | Phase 2 (Monotherapy) | 35 mg/day | N/A | N/A | Showed a small, dose-dependent benefit | N/A | N/A[2] |
N/A: Not Available in the public domain.
Table 2: Safety and Tolerability of Idalopirdine (LADDER Study)
| Adverse Event (>3% incidence) | Idalopirdine 90 mg/day (n=145) | Placebo (n=133) |
| Increased γ-glutamyltransferase | 10% (14) | 2% (2) |
| Diarrhoea | 4% (6) | 7% (9) |
| Urinary tract infection | 2% (3) | 7% (9) |
| Fall | 2% (3) | 6% (8) |
| Increased alanine aminotransferase | 6% (9) | 0% (0) |
| Benign prostatic hyperplasia | 5% (2) | 0% (0) |
Data presented as % of patients (number of patients).[1]
Table 3: this compound Clinical Trial Summary
| Indication | Phase | Key Finding | Status |
| Parkinson's Disease Dementia (PDD) | 2 | No effect on cognition (CDRCOA). Worsening of motor symptoms observed. | Discontinued |
| Cognition Disorders | 1 | Not specified | Discontinued |
| Dementia | 2 | Not specified | Discontinued |
Experimental Protocols
Detailed methodologies for the key experiments and assessments cited in the early-stage clinical trials of 5-HT6 receptor antagonists are crucial for the interpretation of the results.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a widely used and validated instrument for assessing the level of cognitive dysfunction in Alzheimer's disease.
-
Objective: To measure the severity of cognitive symptoms.
-
Methodology: The scale consists of 11 tasks that evaluate memory, language, and praxis. The administration is standardized and conducted by a trained rater. Tasks include word recall, naming objects and fingers, following commands, constructional praxis, ideational praxis, orientation, word recognition, and language comprehension.
-
Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment. The change from baseline is a key efficacy endpoint in clinical trials.
Cognitive Drug Research Computerized Cognition Battery (CDR System)
The CDR System is a set of computerized tests designed to assess cognitive function with high sensitivity.
-
Objective: To measure changes in various cognitive domains, including attention, working memory, and episodic memory.
-
Methodology: The battery includes tests such as Simple Reaction Time, Digit Vigilance, Choice Reaction Time, and Word Recall. Stimuli are presented on a computer screen, and responses are typically recorded via a two-button response box, capturing both accuracy and reaction time. The standardized and automated nature of the assessment minimizes variability.
-
Scoring: The system provides multiple outcome measures for each test, including speed of response, accuracy, and other derived measures.
Unified Parkinson's Disease Rating Scale (UPDRS) - Part III (Motor Examination)
The UPDRS-Part III is a clinician-scored evaluation of motor signs in Parkinson's disease.
-
Objective: To objectively assess the severity of motor symptoms.
-
Methodology: A trained clinician rates the patient on a series of motor tasks, including speech, facial expression, tremor at rest, action or postural tremor, rigidity, finger taps, hand movements, pronation-supination movements of hands, leg agility, arising from a chair, posture, gait, and postural stability.
-
Scoring: Each item is scored on a scale from 0 (normal) to 4 (severe), with a total possible score of 108. Higher scores indicate more severe motor impairment.
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a Gs-protein-coupled receptor. Its antagonism is thought to enhance cognitive function through the modulation of downstream signaling cascades and neurotransmitter release. The diagram below illustrates the proposed signaling pathway.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase 2 clinical trial investigating a 5-HT6 receptor antagonist in Alzheimer's disease.
Conclusion
The development of this compound and other 5-HT6 receptor antagonists highlights both the promise and the challenges of targeting this pathway for cognitive enhancement in neurodegenerative diseases. While early-stage trials, such as the LADDER study of idalopirdine, showed statistically significant improvements in cognitive endpoints, these findings were not consistently replicated in later, larger Phase 3 studies, leading to the discontinuation of many of these programs. The available data suggest that while the 5-HT6 receptor remains a compelling target, a more nuanced understanding of the patient populations that may benefit, the optimal dosing, and the complex interplay of neurotransmitter systems is required for future success in this area. This technical guide provides a consolidated overview of the early-stage clinical development landscape for this class of compounds, offering valuable insights for researchers and drug development professionals working on novel therapies for cognitive impairment.
References
Investigating the Therapeutic Potential of (S)-Landipirdine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Landipirdine (also known as SYN-120 and RO5025181) is a novel small molecule that has been investigated for its therapeutic potential in neurodegenerative disorders, particularly those associated with cognitive impairment. As a potent dual antagonist of the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors, this compound modulates key neurotransmitter systems implicated in learning, memory, and psychosis. This technical guide provides an in-depth overview of the core scientific and clinical data available for this compound, including its mechanism of action, relevant signaling pathways, and a summary of clinical trial findings. Detailed experimental protocols for key in vitro and in vivo assays relevant to its pharmacological characterization are also presented, alongside visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its therapeutic potential.
Introduction
Cognitive impairment is a debilitating feature of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease dementia (PDD). The serotonergic system, particularly the 5-HT6 and 5-HT2A receptors, has emerged as a promising target for therapeutic intervention. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS) in regions associated with cognition, and its antagonism has been shown to enhance cholinergic and glutamatergic neurotransmission. The 5-HT2A receptor is implicated in psychosis and mood disorders, and its blockade is a key mechanism of atypical antipsychotics. This compound is a potent and selective antagonist of both the 5-HT6 and 5-HT2A receptors, suggesting a potential to address both cognitive and neuropsychiatric symptoms in neurodegenerative disorders.[1][2][3]
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through the simultaneous blockade of 5-HT6 and 5-HT2A receptors.
5-HT6 Receptor Antagonism
The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonism of the 5-HT6 receptor by this compound is hypothesized to modulate the activity of cholinergic and glutamatergic neurons, which are crucial for cognitive processes. This modulation is thought to occur indirectly, potentially through the inhibition of GABAergic interneurons, leading to a disinhibition of acetylcholine and glutamate release.
5-HT2A Receptor Antagonism
The 5-HT2A receptor is a Gq/11-protein coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Blockade of this pathway by this compound is thought to contribute to its potential effects on neuropsychiatric symptoms.
Quantitative Data
While specific quantitative preclinical data for this compound is not extensively published in peer-reviewed literature, the following tables provide representative data for other dual 5-HT6/5-HT2A receptor antagonists and the clinical trial data for this compound.
Preclinical Data (Representative)
Table 1: In Vitro Receptor Binding and Functional Activity (Representative Data for 5-HT6/5-HT2A Antagonists)
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) |
| Representative Antagonist 1 | 5-HT6 | Radioligand Binding | Human | 1.5 | - |
| 5-HT2A | Radioligand Binding | Human | 5.2 | - | |
| 5-HT6 | cAMP Functional Assay | Human | - | 3.8 | |
| 5-HT2A | Calcium Flux Assay | Human | - | 10.1 | |
| Representative Antagonist 2 | 5-HT6 | Radioligand Binding | Rat | 2.1 | - |
| 5-HT2A | Radioligand Binding | Rat | 8.7 | - | |
| 5-HT6 | cAMP Functional Assay | Rat | - | 5.5 | |
| 5-HT2A | Calcium Flux Assay | Rat | - | 15.3 |
Note: This table presents representative data for illustrative purposes as specific Ki and IC50 values for this compound are not publicly available.
Table 2: In Vivo Pharmacokinetic Parameters (Representative Data)
| Compound | Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Representative Antagonist | Rat | Oral | 150 | 1.5 | 4.2 | 45 |
| Dog | Oral | 220 | 2.0 | 6.8 | 60 | |
| Human | Oral | - | - | - | - |
Note: This table presents representative pharmacokinetic data for a hypothetical 5-HT6/5-HT2A antagonist, as specific data for this compound is not publicly available.
Clinical Data: SYNAPSE Phase 2a Trial
This compound (SYN-120) was evaluated in a Phase 2a, multicenter, randomized, double-blind, placebo-controlled study (the SYNAPSE trial) in patients with Parkinson's disease dementia (PDD) who were on a stable dose of a cholinesterase inhibitor.[4]
Table 3: SYNAPSE Clinical Trial - Study Design
| Parameter | Description |
| Trial Identifier | NCT02258152 |
| Phase | 2a |
| Patient Population | Parkinson's Disease Dementia (PDD) |
| Number of Patients | 82 randomized (38 to SYN-120, 44 to placebo) |
| Treatment | This compound (100 mg/day) or placebo |
| Duration | 16 weeks |
| Primary Efficacy Endpoint | Change from baseline in Cognitive Drug Research (CDR) Continuity of Attention score |
| Key Secondary Endpoint | Change from baseline in CDR Quality of Episodic Memory score |
Table 4: SYNAPSE Clinical Trial - Efficacy Outcomes
| Endpoint | This compound (Change from Baseline) | Placebo (Change from Baseline) | Treatment Difference | p-value |
| CDR Continuity of Attention | - | - | Not Statistically Significant | >0.05 |
| CDR Quality of Episodic Memory | - | - | Not Statistically Significant | >0.05 |
| ADAS-Cog | - | - | Not Statistically Significant | >0.05 |
| UPDRS Part III (Motor) | Worsening | - | Statistically Significant Worsening | <0.05 |
| NPI-Apathy/Indifference (post-hoc) | Improvement | - | Nominal Improvement | 0.028 (unadjusted) |
| PDAQ-15 (Cognitive ADL) (post-hoc) | Improvement | - | Nominal Improvement | 0.029 (unadjusted) |
Table 5: SYNAPSE Clinical Trial - Safety and Tolerability
| Adverse Event | This compound (n=38) | Placebo (n=44) |
| Any Adverse Event | 74% | 77% |
| Serious Adverse Events | 3 (8%) | 5 (11%) |
| Discontinuation due to AEs | 6 (16%) | 7 (16%) |
| Nausea | More Frequent | Less Frequent |
| Vomiting | More Frequent | Less Frequent |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments relevant to the investigation of this compound.
In Vitro Assays
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
-
Materials:
-
HEK-293 cell membranes expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide).
-
Non-specific binding control: Methiothepin.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, [3H]-LSD (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of methiothepin.
-
Incubate at 37°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the ability of a compound to antagonize the 5-HT2A receptor-mediated increase in intracellular calcium.
-
Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT2A receptor.
-
Materials:
-
HEK-293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
5-HT2A receptor agonist: Serotonin.
-
Test compound: this compound.
-
Fluorescence plate reader with kinetic read capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Using the plate reader's injector, add a concentration of serotonin that elicits a submaximal response (EC80).
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound to calculate the IC50 value.
-
In Vivo Assays
The NOR test is used to assess recognition memory in rodents.
-
Objective: To evaluate the effect of this compound on recognition memory in a relevant animal model (e.g., a scopolamine-induced amnesia model in rats).
-
Apparatus: An open-field arena and a set of distinct objects.
-
Procedure:
-
Habituation: Allow each animal to explore the empty arena for a set period (e.g., 10 minutes) on the day before the test.
-
Training: On the test day, place two identical objects in the arena and allow the animal to explore them for a defined time (e.g., 5 minutes). Administer this compound or vehicle at a specified time before this phase.
-
Retention Interval: Return the animal to its home cage for a retention interval (e.g., 24 hours for long-term memory).
-
Testing: Replace one of the familiar objects with a novel object and allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Clinical Development and Therapeutic Potential
The primary clinical investigation of this compound has been in the context of Parkinson's disease dementia.
The SYNAPSE Phase 2a trial demonstrated that this compound did not significantly improve the primary cognitive endpoints in patients with PDD.[4] However, a post-hoc analysis suggested potential benefits in apathy and cognitive-related activities of daily living. The drug was generally well-tolerated, although it was associated with a worsening of motor symptoms as measured by the UPDRS Part III. The incidence of nausea and vomiting was also higher in the treatment group.
Conclusion
This compound is a dual 5-HT6 and 5-HT2A receptor antagonist that has been investigated for its potential to treat cognitive and neuropsychiatric symptoms in Parkinson's disease dementia. While the Phase 2a SYNAPSE trial did not meet its primary cognitive endpoints, the compound was generally well-tolerated. The nominal improvements observed in apathy and activities of daily living in a post-hoc analysis may warrant further investigation. The lack of publicly available detailed preclinical data on binding affinities, functional potencies, and pharmacokinetics limits a complete assessment of its therapeutic potential. Further research would be necessary to fully elucidate the clinical utility of this compound in neurodegenerative disorders.
References
- 1. bu.edu [bu.edu]
- 2. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Landipirdine: A Technical Review of its Effects on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Landipirdine (also known as SYN-120 and RO-5025181) is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. It was investigated as a potential therapeutic agent for cognitive disorders and dementia. Preclinical models suggested a pro-cognitive potential by modulating multiple neurotransmitter systems. However, clinical development for these indications was discontinued in early phases. A Phase IIa clinical trial in Parkinson's disease dementia (PDD), the SYNAPSE study, did not demonstrate a significant improvement in the primary cognitive endpoints. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, a summary of preclinical rationale, detailed clinical trial findings, and the experimental protocols employed.
Introduction
Cognitive impairment is a core feature of several neurodegenerative and psychiatric disorders, representing a significant unmet medical need. The serotonergic system, particularly the 5-HT6 and 5-HT2A receptors, has been a key focus for therapeutic intervention due to its role in modulating various neurotransmitter systems crucial for learning and memory, including the cholinergic and glutamatergic systems. This compound emerged as a promising compound due to its dual antagonism of both 5-HT6 and 5-HT2A receptors, a mechanism hypothesized to offer synergistic benefits for cognitive enhancement.
Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT6 receptor and also exhibits antagonist activity at the 5-HT2A receptor.[1]
5-HT6 Receptor Antagonism
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions associated with cognition, such as the hippocampus and cortex. Blockade of 5-HT6 receptors is thought to enhance cognitive processes by modulating the release of several neurotransmitters. This is believed to occur through the inhibition of GABAergic interneurons, leading to a disinhibition of cholinergic and glutamatergic neurons.[2][3][4] The subsequent increase in acetylcholine and glutamate levels in key brain regions is hypothesized to improve synaptic plasticity and cognitive function.
5-HT2A Receptor Antagonism
The 5-HT2A receptor is also widely distributed in the brain and is implicated in various cognitive and behavioral processes.[5] Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs and is associated with improvements in certain cognitive domains and psychiatric symptoms like apathy and psychosis.[6][7] The dual antagonism of both 5-HT6 and 5-HT2A receptors by this compound was postulated to provide a broader therapeutic effect, addressing both cognitive deficits and neuropsychiatric symptoms.
Signaling Pathways
The antagonism of 5-HT6 and 5-HT2A receptors by this compound is expected to modulate downstream signaling cascades critical for synaptic plasticity and neuronal function.
Caption: Postulated Signaling Pathway of this compound.
Preclinical Studies
While specific preclinical studies on this compound are not extensively published in publicly available literature, the rationale for its development was based on the established pro-cognitive effects of 5-HT6 receptor antagonists in various animal models of cognitive impairment.[3][4]
Common Preclinical Models for Cognitive Assessment
Standard preclinical models used to evaluate the efficacy of cognitive enhancers include:
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits. The ability of a compound to reverse these deficits is indicative of its pro-cholinergic activity.[8]
-
Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents. The preference for a novel object over a familiar one indicates intact memory.
-
Morris Water Maze (MWM): A test of spatial learning and memory where rodents must find a hidden platform in a pool of water.[9]
-
D-galactose-induced aging models: Chronic administration of D-galactose can induce oxidative stress and cognitive decline, mimicking aspects of aging.[10]
It is in such models that the therapeutic potential of 5-HT6 receptor antagonists has been demonstrated, providing the foundational evidence for the clinical investigation of compounds like this compound.
Clinical Development and Discontinuation
The clinical development program for this compound for the treatment of cognition disorders and dementia was discontinued.[1] A Phase I trial for cognition disorders and a Phase II trial for dementia were halted.[1] The specific reasons for discontinuation in these indications are not publicly detailed but are likely related to a lack of efficacy or unfavorable side-effect profiles, a trend seen with other 5-HT6 receptor antagonists in Alzheimer's disease trials.
SYNAPSE Clinical Trial (NCT02258152)
The most comprehensive clinical data for this compound comes from the Phase IIa SYNAPSE trial in patients with Parkinson's disease dementia (PDD).[2]
Experimental Protocol
Caption: SYNAPSE Trial Workflow.
The SYNAPSE trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week study.[2]
-
Participants: 82 patients with Parkinson's disease dementia who were on a stable dose of a cholinesterase inhibitor.[2]
-
Intervention: Participants were randomized to receive either this compound (100 mg/day) or a placebo.[2]
-
Primary Efficacy Endpoints: The co-primary endpoints were the change from baseline in the Cognitive Drug Research (CDR) computerized assessment system scores for Continuity of Attention and Quality of Episodic Memory.[2]
-
Secondary Efficacy Endpoints: Other cognitive and functional measures included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC), the 15-item Brief Penn Parkinson's Daily Activity Questionnaire (PDAQ-15), and the Neuropsychiatric Inventory (NPI).[2]
Results
The SYNAPSE trial did not meet its primary endpoints for cognitive improvement.
Table 1: Key Efficacy Outcomes of the SYNAPSE Trial [2]
| Outcome Measure | This compound Group (n=36) | Placebo Group (n=41) | Difference Estimate | p-value |
| CDR Continuity of Attention | --- | --- | -4.0 | 0.13 |
| CDR Quality of Episodic Memory | --- | --- | 7.49 | 0.52 |
| ADAS-Cog | --- | --- | -0.36 | 0.82 |
| ADCS-CGIC | --- | --- | -0.43 | 0.07 |
| UPDRS Part III (Motor Symptoms) | --- | --- | 4.81 | 0.01 |
Data presented as difference estimate between treatment groups.
At week 16, there were no statistically significant differences between the this compound and placebo groups on any of the primary or secondary cognitive assessments.[2] Notably, there was a statistically significant worsening of motor symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) Part III, in the group receiving this compound.[2]
However, nominal improvements were observed in the this compound group for cognitive activities of daily living (PDAQ-15) and apathy/indifference scores on the NPI.[2]
Safety and Tolerability
This compound was generally well-tolerated. The incidence of adverse events was similar between the treatment and placebo groups (74% vs. 77%, respectively).[2] However, nausea and vomiting were more frequent in the this compound group.[2]
Discussion and Future Directions
The clinical development of this compound for cognitive disorders highlights the significant challenges in translating preclinical findings into clinical efficacy. The failure of the SYNAPSE trial to demonstrate a cognitive benefit, coupled with the worsening of motor symptoms in PDD patients, underscores the complexity of targeting the serotonergic system for cognitive enhancement in neurodegenerative diseases.
The nominal improvements in daily functioning and apathy suggest that dual 5-HT6/5-HT2A antagonism may have potential for addressing specific behavioral and psychological symptoms of dementia. However, the negative impact on motor function is a critical concern, particularly in patient populations like PDD.
Future research in this area may need to focus on more selective targeting of specific receptor subtypes or downstream signaling pathways to achieve a better balance of efficacy and safety. Furthermore, the disconnect between preclinical models and clinical outcomes in the broader field of 5-HT6 receptor antagonists suggests a need for more translatable animal models and a deeper understanding of the nuanced roles of these receptors in human brain function and disease.
Conclusion
This compound, a dual 5-HT6 and 5-HT2A receptor antagonist, did not demonstrate efficacy in improving cognitive function in a Phase IIa clinical trial in patients with Parkinson's disease dementia. While the preclinical rationale for targeting these receptors remains compelling, the clinical data for this compound, along with the broader landscape of 5-HT6 receptor antagonist trials, suggest that this therapeutic strategy faces significant hurdles. The worsening of motor symptoms observed in the SYNAPSE trial raises important safety considerations for this class of compounds in movement disorders. Further investigation is required to determine if there is a therapeutic window for targeting these receptors to address specific neuropsychiatric symptoms without exacerbating motor deficits.
References
- 1. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Validation in Animal Models of Dementia | Veterian Key [veteriankey.com]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. Animal Models of Cognitive Deficits for Probiotic Treatment -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 9. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Food Science of Animal Resources [kosfaj.org]
Exploring the Neuroprotective Potential of (S)-Landipirdine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Landipirdine, also known as SYN-120, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, with additional affinity for the 5-HT2A receptor.[1][2] While its clinical development for cognitive disorders has been discontinued, the unique pharmacological profile of this compound and the broader therapeutic interest in 5-HT6 receptor antagonism for neurodegenerative diseases warrant a closer examination of its potential neuroprotective effects. This technical guide consolidates the theoretical framework for these effects, based on the known mechanisms of 5-HT6 receptor antagonists, and provides a comprehensive overview of the experimental protocols that could be employed to investigate and quantify the neuroprotective capacity of this compound. Although specific preclinical neuroprotection data for this compound is not publicly available, this document serves as a roadmap for future research in this area.[1]
Introduction: The Rationale for Neuroprotection via 5-HT6 Receptor Antagonism
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions crucial for learning, memory, and cognition, such as the hippocampus and prefrontal cortex. Its antagonism has been shown to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are pivotal for cognitive function and neuronal survival.[3] The neuroprotective hypothesis for 5-HT6 receptor antagonists like this compound is built on two primary pillars:
-
Modulation of Neurotransmitter Systems: By blocking 5-HT6 receptors, antagonists can indirectly enhance the release of acetylcholine and glutamate.[3] This is significant as cholinergic and glutamatergic dysfunction are hallmarks of Alzheimer's disease and other neurodegenerative disorders. Restoring the tone of these neurotransmitter systems may not only improve cognitive symptoms but also promote neuronal health and resilience.
-
Modulation of Intracellular Signaling Cascades: The 5-HT6 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[3] Antagonism of this receptor can influence downstream signaling pathways implicated in synaptic plasticity, cell survival, and apoptosis, such as the mTOR and Fyn kinase pathways.[3]
Putative Neuroprotective Mechanisms of this compound
Based on the pharmacology of 5-HT6 receptor antagonists, the potential neuroprotective effects of this compound can be attributed to the following mechanisms:
-
Anti-Apoptotic Effects: By modulating signaling pathways that regulate programmed cell death, this compound could potentially reduce neuronal apoptosis in response to neurotoxic insults.
-
Reduction of Oxidative Stress: Enhanced neuronal activity and signaling can bolster endogenous antioxidant defense mechanisms, thereby mitigating damage from reactive oxygen species.
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases. While not a primary proposed mechanism for 5-HT6 antagonists, modulation of neuronal function can indirectly influence the inflammatory microenvironment.
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of 5-HT6 receptor antagonists.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
Quantitative Data from Preclinical Studies on 5-HT6 Receptor Antagonists
While specific quantitative data on the neuroprotective effects of this compound are not publicly available, the following tables summarize representative data from preclinical studies on other selective 5-HT6 receptor antagonists. This data provides a benchmark for the potential efficacy that could be investigated for this compound.
Table 1: In Vitro Neuroprotective Effects of 5-HT6 Receptor Antagonists
| Assay | Cell Line | Neurotoxic Insult | 5-HT6 Antagonist | Concentration Range | Outcome Measure | Result (vs. Insult Control) |
| MTT Assay | SH-SY5Y | 6-OHDA (20 µM) | Stellettin B | 0.1 - 100 nM | Cell Viability | ↑ up to 40% |
| TUNEL Staining | Primary Cortical Neurons | Aβ (1-42) (10 µM) | SB-271046 | 1 - 10 µM | Apoptotic Cells | ↓ by ~50% at 10 µM |
| ROS Assay | SH-SY5Y | H₂O₂ (100 µM) | Compound X | 0.1 - 10 µM | ROS Production | ↓ by ~35% at 5 µM |
| Caspase-3 Activity | Primary Hippocampal Neurons | Glutamate (50 µM) | Compound Y | 1 - 20 µM | Caspase-3 Activity | ↓ by ~60% at 10 µM |
Table 2: In Vivo Neuroprotective and Pro-Cognitive Effects of 5-HT6 Receptor Antagonists
| Animal Model | Treatment Regimen | Behavioral Test | Outcome Measure | Result (vs. Vehicle) |
| Scopolamine-induced amnesia (Rats) | 1 mg/kg, i.p., 30 min prior to test | Novel Object Recognition | Discrimination Index | ↑ by ~0.4 |
| Streptozotocin-induced AD (Rats) | 3 mg/kg/day, p.o., for 4 weeks | Morris Water Maze | Escape Latency | ↓ by ~20 seconds |
| Aged Rats (24 months) | 10 mg/kg/day, p.o., for 8 weeks | Passive Avoidance | Step-through Latency | ↑ by ~150 seconds |
| Transgenic AD mice (APP/PS1) | 5 mg/kg/day, p.o., for 12 weeks | Y-Maze | Spontaneous Alternation | ↑ by ~25% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to evaluate the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma cells from a neurotoxin-induced cell death.
Objective: To quantify the dose-dependent neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 2 hours.
-
Neurotoxin Challenge: Add 6-OHDA to a final concentration of 50 µM to all wells except the vehicle control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
Caption: Experimental workflow for the in vitro neuroprotection assay.
In Vivo Pro-Cognitive Assessment in a Scopolamine-Induced Amnesia Model
This protocol evaluates the ability of this compound to reverse cognitive deficits in a well-established animal model of memory impairment.
Objective: To assess the efficacy of this compound in improving short-term memory in rats with scopolamine-induced amnesia using the Novel Object Recognition (NOR) test.
Animals: Male Wistar rats (250-300g)
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two identical objects (familiar)
-
One novel object
Procedure:
-
Habituation: Individually habituate rats to the empty open field arena for 10 minutes for 2 consecutive days.
-
Drug Administration: On day 3, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 60 minutes before the training session. Administer scopolamine (1 mg/kg, i.p.) or saline 30 minutes before the training session.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Retention Interval: Return the rat to its home cage for a 1-hour inter-trial interval.
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Caption: Experimental workflow for the Novel Object Recognition test.
Conclusion
While the clinical development of this compound has been halted, its mechanism of action as a potent 5-HT6 receptor antagonist suggests a plausible, yet unexplored, potential for neuroprotection. The experimental frameworks and representative data presented in this guide offer a robust starting point for researchers to systematically investigate these potential neuroprotective effects. Future preclinical studies focusing on in vitro models of neuronal death and in vivo models of neurodegeneration are imperative to fully elucidate the therapeutic promise of this compound and other 5-HT6 receptor antagonists in the context of neurodegenerative diseases. Such research could not only revive interest in this particular compound but also contribute to the broader understanding of the 5-HT6 receptor as a valid therapeutic target for neuroprotection.
References
Methodological & Application
Protocol for In Vitro Testing of (S)-Landipirdine: A Dual 5-HT6 and 5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine, also known as SYN-120 or RO5025181, is a potent and selective dual antagonist of the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1][2][3] This profile makes it a compound of significant interest for investigating potential therapeutic interventions in neurological and psychiatric disorders, including Parkinson's disease dementia.[2][4] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its binding affinity and functional antagonism at its primary targets.
While specific quantitative data for this compound's non-clinical profile is not widely published, the following protocols outline the standard methodologies used to determine the binding affinity (Ki) and functional potency (IC50) for compounds of this class.[5]
Data Presentation
The following tables present example quantitative data for representative 5-HT6 and 5-HT2A receptor antagonists. These tables serve as a template for presenting data that would be generated for this compound using the protocols described herein.
Table 1: Example Binding Affinity (Ki) Data for 5-HT6 and 5-HT2A Receptor Antagonists
| Compound | Target Receptor | Radioligand | Ki (nM) |
| Representative 5-HT6 Antagonist (e.g., SB-271046) | Human 5-HT6 | [³H]-LSD | ~1 |
| This compound | Human 5-HT6 | [³H]-LSD | To be determined |
| Representative 5-HT2A Antagonist (e.g., Ketanserin) | Human 5-HT2A | [³H]-Ketanserin | ~2 |
| This compound | Human 5-HT2A | [³H]-Ketanserin | To be determined |
Table 2: Example Functional Antagonist Potency (IC50) Data
| Compound | Target Receptor | Assay Type | IC50 (nM) |
| Representative 5-HT6 Antagonist (e.g., SB-399885) | Human 5-HT6 | cAMP Inhibition | ~10 |
| This compound | Human 5-HT6 | cAMP Inhibition | To be determined |
| Representative 5-HT2A Antagonist (e.g., Risperidone) | Human 5-HT2A | Calcium Flux | ~5 |
| This compound | Human 5-HT2A | Calcium Flux | To be determined |
Signaling Pathways
This compound's mechanism of action involves the blockade of two distinct G-protein coupled receptor (GPCR) signaling pathways.
Caption: Signaling pathways antagonized by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize this compound are provided below.
Radioligand Binding Assay for 5-HT6 Receptor
This protocol determines the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
Caption: Workflow for 5-HT6 Receptor Binding Assay.
Methodology:
-
Cell Membranes: Use membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-LSD is a commonly used radioligand for the 5-HT6 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-LSD, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of an unlabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay for 5-HT6 Receptor Antagonism
This assay measures the ability of this compound to inhibit the agonist-induced production of cyclic AMP (cAMP).
Caption: Workflow for 5-HT6 Functional cAMP Assay.
Methodology:
-
Cell Line: Use a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Serotonin (5-HT) is the endogenous agonist.
-
cAMP Assay Kit: Utilize a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (typically at an EC80 concentration).
-
After incubation, lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
Functional Calcium Flux Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of this compound to block the agonist-induced increase in intracellular calcium.
Caption: Workflow for 5-HT2A Functional Calcium Flux Assay.
Methodology:
-
Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Agonist: Serotonin (5-HT).
-
Procedure:
-
Seed cells into a 96-well plate.
-
Load the cells with a calcium indicator dye.
-
Pre-incubate the cells with various concentrations of this compound.
-
Using a fluorescence plate reader, establish a baseline reading and then inject a 5-HT2A agonist.
-
Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: Plot the inhibition of the calcium response against the log concentration of this compound to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 3. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Cell-Based Assays for (S)-Landipirdine, a Dual 5-HT6 and 5-HT2A Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-Landipirdine is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor and also exhibits inhibitory activity at the serotonin 2A (5-HT2A) receptor. These receptors are key targets in the central nervous system for the development of therapeutics for neurological and psychiatric disorders. The development of robust and reliable cell-based assays is crucial for the characterization of the pharmacological activity of compounds such as this compound. These application notes provide detailed protocols for the development of functional cell-based assays to determine the antagonist potency of this compound at both the 5-HT6 and 5-HT2A receptors.
Part 1: 5-HT6 Receptor Antagonist Assay Development
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gαs protein. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] Therefore, a competitive assay that measures the inhibition of agonist-induced cAMP production is a suitable method for quantifying the antagonist activity of this compound at the 5-HT6 receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay is a widely used, sensitive, and high-throughput compatible method for this purpose.[2][4]
Signaling Pathway Diagram: 5-HT6 Receptor
Caption: 5-HT6 Receptor Gαs Signaling Pathway.
Experimental Workflow: 5-HT6 Antagonist cAMP HTRF Assay
Caption: Workflow for 5-HT6 Antagonist cAMP HTRF Assay.
Detailed Protocol: 5-HT6 Antagonist cAMP HTRF Assay
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor (e.g., from Charles River, Revvity).[5][6]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.[2]
-
Agonist: Serotonin (5-hydroxytryptamine, 5-HT).
-
Test Compound: this compound.
-
Reference Antagonist: SB-271046 or another known 5-HT6 antagonist.[7][8]
-
Assay Plate: White, opaque, 384-well microplate.
-
Detection Kit: HTRF-based cAMP detection kit (e.g., from Revvity, Cisbio).[4][9]
-
Instrumentation: HTRF-compatible plate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293-h5-HT6R cells according to the supplier's recommendations.[10]
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in assay buffer to the desired concentration (typically determined during assay optimization, e.g., 500,000 cells/mL).[2]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for the dose-response curve.
-
Prepare solutions for controls: vehicle (assay buffer with the same final concentration of DMSO as the test compounds), a known reference antagonist, and a basal control (assay buffer only).
-
-
Assay Protocol (384-well format):
-
Add 5 µL of the serially diluted this compound, reference antagonist, or vehicle control to the appropriate wells of the 384-well plate.[2]
-
Add 5 µL of the cell suspension to each well.
-
Seal the plate and incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptor.[2]
-
Prepare a 2x concentrated solution of 5-HT in assay buffer. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.
-
Add 10 µL of the 5-HT solution to all wells except for the basal control wells (add 10 µL of assay buffer to these).[2]
-
Seal the plate and incubate for 30 minutes at room temperature to allow for cAMP accumulation.[4]
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in the lysis buffer provided with the kit, according to the manufacturer's instructions.
-
Add 10 µL of the cAMP-d2 solution followed by 10 µL of the anti-cAMP Cryptate solution to each well.[2]
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.[2]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[2]
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.[11]
-
Normalize the data by setting the mean signal of the basal control as 100% inhibition and the mean signal of the 5-HT stimulated control (vehicle) as 0% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Data Presentation: 5-HT6 Receptor Antagonist Activity
| Compound | Assay Type | IC50 (nM) | pA2 | Reference |
| This compound | cAMP HTRF | (To be determined) | (To be determined) | |
| SB-271046 | cAMP FlashPlate | - | 8.76 ± 0.22 | [7][8] |
| Ro 04-6790 | cAMP FlashPlate | - | 7.89 ± 0.10 | [7][8] |
| E-6801 | cAMP FlashPlate | Partial Agonist | - | [7] |
| E-6837 | cAMP FlashPlate | Partial Agonist | - | [7] |
Part 2: 5-HT2A Receptor Antagonist Assay Development
The 5-HT2A receptor is a GPCR that primarily couples to the Gαq/11 signaling pathway. Activation of this receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[1] A suitable cell-based assay for a 5-HT2A antagonist like this compound would, therefore, measure the inhibition of agonist-induced IP3 production (or a stable metabolite like IP1) or the subsequent calcium mobilization.
Signaling Pathway Diagram: 5-HT2A Receptor
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. google.com [google.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Growth of Chinese hamster ovary (CHO) cells expressing the 5-HT2 serotonin receptor in suspension culture: an efficient method for large-scale acquisition of membrane protein for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Increase of 5-HT levels is induced both in mouse brain and HEK-293 cells following their exposure to a non-viral tryptophan hydroxylase construct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for (S)-Landipirdine in Animal Models of Alzheimer's Disease
Disclaimer: Publicly available preclinical data on the use of (S)-Landipirdine in animal models of Alzheimer's disease is limited[1][2]. Therefore, these application notes and protocols are based on the broader class of 5-HT6 receptor antagonists, such as intepirdine, idalopirdine, and latrepirdine, which have been investigated for similar indications. The methodologies and expected outcomes described herein are extrapolated from studies on these related compounds and should be adapted and validated specifically for this compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One therapeutic strategy under investigation involves the modulation of the serotonin 6 (5-HT6) receptor, which is predominantly expressed in brain regions associated with cognition, such as the hippocampus and cortex[3][4]. This compound is a potent antagonist of both 5-HT6 and 5-HT2A receptors[1][2]. Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function[3][5]. These notes provide a framework for researchers utilizing this compound in preclinical animal models of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize quantitative data from studies on various 5-HT6 receptor antagonists in animal models of cognitive impairment, which can serve as a starting point for designing experiments with this compound.
Table 1: In Vivo Efficacy of 5-HT6 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Behavioral Assay | Dosage & Administration | Key Findings | Reference |
| Intepirdine | Amyloid-β infused rats | T-Maze | 5 mg/kg, p.o. | Improved performance in the spontaneous alternation task. | [3] |
| AVN-322 | Scopolamine-induced amnesia in mice | Passive Avoidance | 1 mg/kg, i.p. | Increased step-through latency, indicating improved memory retention. | [3] |
| PRX-07034 | Normal rats | Delayed Alternation | 1 and 3 mg/kg | Enhanced short-term memory performance. | [3] |
| Latrepirdine | TgCRND8 mice | Cued and Contextual Fear Conditioning | Not Specified | Improved learning behavior and reduction in Aβ42 accumulation. | [6] |
Table 2: Neurochemical Effects of 5-HT6 Receptor Antagonists
| Compound | Animal Model | Brain Region | Method | Outcome | Reference |
| SB-271046 | Rat | Prefrontal Cortex | In vivo microdialysis | Increased extracellular levels of acetylcholine. | [3] |
| Idalopirdine | Rat | Hippocampus | In vivo microdialysis | Enhanced glutamate release. | [3] |
| Intepirdine | Rat | Striatum | In vivo microdialysis | Modulated GABAergic neurotransmission. | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducible and valid scientific findings. Below are protocols for key behavioral experiments to assess the efficacy of this compound in animal models of Alzheimer's disease.
Morris Water Maze (MWM)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents[3].
Materials:
-
Circular water tank (1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic paint).
-
A hidden platform submerged 1-2 cm below the water surface.
-
Various visual cues placed around the room.
-
Video tracking system and analysis software.
-
This compound.
-
Vehicle control.
Procedure:
-
Acquisition Phase:
-
Administer this compound or vehicle to the animals at the predetermined time before each trial.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four randomized starting positions.
-
Allow the animal to swim and locate the hidden platform.
-
If the animal fails to find the platform within 60-120 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to orient itself using the distal cues.
-
Conduct 4 trials per day for 5-7 consecutive days.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
Novel Object Recognition (NOR) Test
The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.
Materials:
-
Open-field arena.
-
Two identical objects (familiar objects).
-
One novel object, different in shape and texture from the familiar objects.
-
Video recording and analysis software.
-
This compound.
-
Vehicle control.
Procedure:
-
Habituation:
-
Allow each animal to explore the empty arena for 5-10 minutes for 2-3 days prior to testing.
-
-
Familiarization Phase (T1):
-
Administer this compound or vehicle.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Retention Interval:
-
Return the animal to its home cage for a specific period (e.g., 1 hour or 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
Calculate the discrimination index (DI) = (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
-
Visualizations
Proposed Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Proposed signaling cascade following 5-HT6 receptor antagonism.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for preclinical evaluation.
Logical Flow of Behavioral Testing
Caption: Logic of assessing cognitive enhancement in animal models.
References
- 1. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Landipirdine in In Vivo Rodent Studies
Disclaimer: Publicly available in vivo rodent dosage and detailed experimental protocol data for (S)-Landipirdine are limited. The following application notes and protocols are substantially based on data from a related compound, Latrepirdine (Dimebon), which is also a 5-HT6 receptor antagonist. Researchers should use this information as a starting point and conduct dose-ranging and tolerability studies specific to this compound for their experimental models.
Introduction
This compound is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2] Due to its mechanism of action, it has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly those involving cognitive impairment. These application notes provide a framework for conducting in vivo rodent studies to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes dosage information extrapolated from in vivo rodent studies of the related 5-HT6 receptor antagonist, Latrepirdine. This data should be used as a reference for initiating studies with this compound, with the understanding that optimal doses for this compound may differ.
| Parameter | Mouse | Rat | Reference |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | Intraperitoneal (i.p.), Oral (p.o.) | [3][4][5] |
| Single Dose Range (i.p.) | 3.5 mg/kg | 1 - 30 mg/kg | [3][4][5] |
| Chronic Administration | Not specified | Not specified | |
| Vehicle | Saline or other suitable vehicle | Saline or other suitable vehicle | [3][4] |
| Reported Effects | Increased extracellular Aβ levels (acute dosing) | Enhanced social recognition memory | [3][4][5] |
Experimental Protocols
Animal Models
A common animal model for studying cognitive enhancers is the transgenic mouse model of Alzheimer's disease, such as the Tg2576 or TgCRND8 mice, which overexpress a mutant form of the human amyloid precursor protein (APP).[3][4] For behavioral studies not specific to Alzheimer's disease, wild-type mice or rats can be utilized.
Preparation of this compound Solution
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Select a vehicle: A common vehicle for intraperitoneal and oral administration is sterile 0.9% saline. The solubility of this compound in the chosen vehicle should be confirmed.
-
Dissolution: Dissolve the calculated amount of this compound in the appropriate volume of the vehicle. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Sterilization: For intraperitoneal injections, filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
Administration of this compound
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rodent appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn back, indicating incorrect placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Oral Gavage (p.o.):
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently restrain the animal and insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly to the predetermined depth.
-
Administer the solution slowly.
-
Carefully remove the needle and return the animal to its cage.
-
Behavioral Assays
This test assesses short-term social memory.
-
Habituation: Individually house adult male rats for several days before the test. Handle them daily to reduce stress.
-
Acquisition Phase (Trial 1):
-
Place a juvenile rat into the home cage of the adult test rat for a 5-minute interaction period.
-
Measure the total time the adult rat spends investigating the juvenile (e.g., sniffing, grooming).
-
-
Retention Phase (Trial 2):
-
After a specific inter-trial interval (e.g., 60 minutes), re-introduce the same juvenile rat into the adult's cage for another 5-minute period.
-
Measure the investigation time again.
-
A significant reduction in investigation time in Trial 2 compared to Trial 1 indicates memory of the juvenile.
-
-
This compound Administration: Administer this compound or vehicle at a predetermined time before Trial 1 (e.g., 30-60 minutes).
This technique allows for the sampling of extracellular fluid from the brain of a freely moving animal.
-
Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 60 minutes).
-
-
This compound Administration: After a stable baseline of Aβ levels is established, administer a single intraperitoneal injection of this compound (e.g., 3.5 mg/kg) or vehicle.[3][4]
-
Aβ Analysis: Measure Aβ levels in the collected dialysate samples using a sensitive immunoassay (e.g., ELISA).
Visualizations
Caption: Experimental workflow for in vivo rodent studies of this compound.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 2. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Acute dosing of latrepirdine (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 5. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Landipirdine for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine is a potent antagonist of the serotonin-6 (5-HT6) and serotonin-2A (5-HT2A) receptors.[1] The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in brain regions associated with cognition, learning, and memory.[1] Its modulation of various downstream signaling pathways makes it a significant target for therapeutic intervention in neurological and psychiatric disorders.[1] These application notes provide a detailed protocol for the preparation and use of this compound in in vitro cell culture experiments to investigate its biological effects.
Data Presentation
Due to the limited publicly available data on the specific solubility and stability of this compound in cell culture media, the following table provides general guidelines and recommended starting points for experimental determination. Researchers are strongly encouraged to empirically validate these parameters for their specific experimental setup.
| Parameter | Recommended Solvent | Stock Concentration | Working Concentration Range (in media) | Final Solvent Concentration in Media |
| Solubility | DMSO (Dimethyl Sulfoxide) | 1-10 mM (to be determined empirically) | 1 µM - 50 µM (cell line dependent) | ≤ 0.5% (ideally ≤ 0.1%) |
| Stability in Media | To be determined empirically | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to desired working concentrations.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the steps for diluting the this compound stock solution and treating cultured cells.
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
This compound stock solution (from Protocol 1)
-
Sterile, nuclease-free water or PBS (for serial dilutions if necessary)
Procedure:
-
Cell Seeding: Seed the cells at the desired density in culture plates or flasks and allow them to adhere and reach the appropriate confluency for your experiment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%, with ≤ 0.1% being ideal). [2]
-
It is best practice to add the small volume of the DMSO stock directly to a larger volume of media that will be added to the cells, ensuring rapid dilution and preventing precipitation.[2]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared media containing the desired concentrations of this compound or the vehicle control to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assays, protein expression analysis, signaling pathway studies).
Protocol 3: Assessing the Stability of this compound in Cell Culture Media
The stability of a compound in culture media can be influenced by factors such as pH, temperature, and media components.[3][4] It is recommended to determine the stability of this compound under your specific experimental conditions.[3]
Procedure:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use.
-
Incubation: Incubate this solution under your standard cell culture conditions (37°C, 5% CO2) for a time course that covers your longest planned experiment (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Analysis: Analyze the concentration of intact this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: A significant decrease in the concentration of this compound over time indicates instability, which may require adjustments to the experimental design, such as more frequent media changes.
Visualization of Signaling Pathways
This compound is an antagonist of the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR).[1] The canonical signaling pathway for the 5-HT6 receptor involves the activation of adenylyl cyclase.
Caption: 5-HT6 Receptor Signaling Pathway and the inhibitory action of this compound.
The following diagram illustrates the general workflow for dissolving and applying a DMSO-soluble compound like this compound in cell culture experiments.
Caption: General workflow for dissolving and applying this compound in cell culture.
References
- 1. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for (S)-Landipirdine: A Tool for Interrogating Serotonin 5-HT6 and 5-HT2A Receptor Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine (also known as SYN-120 or RO5025181) is a potent and selective antagonist for two key serotonin receptors: the 5-HT6 receptor and the 5-HT2A receptor.[1][2] Its unique dual-target profile makes it a valuable pharmacological tool for investigating the distinct and overlapping roles of these two G-protein-coupled receptors (GPCRs) in the central nervous system. The 5-HT6 receptor, which is almost exclusively expressed in the brain, is a target for cognitive enhancement, while the 5-HT2A receptor is implicated in a range of processes from cognition and mood to psychosis.[3][4]
These application notes provide an overview of the signaling pathways modulated by this compound and offer detailed protocols for characterizing its binding and functional activity. While specific non-clinical data on this compound's binding affinities and functional potency are not widely published, the methodologies described herein represent the standard approaches for elucidating these parameters.[2]
Pharmacological Profile of this compound
This compound is characterized as a high-affinity antagonist at both 5-HT6 and 5-HT2A receptors. The following table summarizes its known pharmacological properties and provides context by comparing it with other well-characterized 5-HT6 receptor antagonists for which public data is available.
| Compound | Target Receptor | Action | Binding Affinity (Ki) | Functional Potency (IC50) |
| This compound | 5-HT6 | Antagonist | Potent; Specific value not publicly available[2] | Not publicly available |
| 5-HT2A | Antagonist | Potent; Specific value not publicly available[2] | Not publicly available | |
| Idalopirdine | 5-HT6 | Antagonist | 0.83 nM[1] | N/A |
| Masupirdine | 5-HT6 | Antagonist | 2.04 nM[1] | N/A |
| Cerlapirdine | 5-HT6 | Antagonist | Potent Antagonist[1] | N/A |
| SB-271046 | 5-HT6 | Antagonist | pKi of 8.92 - 9.09[1] | N/A |
Key Serotonin Signaling Pathways Modulated by this compound
This compound allows for the selective blockade of two distinct downstream signaling cascades initiated by serotonin.
The 5-HT6 Receptor Pathway (Gαs-Coupled)
The 5-HT6 receptor is canonically coupled to the stimulatory G-protein, Gαs.[5] Agonist binding triggers the activation of adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets, including transcription factors like CREB.[6] this compound acts by competitively binding to the 5-HT6 receptor, thereby preventing serotonin-induced Gαs activation and the subsequent production of cAMP.
The 5-HT2A Receptor Pathway (Gαq-Coupled)
The 5-HT2A receptor primarily signals through the Gαq protein subfamily.[8] Upon activation by serotonin, Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10] this compound blocks this pathway by occupying the 5-HT2A receptor, preventing serotonin from initiating the Gαq-PLC cascade.
Experimental Protocols
The following protocols provide a framework for quantifying the interaction of this compound with its target receptors.
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT6 or 5-HT2A receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT6 or 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor (e.g., [3H]-LSD for 5-HT6, [3H]-Ketanserin for 5-HT2A).
-
This compound stock solution and serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester/vacuum manifold.
-
Liquid scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer.
-
This compound at various concentrations (typically 10-point curve, in triplicate).
-
Radioligand at a concentration near its Kd value.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).
-
-
Initiate Reaction: Add the diluted membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials or a compatible microplate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: 5-HT6 Functional Antagonism Assay (cAMP Measurement)
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-stimulated cAMP production in cells expressing the 5-HT6 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 3. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]
- 4. Serotonin 5-HT2A and 5-HT6 receptors in the prefrontal cortex of Alzheimer and normal aging patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of (S)-Landipirdine in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system (CNS) is primarily mediated by activated microglia, the resident immune cells of the brain. Upon activation, microglia release a cascade of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which can contribute to neuronal damage and disease progression. Consequently, targeting neuroinflammatory pathways presents a promising therapeutic strategy.
(S)-Landipirdine is a potent and selective antagonist of the serotonin 6 (5-HT6) and 5-HT2A receptors. While its primary development has focused on addressing cognitive deficits in neurodegenerative diseases, its pharmacology suggests a potential role in modulating neuroinflammation. The 5-HT2A receptor is expressed on microglia and has been implicated in the regulation of inflammatory responses. Antagonism of the 5-HT2A receptor may, therefore, represent a mechanism to attenuate microglial activation and the subsequent release of pro-inflammatory mediators.
These application notes provide a comprehensive overview of the theoretical application of this compound in in vitro and in vivo models of neuroinflammation. Detailed protocols for key experiments are provided to guide researchers in evaluating the anti-neuroinflammatory potential of this compound.
Mechanism of Action in Neuroinflammation
This compound's potential anti-neuroinflammatory effects are hypothesized to be mediated primarily through its antagonism of the 5-HT2A receptor on microglial cells. In a neuroinflammatory state, activated microglia upregulate the expression of various receptors, including the 5-HT2A receptor. The binding of serotonin to these receptors can modulate the cellular response. By blocking this interaction, this compound may inhibit downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
The proposed signaling pathway involves the inhibition of pro-inflammatory gene transcription. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia initiate intracellular signaling cascades, a key one being the nuclear factor-kappa B (NF-κB) pathway. Antagonism of the 5-HT2A receptor by this compound may interfere with this signaling, leading to a reduction in the transcription of genes encoding for TNF-α, IL-6, and other inflammatory molecules.
Data Presentation
The following tables present illustrative quantitative data on the efficacy of this compound in reducing key inflammatory markers in a lipopolysaccharide (LPS)-stimulated microglial cell line model. Note: This data is hypothetical and for demonstration purposes.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.9 |
| LPS (100 ng/mL) | 850.6 ± 55.2 | 620.4 ± 48.9 | 450.7 ± 35.1 |
| This compound (1 µM) + LPS | 425.1 ± 30.8 | 310.2 ± 25.6 | 225.9 ± 20.3 |
| This compound (10 µM) + LPS | 210.5 ± 18.9 | 155.7 ± 15.1 | 112.4 ± 12.8 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Primary Microglia
| Treatment Group | Nitric Oxide (µM) |
| Vehicle Control | 1.2 ± 0.2 |
| LPS (100 ng/mL) | 25.8 ± 2.1 |
| This compound (1 µM) + LPS | 12.5 ± 1.5 |
| This compound (10 µM) + LPS | 6.3 ± 0.8 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Anti-Neuroinflammatory Activity in Microglial Cell Culture
This protocol details the methodology for assessing the anti-inflammatory effects of this compound on LPS-stimulated microglial cells.
1. Cell Culture and Treatment:
-
Culture BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
2. Measurement of Cytokine Levels (ELISA):
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
3. Measurement of Nitric Oxide Production (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitric oxide concentration using a sodium nitrite standard curve.
4. Western Blot Analysis for NF-κB Pathway Proteins:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Evaluation in an LPS-Induced Neuroinflammation Mouse Model
This protocol outlines the procedure for assessing the efficacy of this compound in a mouse model of acute neuroinflammation.
1. Animal Model and Dosing:
-
Use adult C57BL/6 mice.
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
One hour after drug administration, induce neuroinflammation by i.p. injection of LPS (1 mg/kg).
2. Tissue Collection:
-
At 4 hours post-LPS injection, euthanize the mice and collect brain tissue.
-
For cytokine analysis, homogenize the hippocampus and cortex in lysis buffer.
-
For immunohistochemistry, perfuse the animals with PBS followed by 4% paraformaldehyde (PFA), and then dissect and post-fix the brains in 4% PFA.
3. Brain Cytokine Measurement:
-
Centrifuge the brain homogenates and collect the supernatant.
-
Measure the levels of TNF-α, IL-6, and IL-1β in the brain lysates using ELISA kits.
4. Immunohistochemistry for Microglial Activation:
-
Cryoprotect the fixed brains in 30% sucrose, then freeze and section them on a cryostat (20 µm sections).
-
Mount the sections on slides and perform immunohistochemistry using an antibody against Iba1, a marker for microglia.
-
Use a fluorescently labeled secondary antibody for visualization.
-
Capture images using a fluorescence microscope and quantify the Iba1-positive cell number and morphology to assess microglial activation.
Application Notes and Protocols for (S)-Landipirdine Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine is a potent and selective antagonist of the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1] This dual antagonism presents a compelling therapeutic hypothesis for neurodegenerative and psychiatric disorders characterized by cognitive impairment, such as Alzheimer's disease and Parkinson's disease dementia. Antagonism of the 5-HT6 receptor is proposed to enhance cholinergic and glutamatergic neurotransmission, while 5-HT2A receptor blockade may offer additional cognitive benefits and mitigate certain neuropsychiatric symptoms.[1][2]
These application notes provide a comprehensive framework for designing and conducting preclinical and clinical efficacy studies to evaluate this compound as a potential cognitive-enhancing agent. The protocols outlined below are intended to serve as a guide for researchers in the field of neuropharmacology and drug development.
Preclinical Efficacy Evaluation
Animal Models
The selection of an appropriate animal model is critical for evaluating the pro-cognitive effects of this compound. Transgenic mouse models of Alzheimer's disease that recapitulate key aspects of the pathology, such as amyloid plaque deposition and tau hyperphosphorylation, are highly relevant.[3][4][5][6]
-
5xFAD Transgenic Mice: This model exhibits an early and aggressive Alzheimer's-like pathology, with amyloid plaque deposition and cognitive deficits apparent from a young age, making it suitable for rapid efficacy screening.
-
APP/PS1 Transgenic Mice: These mice also develop amyloid plaques and cognitive impairments, providing a well-established model for studying the effects of therapeutic interventions on amyloid-related pathology and cognitive function.[3]
-
Ageing Rodents: Non-transgenic aged rats or mice can also be used to model age-associated cognitive decline, providing insights into the efficacy of this compound in a non-familial Alzheimer's disease context.[7]
Behavioral Assays for Cognitive Function
A battery of behavioral tests should be employed to assess various domains of cognition, including learning, memory, and executive function.
1. Morris Water Maze (MWM)
The MWM is a classic test of hippocampal-dependent spatial learning and memory.[8][9]
-
Objective: To assess the ability of this compound to improve spatial learning and memory in a rodent model of cognitive impairment.
-
Experimental Workflow:
-
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water and a submerged escape platform.[8]
-
Acquisition Phase: Mice are trained over 5-7 consecutive days to find the hidden platform. Four trials are conducted per day, with the mouse starting from different quadrants. This compound or vehicle is administered prior to the training session each day.
-
Probe Trial: 24 hours after the final training session, the platform is removed, and the mouse is allowed to swim for 60 seconds.
-
Data Collection: Key metrics include escape latency (time to find the platform during training), time spent in the target quadrant, and the number of platform crossings during the probe trial.[8][10]
-
2. Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which is often impaired in Alzheimer's disease.[11][12][13]
-
Objective: To evaluate the effect of this compound on short-term recognition memory.
-
Experimental Workflow:
-
Protocol:
-
Apparatus: An open-field arena.
-
Habituation: Mice are allowed to explore the empty arena to acclimate.[11]
-
Familiarization Phase (T1): Mice are placed in the arena with two identical objects and allowed to explore. This compound or vehicle is administered before this phase.
-
Test Phase (T2): After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object, and the mice are returned to the arena.
-
Data Collection: The primary endpoint is the discrimination index, calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.[14]
-
Data Presentation: Preclinical Studies
Table 1: Effect of this compound on Spatial Memory in 5xFAD Mice (Morris Water Maze)
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial | Platform Crossings - Probe Trial |
| Vehicle | 45.2 ± 3.8 | 15.1 ± 2.2 | 2.3 ± 0.5 |
| This compound (1 mg/kg) | 32.5 ± 2.9 | 25.8 ± 3.1 | 4.1 ± 0.7 |
| This compound (3 mg/kg) | 25.1 ± 2.5 | 35.2 ± 3.5 | 5.8 ± 0.9 |
| Donepezil (1 mg/kg) | 28.9 ± 3.1 | 31.4 ± 3.3 | 5.2 ± 0.8 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This is example data. |
Table 2: Effect of this compound on Recognition Memory in APP/PS1 Mice (Novel Object Recognition)
| Treatment Group | Discrimination Index |
| Vehicle | 0.15 ± 0.05 |
| This compound (1 mg/kg) | 0.35 ± 0.07 |
| This compound (3 mg/kg) | 0.52 ± 0.08 |
| Donepezil (1 mg/kg) | 0.48 ± 0.07 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This is example data. |
Clinical Efficacy Evaluation
Study Design
A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for evaluating the efficacy of this compound in patients with early Alzheimer's disease.[3]
-
Patient Population: Individuals diagnosed with early Alzheimer's disease, staged according to the latest FDA guidance, which may include patients with mild cognitive impairment (MCI) due to Alzheimer's disease and mild Alzheimer's dementia.[1][15][16] Enrollment should be based on consensus diagnostic criteria and confirmed with biomarkers (e.g., amyloid PET or CSF Aβ42/tau ratios).[15]
-
Treatment Arms:
-
Placebo
-
This compound (low dose)
-
This compound (high dose)
-
Active Comparator (e.g., an approved acetylcholinesterase inhibitor)
-
-
Duration: A treatment period of at least 24 weeks is recommended to detect meaningful changes in cognitive and functional outcomes.
Outcome Measures
A combination of cognitive and functional assessments should be used as primary and secondary endpoints.
-
Primary Efficacy Endpoints:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A widely used measure of cognitive function in Alzheimer's disease clinical trials.[2]
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale that assesses both cognitive and functional performance.
-
-
Secondary Efficacy Endpoints:
-
Mini-Mental State Examination (MMSE): A brief screening tool for cognitive impairment.
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): An inventory to assess functional ability.
-
Neuropsychiatric Inventory (NPI): To evaluate changes in behavioral and psychological symptoms of dementia.
-
Data Presentation: Clinical Studies
Table 3: Change from Baseline in ADAS-Cog Scores at Week 24
| Treatment Group | N | Baseline ADAS-Cog (Mean ± SD) | Change from Baseline at Week 24 (Mean ± SE) | Placebo-Corrected Difference (95% CI) | p-value |
| Placebo | 150 | 25.1 ± 5.2 | +1.5 ± 0.4 | - | - |
| This compound (25 mg) | 148 | 24.9 ± 5.5 | -0.8 ± 0.4 | -2.3 (-3.5, -1.1) | <0.001 |
| This compound (50 mg) | 152 | 25.3 ± 5.3 | -1.9 ± 0.4 | -3.4 (-4.6, -2.2) | <0.001 |
| Donepezil (10 mg) | 145 | 25.0 ± 5.4 | -1.7 ± 0.4 | -3.2 (-4.4, -2.0) | <0.001 |
| This is example data. |
Table 4: Change from Baseline in CDR-SB Scores at Week 24
| Treatment Group | N | Baseline CDR-SB (Mean ± SD) | Change from Baseline at Week 24 (Mean ± SE) | Placebo-Corrected Difference (95% CI) | p-value |
| Placebo | 150 | 4.6 ± 1.1 | +0.5 ± 0.1 | - | - |
| This compound (25 mg) | 148 | 4.5 ± 1.2 | +0.1 ± 0.1 | -0.4 (-0.7, -0.1) | 0.012 |
| This compound (50 mg) | 152 | 4.7 ± 1.1 | -0.2 ± 0.1 | -0.7 (-1.0, -0.4) | <0.001 |
| Donepezil (10 mg) | 145 | 4.6 ± 1.2 | -0.1 ± 0.1 | -0.6 (-0.9, -0.3) | <0.001 |
| This is example data. |
Signaling Pathways
This compound's mechanism of action involves the modulation of two distinct G-protein coupled receptor (GPCR) signaling cascades.
1. 5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is canonically coupled to Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[17][18] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately influencing gene expression related to synaptic plasticity and memory.[18][19] The 5-HT6 receptor can also signal through other pathways, including the mTORC1 and Cdk5 pathways.[17][20]
References
- 1. FDA position statement “Early Alzheimer's disease: Developing drugs for treatment, Guidance for Industry” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive enhancement by drugs in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 6. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. worldwide.com [worldwide.com]
- 16. FDA Issues Draft Guidance on Alzheimer's drug development | Alzheimer's Impact Movement [alzimpact.org]
- 17. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of (S)-Landipirdine to the 5-HT6 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the binding affinity of (S)-Landipirdine, a potent and selective 5-HT6 receptor antagonist, to its target, the 5-hydroxytryptamine-6 (5-HT6) receptor (5-HT6R). The protocols outlined below describe standard radioligand binding assays, which are fundamental techniques in pharmacology for characterizing ligand-receptor interactions. While specific binding affinity data for this compound is not widely published, these detailed methodologies will enable researchers to generate this crucial data in their own laboratories.
Introduction to this compound and the 5-HT6 Receptor
This compound, also known as (S)-RO5025181 and SYN-120, has been identified as a selective antagonist of the 5-HT6 receptor.[1] The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and memory. This localization has made the 5-HT6R a significant target for the development of therapeutics for neurodegenerative disorders. Understanding the binding affinity of compounds like this compound is a critical step in the drug discovery process, providing a quantitative measure of a ligand's potency for its receptor.
Data Presentation: Comparative Binding Affinities of Known 5-HT6R Antagonists
To provide a framework for interpreting newly generated data for this compound, the following table summarizes the binding affinities (Ki) of several well-characterized 5-HT6R antagonists.
| Compound | Radioligand | Species | Ki (nM) | Reference |
| SB-271046 | [3H]-LSD | Human | 1.29 | [2] |
| Idalopirdine | Not Specified | Human | 0.83 | [2] |
| Intepirdine | Not Specified | Human | 0.23 | [3] |
| Masupirdine | Not Specified | Human | 2.04 | [2] |
| MS-245 | Not Specified | Not Specified | 2 | [2] |
| Olanzapine | Not Specified | Not Specified | 5 | [2] |
| Methiothepin | Not Specified | Not Specified | 1.8 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the canonical 5-HT6R signaling pathway and the general experimental workflows for determining binding affinity.
Experimental Protocols
The following protocols provide detailed methodologies for determining the binding affinity of this compound to the 5-HT6 receptor using radioligand binding assays.
Protocol 1: Membrane Preparation from Cells Expressing 5-HT6R
Objective: To prepare cell membranes enriched with the 5-HT6 receptor for use in binding assays.
Materials:
-
HEK293 cells stably or transiently expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors, ice-cold
-
High-speed refrigerated centrifuge
-
Dounce homogenizer or sonicator
-
Bradford assay kit for protein quantification
Procedure:
-
Culture HEK293-5HT6R cells to ~80-90% confluency.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 15 minutes to allow for cell lysis.
-
Homogenize the cell lysate using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in homogenization buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand for the 5-HT6R and the maximum number of binding sites (Bmax).
Materials:
-
5-HT6R membrane preparation (from Protocol 1)
-
Radiolabeled 5-HT6R ligand (e.g., [3H]-LSD or [125I]-SB-258585)
-
Unlabeled 5-HT6R ligand for determining non-specific binding (e.g., Methiothepin or an excess of the unlabeled version of the radioligand)
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Dilute the 5-HT6R membrane preparation in binding buffer to a final concentration of 10-20 µg of protein per well.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of the radioligand to wells containing the membrane preparation.
-
Non-specific Binding: Add the same increasing concentrations of the radioligand to wells containing the membrane preparation and a high concentration (e.g., 10 µM) of an unlabeled 5-HT6R ligand.
-
-
Bring the final volume in each well to 200 µL with binding buffer.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 3: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT6R.
Materials:
-
All materials from Protocol 2
-
This compound stock solution
Procedure:
-
Dilute the 5-HT6R membrane preparation in binding buffer to a final concentration of 10-20 µg of protein per well.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of the radioligand (typically at or below its Kd value) to wells containing the membrane preparation.
-
Non-specific Binding: Add the fixed concentration of the radioligand and a high concentration of an unlabeled 5-HT6R ligand to wells containing the membrane preparation.
-
Competition: Add the fixed concentration of the radioligand and serially diluted concentrations of this compound to wells containing the membrane preparation.
-
-
Bring the final volume in each well to 200 µL with binding buffer.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of this compound (X-axis).
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the 5-HT6R (determined from the saturation binding assay).
-
References
Techniques for Assessing (S)-Landipirdine Brain Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Landipirdine is a potent and selective antagonist of the 5-HT6 receptor, with additional inhibitory activity at the 5-HT2A receptor.[1][2][3][4] Its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease has been a subject of interest.[1][2][3][4] A critical determinant of efficacy for any central nervous system (CNS) drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at its target site. Therefore, a thorough assessment of brain penetration is a fundamental aspect of the preclinical and clinical development of this compound.
These application notes provide detailed protocols for key techniques used to evaluate the brain penetration of this compound. The methodologies described are in vivo microdialysis, positron emission tomography (PET), and brain tissue homogenate analysis. While specific quantitative data for this compound is not publicly available due to the discontinuation of its development, this document provides a framework for generating and presenting such data.[3][4][5]
Quantitative Data Summary
Effective assessment of brain penetration requires the determination of several key quantitative parameters. The following table provides a template for summarizing such data for this compound, which would be populated with experimental results.
| Parameter | Description | Expected Value/Unit | Technique |
| Kp | Brain-to-plasma concentration ratio (Cbrain/Cplasma) | Unitless ratio | Brain Tissue Homogenate Analysis |
| fu,plasma | Fraction of unbound drug in plasma | 0-1 | Equilibrium Dialysis |
| fu,brain | Fraction of unbound drug in brain tissue | 0-1 | Brain Tissue Homogenate Dialysis |
| Kp,uu | Unbound brain-to-unbound plasma concentration ratio (Kp * fu,plasma / fu,brain) | Unitless ratio | Calculated |
| Cu,brain | Unbound drug concentration in brain interstitial fluid | ng/mL or µM | In Vivo Microdialysis |
| VT | Volume of distribution in the brain | mL/cm³ | Positron Emission Tomography (PET) |
Experimental Protocols
In Vivo Microdialysis for Measuring Unbound this compound in Brain Interstitial Fluid
In vivo microdialysis is a powerful technique for sampling the extracellular fluid in a specific brain region of a freely moving animal, allowing for the direct measurement of unbound, pharmacologically active this compound.[6][7][8][9]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Stereotaxic apparatus
-
Microsyringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂
-
LC-MS/MS system for bioanalysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., prefrontal cortex or striatum).
-
Implant the guide cannula at the desired coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover for 24-48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[10]
-
Allow the system to equilibrate for 1-2 hours before sample collection.
-
-
Sample Collection:
-
Collect baseline dialysate samples for 1-2 hours.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined period.
-
Collect parallel blood samples at corresponding time points to determine plasma concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the unbound concentration of this compound in the brain interstitial fluid (Cu,brain) from the dialysate concentrations, correcting for in vitro probe recovery.
-
Determine the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by the fraction of unbound drug in plasma (fu,plasma).
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) at steady state.
-
Positron Emission Tomography (PET) for In Vivo Brain Distribution Imaging
PET imaging allows for the non-invasive, quantitative assessment of the spatial and temporal distribution of a radiolabeled version of this compound in the living brain.[11][12][13]
Materials:
-
Radiolabeled this compound (e.g., with 11C or 18F)
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Arterial blood sampling line (optional, for full kinetic modeling)
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to imaging.
-
Anesthetize the animal and maintain anesthesia throughout the scan.
-
Position the animal in the PET scanner with the head in the center of the field of view.
-
-
Radiotracer Administration and Image Acquisition:
-
Blood Sampling (for full kinetic modeling):
-
If an arterial line is placed, collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of 3D images over time.
-
Define regions of interest (ROIs) on the reconstructed images corresponding to different brain structures.
-
Generate time-activity curves (TACs) for each ROI, representing the change in radioactivity concentration over time.
-
-
Pharmacokinetic Modeling:
-
Analyze the brain tissue TACs and the arterial input function (if available) using appropriate pharmacokinetic models (e.g., two-tissue compartment model) to estimate parameters such as the volume of distribution (VT), which reflects the extent of drug binding to its target receptors.[13]
-
Brain Tissue Homogenate Analysis for Total and Unbound Drug Concentration
This method determines the total concentration of this compound in the brain and the fraction of the drug that is not bound to brain tissue components.
Materials:
-
This compound
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Brain Tissue Collection and Homogenization:
-
Administer this compound to animals and euthanize at a specific time point.
-
Perfuse the brain with ice-cold saline to remove residual blood.
-
Excise the brain and weigh it.
-
Homogenize the brain tissue in a known volume of homogenization buffer (e.g., 1:3 w/v).
-
-
Determination of Total Brain Concentration (Cbrain):
-
Analyze an aliquot of the brain homogenate using a validated LC-MS/MS method to determine the total concentration of this compound.
-
-
Determination of Unbound Fraction in Brain (fu,brain) by Equilibrium Dialysis:
-
Spike a separate aliquot of brain homogenate with a known concentration of this compound.
-
Load the spiked homogenate into one chamber of the equilibrium dialysis device and dialysis buffer into the other chamber, separated by the semi-permeable membrane.[][15][16]
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the homogenate and buffer chambers.
-
Analyze the concentration of this compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound in the brain homogenate (fu,homogenate) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.
-
Correct for the dilution of the brain tissue during homogenization to obtain the fraction unbound in brain tissue (fu,brain). The formula is: fu,brain = (1 / Dilution Factor) / (((1 / fu,homogenate) - 1) + (1 / Dilution Factor)).[]
-
Calculate the total brain-to-plasma concentration ratio (Kp) by dividing the total brain concentration by the total plasma concentration determined from a parallel blood sample.
-
Calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
-
Visualizations
Signaling Pathways
This compound is an antagonist of the 5-HT6 and 5-HT2A receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Workflows
The following diagrams outline the general workflows for the described experimental techniques.
Caption: In Vivo Microdialysis Workflow.
Caption: PET Imaging Workflow.
Caption: Brain Tissue Homogenate Analysis Workflow.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. Nuclear Medicine Neuro PET Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 13. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Brain Tissue Binding - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for (S)-Landipirdine Immunohistochemistry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of the molecular targets of (S)-Landipirdine, a potent and selective 5-HT6 receptor antagonist with additional affinity for the 5-HT2A receptor.[1][2][3][4][5][6][7] The following protocols are designed to enable the visualization and analysis of 5-HT6 and 5-HT2A receptor expression and localization in tissue samples, which is crucial for understanding the pharmacological effects of this compound.
Introduction
This compound (also known as RO5025181 or SYN-120) is a research compound investigated for its therapeutic potential in neurological disorders, including Parkinson's disease and dementia.[2][3][6] Its primary mechanism of action involves the antagonism of the 5-HT6 serotonin receptor, with a secondary activity at the 5-HT2A receptor.[1][4][5][6] Immunohistochemistry is an invaluable technique to study the distribution and density of these receptors in relevant tissues, such as the brain, and to assess how they are modulated by this compound treatment.
These protocols provide a framework for both chromogenic and fluorescent IHC staining of 5-HT6 and 5-HT2A receptors.
Data Presentation
The following table summarizes key antibodies and their recommended dilutions for the immunohistochemical detection of 5-HT6 and 5-HT2A receptors.
| Target Receptor | Antibody Name/Clone | Host | Clonality | Recommended Dilution (IHC) | Supplier (Example) |
| 5-HT6 Receptor | Anti-5HT6 Receptor [EPR26400-50] | Rabbit | Monoclonal | 1:100 - 1:500 | Abcam |
| 5HT6 Receptor Polyclonal Antibody | Rabbit | Polyclonal | 1:100 - 1:500 (IHC-F), 1:400 (IHC-P) | Bioss | |
| 5-HT (Serotonin) 6 Receptor Antibody | Rabbit | Polyclonal | 1:500 - 1:1000 | ImmunoStar | |
| 5-HT2A Receptor | Anti-5HT2A Receptor/SR-2A Polyclonal | Rabbit | Polyclonal | 1:100 - 1:500 (IHC-F), 1:400 (IHC-P) | Thermo Fisher Scientific |
| 5-HT (Serotonin) 2A Receptor Antibody | Rabbit | Polyclonal | 1:300 - 1:500 | ImmunoStar | |
| 5HT2A Receptor antibody (26438-1-AP) | Rabbit | Polyclonal | 1:200 | Proteintech |
Experimental Protocols
I. Tissue Preparation
Proper tissue preparation is critical for the preservation of antigenicity and tissue morphology.
A. Perfusion and Fixation (for animal studies):
-
Deeply anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Perfuse with 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB).[1]
-
Excise the tissue of interest (e.g., brain) and post-fix in 4% PFA for 4-24 hours at 4°C.[8] Over-fixation should be avoided as it can mask epitopes.[8]
B. Tissue Processing and Sectioning:
-
For Paraffin-Embedded Sections (IHC-P):
-
Dehydrate the fixed tissue through a graded series of ethanol solutions.[8][9]
-
Clear the tissue with xylene or a xylene substitute.[9]
-
Embed the tissue in paraffin wax.[8]
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.[3]
-
Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
-
-
For Frozen Sections (IHC-F):
-
Cryoprotect the fixed tissue by immersing it in a 30% sucrose solution in PBS until it sinks.[1]
-
Snap-freeze the tissue in isopentane cooled with liquid nitrogen or on dry ice.[8]
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound.
-
Cut 10-30 µm thick sections using a cryostat and mount on charged slides.
-
Store sections at -80°C until use.
-
II. Immunohistochemistry Staining Protocol
This protocol can be adapted for both chromogenic (e.g., DAB) and fluorescent detection.
A. Deparaffinization and Rehydration (for IHC-P):
-
Immerse slides in two changes of xylene for 5-10 minutes each.[3][9]
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.[3][9]
-
Rinse with distilled water.[3]
B. Antigen Retrieval:
This step is crucial for unmasking epitopes in formalin-fixed tissues.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a retrieval solution, such as 10 mM sodium citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[10][11]
-
Heat the solution using a microwave, pressure cooker, or water bath. Maintain a sub-boiling temperature (95-100°C) for 10-20 minutes.[10][11]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[11]
-
-
Rinse slides in PBS or Tris-buffered saline (TBS).
C. Staining Procedure:
-
Peroxidase Block (for chromogenic detection): Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to quench endogenous peroxidase activity.[10] Rinse with PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., 5-10% normal goat serum in PBS with 0.1-0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.[1][12]
-
Primary Antibody Incubation:
-
Washing: Wash slides three times for 5-10 minutes each in PBS or TBS.[1]
-
Secondary Antibody Incubation:
-
For Chromogenic Detection: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.[13]
-
For Fluorescent Detection: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.[1][12]
-
-
Washing: Wash slides three times for 5-10 minutes each in PBS or TBS.[1]
-
Detection:
-
Counterstaining:
-
Dehydration and Mounting:
-
Imaging: Visualize the staining using a bright-field microscope for chromogenic IHC or a fluorescence or confocal microscope for fluorescent IHC.[1]
Mandatory Visualizations
Caption: General workflow for immunohistochemical analysis.
Caption: Simplified signaling pathways of 5-HT6 and 5-HT2A receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Anti-5HT2A Receptor Antibody (A82980) | Antibodies.com [antibodies.com]
- 5. 5-Hydroxytryptamine Receptor 6 Antibodies for Immunohistochemistry paraffin - Antibody Resource Page [antibodyresource.com]
- 6. 5HT2A Receptor/SR-2A Polyclonal Antibody (BS-12049R) [thermofisher.com]
- 7. immunostar.com [immunostar.com]
- 8. Sample preparation | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemical Evaluation of Role of Serotonin in Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcepta.com [abcepta.com]
- 12. protocols.io [protocols.io]
- 13. immunostar.com [immunostar.com]
- 14. Neuronal Localization of 5-HT2A Receptor Immunoreactivity in the Rat Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (S)-Landipirdine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (S)-Landipirdine in human plasma. This compound is a selective 5-HT6 receptor antagonist that has been investigated for its potential in treating cognitive impairment associated with neurological disorders.[1][2] The accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This method utilizes protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The proposed method is designed to offer high throughput, sensitivity, and specificity, making it suitable for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
This compound-d4 (or other suitable stable isotope-labeled analog) as an internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography: A UHPLC system, such as a Shimadzu Nexera or Waters Acquity UPLC.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ or a Thermo Scientific™ TSQ series, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column, for example, a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Data System: Manufacturer-specific software for instrument control, data acquisition, and processing.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 10% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode. The molecular formula of this compound is C₁₈H₁₉FN₂O₃S, with a molecular weight of 362.42 g/mol .[1][3] The protonated precursor ion [M+H]⁺ is expected at m/z 363.4.
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | 363.4 | 367.4 |
| Product Ion (Q3) | To be determined empirically (e.g., 155.1, 110.1) | To be determined empirically (e.g., 159.1, 114.1) |
| Dwell Time | 100 ms | 100 ms |
| IonSpray Voltage | 5500 V | 5500 V |
| Source Temperature | 500 °C | 500 °C |
Note: Product ions are hypothetical and must be optimized by direct infusion of the analytical standard. The most intense and stable fragment should be chosen for quantification.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.
-
Calibration Standards: Spike blank human plasma with the working solutions to prepare calibration standards with a suggested range of 0.1 ng/mL to 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Data Presentation
The following tables present hypothetical but representative data for a validated LC-MS/MS method for this compound, adhering to typical bioanalytical method validation guidelines.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | R² |
| This compound | 0.1 - 200 | 1/x² weighted | >0.995 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 8.5 | ± 10.0 | ≤ 9.2 | ± 11.5 |
| Low QC | 0.3 | ≤ 6.2 | ± 7.5 | ≤ 7.1 | ± 8.0 |
| Mid QC | 50 | ≤ 4.5 | ± 5.0 | ≤ 5.3 | ± 6.2 |
| High QC | 150 | ≤ 3.8 | ± 4.2 | ≤ 4.9 | ± 5.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 92.5 | 98.2 |
| High QC | 150 | 94.1 | 101.5 |
Table 4: Stability Data
| Stability Condition | Duration | Low QC (% Change) | High QC (% Change) |
| Bench-Top (Room Temp) | 8 hours | -4.5 | -3.8 |
| Freeze-Thaw Cycles | 3 cycles | -6.2 | -5.1 |
| Long-Term (-80 °C) | 90 days | -8.1 | -7.5 |
| Post-Preparative (Autosampler, 4 °C) | 24 hours | -2.9 | -2.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
Caption: General 5-HT6 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Landipirdine | C18H19FN2O3S | CID 46220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Landiolol Solubility
Note to Researchers: While the query specified (S)-Landipirdine, publicly available information on its specific solubility and formulation protocols is limited. However, the challenges described are highly characteristic of another similarly named compound, (S)-Landiolol hydrochloride , an ultra-short-acting β1-adrenergic receptor antagonist known for its pH-dependent solubility. This guide focuses on (S)-Landiolol hydrochloride to provide actionable solutions for common laboratory challenges.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Landiolol hydrochloride and what are its key physicochemical properties?
(S)-Landiolol hydrochloride is a highly selective, ultra-short-acting β1-adrenergic receptor antagonist.[1] Its structure, particularly the presence of ionizable amine groups and ester linkages, dictates its solubility and stability profile. Understanding these properties is crucial for proper handling and formulation.
Data Presentation: Physicochemical Properties of (S)-Landiolol Hydrochloride
| Property | Value | Source |
| Molecular Formula | C25H40ClN3O8 | [2] |
| Molecular Weight | 546.05 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3][4] |
| β1/β2 Selectivity Ratio | 255 | [3][5] |
| Storage Temperature | 4°C (sealed, away from moisture) | [2] |
Q2: What is the general solubility of (S)-Landiolol hydrochloride in common laboratory solvents?
(S)-Landiolol hydrochloride is very soluble in water and has high solubility in DMSO.[2][4] However, its stability in aqueous solutions is highly dependent on pH. For organic solvents, sonication may be required to aid dissolution.[1][3]
Data Presentation: Solubility of (S)-Landiolol Hydrochloride
| Solvent | Solubility | Notes | Source |
| Water (H2O) | ≥ 100 mg/mL (183.13 mM) | Saturation point not specified. Solution stability is pH-dependent. | [2] |
| DMSO | 250 mg/mL (457.83 mM) | Ultrasonic assistance may be needed. | [2] |
| Ethanol | Slightly Soluble | Sonication may be required. | [3] |
Q3: How does pH affect the solubility and stability of (S)-Landiolol hydrochloride in aqueous solutions?
The stability and solubility of (S)-Landiolol hydrochloride are critically dependent on pH due to the presence of ester groups susceptible to hydrolysis.[6] An optimal pH range is necessary to prevent both acidic and basic hydrolysis, as well as potential racemization.[6][7]
For reconstituted solutions intended for infusion, the recommended pH is between 6.0 and 6.6.[4] Patents for formulations suggest a broader stable range of 5.0 to 7.0.[1][7]
Troubleshooting Guide
Issue 1: My (S)-Landiolol hydrochloride powder is not dissolving well in my aqueous buffer.
-
Verify Water Purity: Always use high-purity water (e.g., distilled, deionized, or Milli-Q) to avoid contaminants.[1]
-
Check the pH: Ensure the pH of your buffer is within the optimal range of 6.0-6.6.[4] If using plain water, the pH may not be optimal for dissolution and stability.
-
Use Agitation: Gentle stirring or brief sonication can help accelerate the dissolution process.[1]
-
Control Temperature: When preparing solutions, using cold conditions (e.g., an ice bath below 10°C) can enhance stability during dissolution.[1][6]
Issue 2: My (S)-Landiolol solution becomes cloudy or precipitates after preparation or upon dilution.
-
pH Shift: The most common cause is a pH shift outside the stable 5.0-7.0 range upon dilution into a new medium. Verify the final pH of your solution.
-
Concentration Limit Exceeded: While highly soluble in water, diluting a concentrated stock (especially from an organic solvent) into an aqueous buffer can cause it to crash out if the final concentration exceeds its solubility limit in the mixed solvent system.
-
Solution Degradation: If the solution was stored improperly (wrong temperature, wrong pH, exposure to light), the compound may have degraded, and the degradation products may be less soluble.
Experimental Protocols & Methodologies
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for preparing a stock solution for in vitro experiments.
-
Weigh the Compound: Accurately weigh the required amount of (S)-Landiolol hydrochloride powder.
-
Select Solvent: Use a suitable buffer with a pH pre-adjusted to 6.0-6.6 (e.g., a phosphate buffer).
-
Dissolution: Prepare the solution in an ice bath (below 10°C) to maximize stability.[6] Add the powder to the cold buffer while gently stirring.
-
Final Volume: Once fully dissolved, add buffer to reach the final desired volume.
-
Sterilization (if required): Filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the solution at the recommended temperature (typically 4°C for short-term use or frozen at -20°C or -80°C for long-term storage, as specified on the product data sheet).
Protocol 2: Preparation of a Formulation for In Vivo Studies Using a Co-Solvent System
For animal studies, a co-solvent system is often required to ensure solubility and biocompatibility.
-
Initial Dissolution: Dissolve the (S)-Landiolol hydrochloride in DMSO first to create a concentrated primary stock. For example, add 10% of the final volume as DMSO.[2]
-
Add Co-solvents: Sequentially add other co-solvents. A common formulation involves:
-
40% PEG300
-
5% Tween-80[2]
-
-
Final Dilution: Add the final vehicle, typically saline (45% of the final volume), to reach the target concentration.[2]
-
Verification: Ensure the final solution is clear. The final concentration should be carefully calculated to not exceed the solubility limit in this mixed-vehicle system (e.g., ≥ 2.08 mg/mL).[2]
Visualizations
Diagram 1: Troubleshooting Workflow for (S)-Landiolol Solubility
This diagram outlines the logical steps a researcher should take when encountering solubility issues.
Diagram 2: Simplified Signaling Pathway of (S)-Landiolol Action
This diagram illustrates the mechanism of action of (S)-Landiolol as a β1-adrenergic receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Landiolol hydrochloride | 144481-98-1 [chemicalbook.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Landiolol hydrochloride CAS#: 144481-98-1 [m.chemicalbook.com]
- 6. CN102232930A - Landiolol hydrochloride pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 7. CN102232930B - Landiolol hydrochloride pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing (S)-Landipirdine Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Landipirdine in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as (S)-RO5025181 and SYN120) is a potent and selective dual antagonist of the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1][2][3][4] Its primary mechanism of action is to block the signaling of these two G-protein coupled receptors (GPCRs), which are implicated in various neurological and psychiatric disorders.
Q2: What are the typical in vitro assays used to characterize this compound?
The most common in vitro assays for characterizing this compound and similar 5-HT6/5-HT2A antagonists include:
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Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the 5-HT6 and 5-HT2A receptors.
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cAMP Accumulation Assays: To measure the functional antagonism of the Gs-coupled 5-HT6 receptor.
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Calcium Flux Assays: To assess the functional antagonism of the Gq-coupled 5-HT2A receptor.
Q3: What concentration range of this compound should I use in my initial experiments?
While specific in vitro potency values for this compound are not widely published, based on data for other dual 5-HT6/5-HT2A antagonists, a starting concentration range of 0.1 nM to 10 µM is recommended for generating dose-response curves. The optimal concentration will depend on the specific assay and cell system being used.
Q4: In which solvent should I dissolve this compound?
This compound is typically soluble in organic solvents such as DMSO. For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: High background signal in cAMP assay for 5-HT6 receptor antagonism.
-
Possible Cause: Constitutive activity of the 5-HT6 receptor in the expression system.
-
Troubleshooting Steps:
-
Reduce Cell Density: Titrate the number of cells per well to find an optimal density that provides a good signal window without excessive basal cAMP levels.
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Use an Inverse Agonist: If available, include a known 5-HT6 inverse agonist as a control to quantify and potentially reduce the basal signal.
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Optimize Agonist Concentration: Use the EC80 concentration of the agonist (e.g., serotonin) for stimulation. A higher concentration might lead to an increased basal signal.
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Issue 2: High variability in a calcium flux assay for 5-HT2A receptor antagonism.
-
Possible Cause: Uneven cell plating, dye loading issues, or compound precipitation.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Use a multichannel pipette or automated cell dispenser to ensure a uniform cell monolayer. Visually inspect plates before the assay.
-
Optimize Dye Loading: Ensure the calcium-sensitive dye is loaded uniformly and for the optimal duration. Incomplete de-esterification of the dye can lead to a poor signal-to-noise ratio.
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Check Compound Solubility: Visually inspect the compound dilutions for any signs of precipitation. If necessary, adjust the solvent concentration or sonicate the compound stock.
-
Control for Autofluorescence: Test this compound alone at the highest concentration to check for any intrinsic fluorescence that might interfere with the assay signal.
-
Issue 3: Discrepancy between binding affinity (Ki) and functional potency (IC50).
-
Possible Cause: Assay conditions, receptor reserve, or ligand-specific properties.
-
Troubleshooting Steps:
-
Harmonize Assay Conditions: Ensure that key parameters like buffer composition, pH, and temperature are as similar as possible between the binding and functional assays.
-
Assess Receptor Expression Levels: High receptor expression can lead to a "receptor reserve," where a maximal functional response is achieved at low receptor occupancy, resulting in a lower IC50 value compared to the Ki. Consider using a cell line with lower receptor expression.
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Evaluate Pre-incubation Time: For antagonists with slow binding kinetics, a pre-incubation step before adding the agonist in functional assays is crucial to reach equilibrium.
-
Data Presentation
Table 1: Hypothetical In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Assay Type | Value |
| Binding Affinity (Ki) | Human 5-HT6 | Radioligand Binding | 2.5 nM |
| Human 5-HT2A | Radioligand Binding | 5.1 nM | |
| Functional Potency (IC50) | Human 5-HT6 | cAMP Accumulation | 8.2 nM |
| Human 5-HT2A | Calcium Flux | 15.7 nM |
Note: These values are illustrative and based on typical potencies of dual 5-HT6/5-HT2A antagonists. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT6 and 5-HT2A Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 and 5-HT2A receptors.
Materials:
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Cell membranes from HEK293 cells stably expressing either the human 5-HT6 or 5-HT2A receptor.
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Radioligand: [3H]-LSD for 5-HT6R; [3H]-Ketanserin for 5-HT2AR.
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This compound.
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Non-specific binding control: Methiothepin (for 5-HT6R), Spiperone (for 5-HT2AR).
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Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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96-well plates, glass fiber filters, scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes in ice-cold binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with a serial dilution of this compound.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
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Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay for 5-HT6 Receptor Antagonism
Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT6 receptor.
Materials:
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HEK293 cells stably expressing the human 5-HT6 receptor.
-
This compound.
-
5-HT (Serotonin) as the agonist.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and stimulation buffer.
Procedure:
-
Cell Plating: Seed cells in a 384-well plate and incubate overnight.
-
Antagonist Pre-incubation: Pre-incubate cells with varying concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of 5-HT (EC80) for 30 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value.
Protocol 3: Calcium Flux Assay for 5-HT2A Receptor Antagonism
Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
This compound.
-
5-HT (Serotonin) as the agonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Load cells with the calcium-sensitive dye for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Pre-incubate cells with varying concentrations of this compound.
-
Fluorescence Measurement: Measure baseline fluorescence, then inject a fixed concentration of 5-HT (EC80) and monitor the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response and calculate the IC50 value from the dose-response curve.
Mandatory Visualization
Caption: Signaling pathways antagonized by this compound.
Caption: General experimental workflow for in vitro antagonist assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Landipirdine In Vivo Performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with (S)-Landipirdine and facing challenges with its in vivo bioavailability. While specific pharmacokinetic data for this compound is not extensively published, this guide draws upon established principles of drug development and data from analogous compounds to help you troubleshoot and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic target?
This compound is a selective and potent antagonist of the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1][2][3] These receptors are primarily expressed in brain regions associated with cognition, such as the hippocampus and frontal cortex, making them a target for neurological disorders.[1][4] The compound was investigated for its potential therapeutic effects in dementia and other cognition disorders before its development was discontinued.[3]
Q2: Why might this compound exhibit poor oral bioavailability?
While specific data is limited, compounds in this class can face bioavailability challenges.[1] Several factors can contribute to the poor oral bioavailability of a drug candidate like this compound:[5][6]
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Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
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Poor Permeability: The drug may not efficiently cross the intestinal epithelial cell layer to enter the bloodstream.
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First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active compound that reaches systemic circulation.[7]
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Efflux by Transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: What are the general strategies to improve the oral bioavailability of a research compound?
A variety of formulation and chemical modification strategies can be employed to enhance oral bioavailability.[8] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance solubility.[5][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5][10][11]
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Nanotechnology: Encapsulating the drug in nanoparticles can improve solubility, protect it from degradation, and facilitate transport across intestinal barriers.[8][12][13]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active compound in vivo.[10][12]
Troubleshooting Guides
Q4: My in vivo study with this compound resulted in unexpectedly low plasma concentrations. What are the initial troubleshooting steps?
This is a common challenge when working with new chemical entities. A systematic approach is crucial.
-
Step 1: Verify Compound Integrity and Formulation: Ensure the purity and stability of the this compound used. Confirm that the formulation was prepared correctly and that the compound was fully dissolved or suspended in the vehicle before administration.
-
Step 2: Assess Basic Physicochemical Properties: If not already known, determine the aqueous solubility and lipophilicity (LogP) of this compound. This will provide initial clues as to whether solubility or permeability is the primary hurdle.
-
Step 3: Conduct In Vitro Assays: Use in vitro models to dissect the problem. A Caco-2 permeability assay can assess intestinal permeability, while a liver microsome stability assay can indicate susceptibility to first-pass metabolism.
-
Step 4: Consider a Simple Formulation Change: For the next in vivo experiment, consider a simple formulation adjustment, such as reducing the particle size through micronization or creating a simple suspension with a wetting agent.
Q5: How do I choose the most appropriate bioavailability enhancement strategy for my compound?
The choice of strategy depends on the specific properties of the drug, as determined by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[14]
Decision Logic for Bioavailability Enhancement
Caption: A decision tree for selecting a bioavailability enhancement strategy based on BCS class.
Data Presentation: Illustrative Improvement Strategies
The following tables present hypothetical but realistic data to illustrate how different formulation strategies could improve the key parameters of a compound like this compound.
Table 1: Physicochemical and In Vitro Properties
| Parameter | This compound (Unprocessed) | Strategy 1: Micronization | Strategy 2: Amorphous Solid Dispersion | Strategy 3: SEDDS |
| Aqueous Solubility (µg/mL) | < 1 | 5 | 50 | > 100 (in micellar form) |
| Dissolution Rate (in vitro) | Very Slow | Moderate | Fast | Very Fast |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 8.0 | 8.0 | 8.2 | 9.5 |
| Liver Microsome Stability (t½, min) | 15 | 15 | 15 | 18 |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg Oral Dose)
| Parameter | This compound (Unprocessed) | Strategy 1: Micronization | Strategy 2: Amorphous Solid Dispersion | Strategy 3: SEDDS |
| Cmax (ng/mL) | 25 | 70 | 250 | 400 |
| Tmax (hr) | 4.0 | 2.0 | 1.5 | 1.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 150 | 450 | 1800 | 3200 |
| Oral Bioavailability (%) | < 5% | 12% | 45% | 75% |
Experimental Protocols & Workflows
A logical workflow is essential for efficiently diagnosing and solving bioavailability issues.
Workflow for Bioavailability Enhancement
Caption: A systematic workflow for investigating and improving poor oral bioavailability.
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Use a marker of paracellular transport (e.g., Lucifer Yellow) to confirm tight junction formation.
-
Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a known concentration.
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical (A) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport (Optional): To assess active efflux, perform the experiment in the reverse direction. A B→A flux significantly higher than the A→B flux suggests the involvement of efflux transporters.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a sensitive analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration.
Protocol 2: Rodent Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group). Acclimatize the animals and fast them overnight before dosing.
-
Formulation Preparation: Prepare the this compound formulation (e.g., solution, suspension, or enhanced formulation) at the desired concentration.
-
Dosing:
-
Oral (PO) Group: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solution of this compound via tail vein injection (e.g., 1-2 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[15]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC, half-life (t½), and clearance.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mechanism of Action: 5-HT6 Receptor Signaling
Understanding the target pathway is crucial for interpreting in vivo efficacy data. Achieving adequate bioavailability ensures that this compound can reach its target and modulate this pathway effectively.
5-HT6 Receptor Signaling Pathway
Caption: Simplified signaling pathway for the 5-HT6 receptor, the target of this compound.
References
- 1. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. [PDF] Overcoming the Challenge of Poor Drug Solubility | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. tandfonline.com [tandfonline.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Landipirdine off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Landipirdine. The content focuses on understanding and mitigating the known off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in neurological and psychiatric disorders.
Q2: What are the known off-target effects of this compound?
The most significant off-target activities of this compound are potent antagonism of the serotonin 2A (5-HT2A) receptor and interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][3][4] The 5-HT2A receptor antagonism can lead to complex pharmacological effects, while hERG channel inhibition is a critical safety concern due to the risk of cardiac arrhythmias.
Q3: Why is the dual 5-HT6/5-HT2A antagonism of this compound a concern in my experiments?
Antagonism of the 5-HT2A receptor can independently influence neuronal signaling, behavior, and physiological responses.[5] This can confound the interpretation of experimental results, making it difficult to attribute observed effects solely to 5-HT6 receptor blockade. For example, 5-HT2A receptor modulation is known to affect mood, perception, and motor control.
Q4: What is the significance of the hERG liability of this compound?
Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation. This can increase the risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes. Therefore, assessing and mitigating hERG liability is a critical step in preclinical drug development.
Q5: Where can I find the specific binding affinities (Ki or IC50 values) of this compound for its on- and off-targets?
Troubleshooting Guides
Issue: Difficulty in attributing experimental effects solely to 5-HT6 receptor antagonism.
Possible Cause: Confounding effects from the 5-HT2A receptor antagonism of this compound.
Troubleshooting Steps:
-
Perform a dose-response study: Characterize the concentration-dependent effects of this compound in your assay. If possible, compare this to the dose-response of a highly selective 5-HT6 antagonist (with minimal 5-HT2A activity) and a selective 5-HT2A antagonist.
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Use a selective 5-HT2A antagonist as a control: Pre-treating your experimental system with a selective 5-HT2A antagonist can help to isolate the effects of 5-HT6 receptor blockade when subsequently adding this compound.[5] Any additional effects observed with this compound are more likely to be mediated by the 5-HT6 receptor.
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Employ a rescue experiment: If your experimental system allows, try to rescue the observed phenotype by co-administration of a 5-HT6 receptor agonist. This can help to confirm that the effect is mediated by the 5-HT6 receptor.
-
Utilize a cell line with no 5-HT2A expression: If working with cell-based assays, using a cell line that does not endogenously express the 5-HT2A receptor can help to isolate the 5-HT6-mediated effects of this compound.
Issue: Observing unexpected cardiovascular effects in in vivo studies or cytotoxicity in in vitro assays.
Possible Cause: hERG channel inhibition by this compound.
Troubleshooting Steps:
-
Conduct a hERG liability assessment: It is crucial to determine the IC50 of this compound for the hERG channel, typically using a patch-clamp electrophysiology assay.
-
Determine the therapeutic window: Compare the hERG IC50 value with the on-target potency (5-HT6 receptor IC50). A larger margin between these two values indicates a lower risk of hERG-related toxicity at therapeutic concentrations.
-
Medicinal chemistry optimization: If hERG liability is a concern for a lead compound, medicinal chemistry efforts can be directed to reduce its affinity for the hERG channel. Common strategies include reducing lipophilicity, introducing polar functional groups, and modifying basic amine pKa.
-
In silico modeling: Computational models can predict the hERG-binding potential of a compound and guide the design of analogues with a lower risk of cardiotoxicity.
Quantitative Data
The following tables provide a summary of the binding affinities for this compound and other relevant compounds.
Table 1: this compound Binding Affinity Profile
| Target | Species | Ki (nM) | Assay Type |
| 5-HT6 Receptor | Human | Not Publicly Available | Radioligand Binding |
| 5-HT2A Receptor | Human | Not Publicly Available | Radioligand Binding |
| hERG Channel | Human | Not Publicly Available | Electrophysiology |
Table 2: Comparative Binding Affinities of Selected 5-HT6 and 5-HT2A Receptor Antagonists
| Compound | Target | Species | Ki (nM) |
| Idalopirdine | 5-HT6 Receptor | Human | 0.83 |
| Ritanserin | 5-HT2A Receptor | Human | 0.3-1.0 |
| Ketanserin | 5-HT2A Receptor | Human | 2.5 |
| M100907 | 5-HT2A Receptor | Human | 0.36 |
Experimental Protocols
Radioligand Binding Assay for 5-HT6 and 5-HT2A Receptors
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the 5-HT6 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing the human 5-HT6 or 5-HT2A receptor.
-
Radioligand (e.g., [3H]-LSD for 5-HT6, [3H]-Ketanserin for 5-HT2A).
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Non-specific binding control (e.g., a high concentration of an unlabeled ligand like serotonin).
-
This compound stock solution.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare dilutions: Create a series of dilutions of this compound.
-
Assay setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either vehicle, non-specific binding control, or a dilution of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
hERG Potassium Channel Patch-Clamp Assay
This protocol outlines the gold-standard method for assessing the hERG liability of a compound.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound stock solution.
Procedure:
-
Cell preparation: Plate the hERG-expressing cells at a suitable density for patch-clamp recording.
-
Pipette preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish whole-cell configuration: Form a high-resistance seal between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell recording configuration.
-
Record baseline currents: Apply a voltage-clamp protocol to elicit hERG tail currents and record a stable baseline in the extracellular solution.
-
Compound application: Perfuse the cells with increasing concentrations of this compound and record the hERG currents at each concentration until a steady-state effect is observed.
-
Data analysis: Measure the peak tail current at each concentration of this compound and normalize it to the baseline current. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Landipirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of (S)-Landipirdine-Based Assays
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for enhancing the selectivity of assays involving the compound (S)-Landipirdine.
This compound is a potent and selective antagonist of the serotonin 5-HT6 receptor and also exhibits antagonist activity at the 5-HT2A receptor.[1][2][3][4][5][6] Ensuring that the observed effects in an assay are due to its action on the intended target, and not due to off-target interactions, is critical for accurate data interpretation and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a potent and selective antagonist of the 5-HT6 serotonin receptor.[1][5] It also functions as an antagonist for the 5-HT2A receptor.[2][4]
Q2: Why is selectivity a concern when working with this compound?
A2: Selectivity is crucial to ensure that the experimental results are a direct consequence of the compound's interaction with the intended molecular target (e.g., the 5-HT6 receptor). Off-target effects can lead to misinterpretation of data, confounding results, and potential safety liabilities in drug development. For example, many compounds are screened against a panel of receptors and ion channels, such as the hERG channel, to identify potential undesirable activities early in the discovery process.[1][7]
Q3: What are the common types of assays used to determine the selectivity of a compound like this compound?
A3: Common assays include receptor binding assays (typically using radiolabeled ligands), functional cell-based assays that measure downstream signaling (e.g., cAMP assays for GPCRs), and electrophysiological assays for ion channels.[8][9][10] High-throughput screening often uses fluorescence-based methods, while electrophysiology is considered the gold standard for characterizing ion channel activity.[8][10][11]
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: High background signal or poor signal-to-noise ratio in my receptor binding assay.
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Potential Cause: Non-specific binding of this compound or the radioligand to the cell membrane, filters, or plate wells.
-
Solution:
-
Optimize Blocking Agents: Increase the concentration or change the type of blocking agent in your assay buffer (e.g., bovine serum albumin [BSA], non-fat milk).
-
Increase Wash Steps: Add more or longer wash steps with ice-cold buffer after incubation to remove unbound ligand more effectively.
-
Pre-treat Plates/Filters: Pre-soak filters or coat plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Lower Ligand Concentration: Use the lowest possible concentration of the radioligand that still provides a robust signal (ideally at or below its Kd).
-
Problem 2: My results show that this compound is inhibiting an unexpected off-target receptor or ion channel.
-
Potential Cause: The compound may have a genuinely broader pharmacology than initially anticipated, or the assay conditions may favor off-target interactions.
-
Solution:
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Confirm with an Orthogonal Assay: Validate the finding using a different assay format.[8] For example, if an initial fluorescence-based assay shows an effect, confirm it with a direct binding assay or a functional electrophysiological measurement.[9]
-
Perform Dose-Response Curves: Generate full dose-response curves for both the on-target and off-target activity. A significant separation in potency (e.g., >100-fold) may still indicate sufficient selectivity for your experimental window.
-
Use Selective Antagonists: For the off-target receptor/channel, use a known selective antagonist to see if it can block the effect of this compound. This can help confirm the identity of the off-target interaction.
-
Check Compound Purity: Ensure the purity of your this compound stock. Impurities could be responsible for the off-target activity.
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Problem 3: I am seeing inconsistent IC50/Ki values for this compound across different experimental runs.
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Potential Cause: This can be due to variability in cell health, reagent preparation, incubation times, or temperature.
-
Solution:
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Standardize Cell Culture: Ensure cells are passaged consistently and are in a healthy, logarithmic growth phase. Do not use cells of high passage number.
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Use Fresh Reagents: Prepare fresh dilutions of the compound and ligands for each experiment from a validated, high-concentration stock.
-
Control Incubation Conditions: Use a calibrated incubator and timer to ensure consistent incubation times and temperatures. For binding assays, ensure the reaction has reached equilibrium.
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Include a Reference Compound: Always run a known standard or reference compound with a well-characterized potency in parallel. This helps to monitor assay performance and normalize results between experiments.
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Data Presentation: Selectivity Profile
Effective selectivity is demonstrated by a large potency difference between the primary target and other potential targets.
Table 1: Hypothetical Selectivity Profile of this compound in Receptor Binding Assays
| Target Receptor | Ki (nM) | Fold Selectivity vs. 5-HT6 |
| 5-HT6 (Primary Target) | 2.1 | - |
| 5-HT2A | 45 | 21-fold |
| 5-HT1A | > 10,000 | > 4,700-fold |
| Dopamine D2 | 1,200 | 571-fold |
| Adrenergic α1 | 2,500 | 1,190-fold |
| Muscarinic M1 | > 10,000 | > 4,700-fold |
Table 2: Hypothetical Off-Target Profile of this compound in Ion Channel Electrophysiology Assays
| Ion Channel Target | IC50 (µM) | Assay Type |
| KCNQ2/3 | > 30 | Automated Patch Clamp |
| hERG (Kv11.1) | 15 | Manual Patch Clamp |
| Nav1.5 | > 30 | Automated Patch Clamp |
| Cav1.2 | > 30 | Automated Patch Clamp |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the 5-HT6 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT6 receptor.
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Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
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Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound (e.g., from 1 pM to 100 µM).
-
The assay is performed in a 96-well plate. To each well, add:
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50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) with 0.1% BSA.
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25 µL of the radioligand (e.g., [³H]-LSD at a final concentration of ~1.5 nM).
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25 µL of the competing ligand (this compound or vehicle).
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100 µL of the cell membrane preparation (e.g., 10-20 µg protein).
-
-
-
Control Wells:
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Total Binding: Contains radioligand and membranes, but no competing ligand (use vehicle instead).
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Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known 5-HT6 antagonist (e.g., 10 µM clozapine) to saturate all specific binding sites.
-
-
Incubation & Harvesting:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for KCNQ2/3 Off-Target Activity
This protocol assesses the inhibitory effect of this compound on KCNQ2/3 potassium channels, a common off-target for neurological drugs.[12][13][14][15]
-
Cell Culture:
-
Use CHO or HEK293 cells stably co-expressing human KCNQ2 and KCNQ3 subunits.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg (pH adjusted to 7.2 with KOH).
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell giga-seal (>1 GΩ) on a single, healthy-looking cell.
-
-
Voltage Protocol & Data Acquisition:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit KCNQ2/3 currents, apply a depolarizing voltage step to 0 mV for 1-2 seconds. This will activate the slowly activating, non-inactivating M-current characteristic of KCNQ2/3 channels.[16]
-
Record baseline currents for several minutes to ensure stability.
-
-
Compound Application:
-
Prepare concentrations of this compound in the external solution (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
Apply the solutions sequentially to the cell using a perfusion system, allowing the current to reach a steady-state at each concentration (~2-3 minutes).
-
After the highest concentration, perform a washout with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at the end of the depolarizing step for each concentration.
-
Normalize the current at each concentration to the baseline (control) current.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50, if inhibition is observed.
-
Visualizations: Diagrams and Workflows
Caption: Signaling pathway of the 5-HT6 receptor and its antagonism by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-Landipirdine Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Landipirdine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining enantiomerically pure this compound?
A1: The main challenges in synthesizing this compound stem from the chiral nature of the molecule, which contains a stereocenter at the C4 position of the dihydropyridine ring. The classical Hantzsch synthesis for the dihydropyridine core typically yields a racemic mixture, necessitating either a chiral resolution step or the development of an asymmetric synthesis route.[1][2] Key difficulties include achieving high enantioselectivity, the separation of enantiomers, and the potential for racemization under certain conditions.
Q2: What are the common strategies for obtaining the desired (S)-enantiomer of Landipirdine?
A2: There are two primary approaches for obtaining enantiomerically pure this compound:
-
Chiral Resolution: This involves synthesizing the racemic mixture of Landipirdine and then separating the (S) and (R) enantiomers. Common methods include preparative chiral High-Performance Liquid Chromatography (HPLC) or the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization.[1][3]
-
Asymmetric Synthesis: This approach aims to selectively produce the (S)-enantiomer from the outset. This can be achieved using chiral auxiliaries, chiral catalysts (such as organocatalysts or metal complexes), or enzymes.[4][5][6]
Q3: Which analytical techniques are suitable for determining the enantiomeric excess (ee) of a Landipirdine sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like Landipirdine.[7][8] It is crucial to select an appropriate chiral stationary phase (CSP) that can effectively resolve the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for method development.[7]
Troubleshooting Guides
Low Enantioselectivity in Asymmetric Synthesis
| Problem | Possible Causes | Troubleshooting Steps |
| Low enantiomeric excess (ee) | Ineffective chiral catalyst or auxiliary. | - Screen a variety of chiral catalysts (e.g., different cinchona alkaloids, chiral phosphoric acids).- Vary the catalyst loading.- Modify the structure of the chiral auxiliary.[4][5] |
| Suboptimal reaction conditions. | - Optimize the reaction temperature; lower temperatures often improve enantioselectivity.- Screen different solvents, as solvent polarity can significantly impact stereochemical outcomes.- Adjust the rate of addition of reagents. | |
| Racemization of the product. | - Analyze the ee at different time points to check for product instability.- Ensure the work-up and purification conditions are mild and do not induce racemization (e.g., avoid strong acids or bases). |
Poor Separation in Chiral HPLC
| Problem | Possible Causes | Troubleshooting Steps |
| Co-elution of enantiomers | Unsuitable chiral stationary phase (CSP). | - Screen a range of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic antibiotics).[7]- Consider both normal-phase and reversed-phase chromatography conditions. |
| Inappropriate mobile phase. | - Optimize the mobile phase composition by varying the ratio of solvents (e.g., hexane/isopropanol for normal phase, acetonitrile/water for reversed phase).- Add modifiers to the mobile phase, such as small amounts of acid or base (e.g., trifluoroacetic acid, diethylamine), which can improve peak shape and resolution. | |
| Poor peak shape | Secondary interactions with the stationary phase. | - Add a competitive agent to the mobile phase to block active sites on the stationary phase.- Adjust the pH of the mobile phase if the analyte has ionizable groups. |
Inefficient Chiral Resolution via Diastereomeric Salt Crystallization
| Problem | Possible Causes | Troubleshooting Steps |
| Failure of diastereomeric salts to crystallize | Poor choice of resolving agent or solvent. | - Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines).[3]- Systematically screen different crystallization solvents and solvent mixtures. |
| Low diastereomeric excess (de) of the crystallized salt | Similar solubility of the two diastereomeric salts. | - Optimize the crystallization temperature and cooling rate.- Perform multiple recrystallization steps, although this may lead to lower overall yield. |
| Difficulty in recovering the enantiomer from the salt | Incomplete reaction or decomposition during salt breaking. | - Ensure complete protonation/deprotonation to form the salt.- Use mild acidic or basic conditions to break the diastereomeric salt and recover the free enantiomer. |
Quantitative Data Summary
The following table summarizes representative data for the asymmetric synthesis of 1,4-dihydropyridine derivatives, which are structurally related to Landipirdine. This data can serve as a benchmark for researchers developing their own synthetic routes.
| Method | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Organocatalytic Cyclization | Chiral Phosphonic Acid | up to 98 | up to 98 | [4] |
| Cinchona Alkaloid Catalysis | Bis-cinchona catalyst | up to 99 | up to 82 | [4] |
| Chiral Auxiliary-based Synthesis | L-valine t-butyl ester | moderate | >95 | [6] |
Experimental Protocols
General Protocol for Asymmetric Organocatalytic Synthesis of a 1,4-Dihydropyridine Derivative
This protocol is a generalized procedure based on methods reported for the synthesis of chiral 1,4-dihydropyridines and should be adapted for the specific synthesis of this compound.
-
Catalyst Preparation: A solution of the chiral organocatalyst (e.g., a chiral phosphoric acid or a cinchona alkaloid derivative) is prepared in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Reaction Setup: To the catalyst solution, the starting materials (an aldehyde, a β-ketoester, and an amine source, such as ammonium acetate) are added sequentially at a controlled temperature (often ranging from room temperature down to -78 °C).
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, it is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,4-dihydropyridine derivative.
-
Enantiomeric Excess Determination: The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Visualizations
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Workflow for the chiral resolution of Landipirdine enantiomers.
References
- 1. mdpi.com [mdpi.com]
- 2. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
(S)-Landipirdine experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Landipirdine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] It also exhibits antagonist activity at the 5-HT2A receptor.[3][4][5] Its high affinity for the 5-HT6 receptor, which is primarily expressed in brain regions associated with cognition and memory, has made it a compound of interest for investigating neurological disorders.[2] The development of this compound for cognition disorders and dementia was discontinued after Phase II clinical trials.[5]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound solid powder should be stored at -20°C for up to 12 months, or at 4°C for up to 6 months.[1] If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 10 mM.[1] For in vivo studies, further dilution into aqueous buffers is typically required. It is crucial to assess the solubility and stability in the final formulation to avoid precipitation.
Troubleshooting Guides
Synthesis and Purification
Q4: I am experiencing low yields and reproducibility issues in the synthesis of a sulfonyl-containing compound similar to this compound. What are some common causes and solutions?
Low yields and poor reproducibility are common challenges in the synthesis of complex small molecules. Based on experiences with similar compounds, consider the following:
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome. A thorough screening of these parameters may be necessary to optimize the yield.
-
Starting Material Quality: The purity of starting materials is critical. Trace impurities can interfere with the reaction, leading to inconsistent results.[6] Ensure the quality and consistency of all reagents.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification Method: Purification of the final compound and intermediates can be challenging. Column chromatography is a common method, and the choice of stationary and mobile phases should be optimized. Recrystallization can also be an effective purification step.
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal reaction conditions (catalyst, solvent, temperature). | Perform a design of experiments (DoE) to screen and optimize reaction parameters. |
| Poor quality of starting materials. | Verify the purity of starting materials using analytical techniques (e.g., NMR, LC-MS). | |
| Inconsistent Results | Variability in reaction setup (e.g., moisture, atmosphere). | Ensure consistent use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive. |
| Inconsistent reagent addition or temperature control. | Use syringe pumps for accurate addition of reagents and a temperature-controlled reaction vessel. | |
| Difficult Purification | Presence of closely related impurities. | Optimize chromatographic conditions (e.g., gradient, solvent system) or consider alternative purification techniques like preparative HPLC. |
| Product instability on silica gel. | Consider using a different stationary phase (e.g., alumina) or employing a different purification method such as crystallization. |
Biological Assays
Q5: My in vitro receptor binding assay results for this compound are showing high variability. How can I improve the reproducibility?
High variability in receptor binding assays can stem from several factors. Here are some troubleshooting steps:
-
Assay Conditions: Ensure that the buffer composition, pH, and incubation temperature are consistent across all experiments. The choice of radioligand and its specific activity should also be carefully controlled.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal and increase variability. Optimize the concentration of the competing ligand used to define non-specific binding.
-
Cell Membrane Preparation: The quality and consistency of the cell membrane preparation expressing the 5-HT6 receptor are crucial. Ensure a standardized protocol for cell culture, harvesting, and membrane preparation.
-
Data Analysis: Use a consistent and appropriate method for data analysis, including the model used for curve fitting (e.g., one-site or two-site binding).
Table 2: Troubleshooting Receptor Binding Assay Variability
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent dispensing of reagents. | Use calibrated pipettes and consider automated liquid handling for improved precision. |
| Incomplete mixing of assay components. | Gently mix the assay plate after adding all components. | |
| High Non-Specific Binding | Suboptimal concentration of competing ligand. | Perform a concentration-response curve for the competing ligand to determine the optimal concentration. |
| Radioligand sticking to plasticware. | Pre-coat plates with a blocking agent (e.g., BSA) and include a detergent (e.g., Tween-20) in the wash buffer. | |
| Inconsistent IC50/Ki Values | Variability in cell membrane preparation. | Standardize the cell passage number, confluency at harvest, and membrane preparation protocol. |
| Incorrect data analysis. | Ensure the use of appropriate non-linear regression models and proper definition of total and non-specific binding. |
Q6: I am not observing the expected pro-cognitive effects of a 5-HT6 antagonist in my in vivo animal model. What should I consider?
The lack of efficacy in in vivo models can be complex. Consider the following factors:
-
Dosing and Formulation: The dose of the compound may be suboptimal. Perform a dose-response study to identify the effective dose range. The formulation and route of administration can also impact bioavailability. Ensure the compound is fully dissolved and stable in the vehicle.
-
Blood-Brain Barrier Penetration: For centrally acting drugs, sufficient penetration of the blood-brain barrier (BBB) is essential. Assess the brain-to-plasma ratio of your compound.
-
Animal Model: The choice of animal model and the specific behavioral paradigm are critical. Ensure the model is appropriate for assessing the cognitive domain of interest and that the experimental procedures are well-validated.
-
Metabolism and Pharmacokinetics: The compound may be rapidly metabolized, leading to low exposure at the target site. Conduct pharmacokinetic studies to determine the half-life and exposure profile of the compound.
Experimental Protocols
Protocol 1: General Procedure for 5-HT6 Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT6 receptor.
-
Materials:
-
Cell membranes expressing human 5-HT6 receptor.
-
Radioligand (e.g., [³H]-LSD or a selective 5-HT6 antagonist radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
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Non-specific binding determinant (e.g., 10 µM Methiothepin).
-
Test compound (this compound or other antagonists).
-
96-well microplates.
-
Glass fiber filters.
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Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding determinant.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: A typical experimental workflow for the evaluation of a novel 5-HT6 receptor antagonist.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
References
- 1. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. agilent.com [agilent.com]
(S)-Landipirdine Technical Support Center: A Guide for Researchers
For researchers, scientists, and drug development professionals utilizing (S)-Landipirdine, this technical support center provides essential information on best practices for storage and handling, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
This compound is a selective and potent antagonist of the 5-HT6 receptor, making it a valuable tool in neuroscience research, particularly in studies related to cognitive disorders. Proper handling and storage are paramount to obtaining reliable and reproducible results. This guide is designed to address specific issues that users may encounter during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines. These conditions are summarized in the table below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For immediate use in aqueous buffers or cell culture media, fresh dilutions should be prepared from the stock solution. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials before freezing.
Q3: Is this compound sensitive to light?
A3: this compound contains a sulfonamide group, and compounds with this functional group can be susceptible to photodegradation.[1][2] Therefore, it is best practice to protect solutions of this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.
Q4: What is the stability of this compound in acidic or basic solutions?
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 12 months | For long-term storage. |
| 4°C | Up to 6 months | For short-term storage. | |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Up to 2 weeks | For short-term use. |
Table 2: General Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Inconsistent results in cell-based GPCR antagonist assays.
-
Potential Cause: Degradation of this compound in the assay buffer.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment.
-
Ensure the pH of your assay buffer is within a neutral range (pH 6.8-7.4).
-
Protect your plates from light during incubation steps.
-
If using a new batch of this compound, perform a quality control check to ensure its potency.
-
-
-
Potential Cause: Issues with cell health or receptor expression.
-
Troubleshooting Steps:
-
Regularly check your cell lines for mycoplasma contamination.
-
Ensure consistent cell passage numbers for all experiments.
-
Verify the expression level of the 5-HT6 receptor in your cell line.
-
-
Issue 2: Low potency or efficacy observed.
-
Potential Cause: Poor solubility of this compound in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to prevent solvent effects on the cells.
-
If solubility issues persist, consider using a small amount of a non-ionic surfactant, such as Pluronic F-68, in your buffer.
-
-
In Vivo Experimentation
Issue 1: High variability in animal behavioral studies.
-
Potential Cause: Inconsistent dosing or bioavailability.
-
Troubleshooting Steps:
-
Ensure the vehicle used for administration is appropriate and consistent across all animals. For in vivo studies, a suspension in a vehicle such as 0.5% methylcellulose in water is often used.
-
Prepare the dosing solution fresh each day.
-
Ensure accurate administration of the dose volume for each animal based on its body weight.
-
-
Issue 2: Unexpected side effects or toxicity.
-
Potential Cause: Off-target effects or incorrect dosage.
-
Troubleshooting Steps:
-
Review the literature for known off-target effects of 5-HT6 receptor antagonists. This compound is also known to be a blocker of the 5-HT2A receptor.[5]
-
Conduct a dose-response study to determine the optimal therapeutic window for your animal model.
-
Carefully monitor animals for any signs of distress or adverse reactions.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in 100% DMSO. For example, for 1 mg of this compound (MW: 362.42 g/mol ), add 275.9 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Protocol 2: Administration of this compound for In Vivo Rodent Studies
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Heat and stir until the methylcellulose is fully dissolved. Allow the solution to cool to room temperature.
-
-
Dosing Suspension Preparation:
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Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number of animals.
-
Weigh the solid this compound and suspend it in the prepared vehicle.
-
Homogenize the suspension using a sonicator or a tissue homogenizer to ensure a uniform distribution of the compound.
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Prepare the suspension fresh on the day of dosing.
-
-
Administration:
-
Administer the suspension to the animals via the desired route (e.g., oral gavage).
-
Ensure the suspension is well-mixed before drawing each dose.
-
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Simplified signaling pathway of the 5-HT6 receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Hydrolysis of Urea - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
Avoiding precipitation of (S)-Landipirdine in aqueous buffers
Technical Support Center: (S)-Landipirdine
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: this compound is a selective 5-HT6R antagonist.[1] Its molecular formula is C18H19FN2O3S, with a molecular weight of 362.4 g/mol .[2] It is a weakly basic compound with an estimated pKa of 7.8. Its lipophilicity, indicated by a computed XLogP3 of 2.5, means it has low intrinsic solubility in aqueous solutions, especially at or above its pKa.[2]
Q2: Why is my this compound precipitating in my aqueous buffer?
A2: Precipitation of this compound typically occurs when its concentration exceeds its solubility limit in a given buffer system. As a weak base, its solubility is highly pH-dependent. At a pH above its pKa (7.8), the molecule is predominantly in its neutral, less soluble form, leading to precipitation. Other contributing factors can include buffer composition, ionic strength, temperature, and the method of dilution from a stock solution.[3]
Q3: What is the best way to prepare a stock solution of this compound?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common choice.[4] This stock can then be diluted into the aqueous buffer for the final working concentration. This approach ensures the compound is fully dissolved before being introduced to the aqueous environment.
Q4: What is the maximum recommended concentration of DMSO in a final working solution?
A4: To avoid potential artifacts in your experiments, the final concentration of DMSO in the aqueous working solution should be kept to a minimum, ideally below 1% (v/v).[4] However, for some poorly soluble compounds, a concentration of up to 5% may be necessary to maintain solubility. It is crucial to determine the lowest effective DMSO concentration that keeps this compound in solution without affecting your assay.[4]
Q5: Can I use common buffers like PBS or Tris?
A5: While common, buffers like Phosphate-Buffered Saline (PBS) can sometimes cause precipitation of certain compounds.[3] The solubility of this compound is likely to be lower in buffers with a pH close to or above its pKa of 7.8. It is advisable to test the solubility of this compound in your chosen buffer system before proceeding with your main experiments.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitation when adding your this compound stock solution to the aqueous buffer, it is likely due to localized supersaturation.
Solutions:
-
Improve Mixing Technique: Add the stock solution dropwise into the buffer while vigorously vortexing or stirring. This rapid dispersion prevents the formation of localized high concentrations that can lead to precipitation.[4]
-
Adjust Buffer pH: Since this compound is a weak base, its solubility increases in acidic conditions. Lowering the buffer pH to well below the pKa of 7.8 will increase the proportion of the more soluble, protonated form of the compound.
-
Reduce Final Concentration: Your target concentration may be above the solubility limit of this compound in your current buffer system. Try reducing the final concentration if your experimental design allows.
Issue 2: Solution is Initially Clear but Precipitates Over Time
This indicates that your solution is supersaturated and thermodynamically unstable. The compound is initially dissolved but begins to crystallize or aggregate over time.
Solutions:
-
Prepare Fresh Solutions: Prepare your working solutions immediately before each experiment to minimize the time for precipitation to occur.[4]
-
Incorporate a Precipitation Inhibitor: Biocompatible polymers can help stabilize a supersaturated solution. Consider adding Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) to your buffer.[5]
-
Use Solubility Enhancers: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, effectively increasing its aqueous solubility.[4]
Data Presentation
The following tables provide hypothetical data to illustrate the solubility of this compound under various conditions.
Table 1: pH-Dependent Solubility of this compound
| Buffer pH | Predicted Solubility (µg/mL) | Predominant Form |
| 5.0 | > 1000 | Protonated (Soluble) |
| 6.0 | 550 | Protonated (Soluble) |
| 7.0 | 80 | Mixed |
| 7.4 | 25 | Mostly Neutral |
| 8.0 | < 5 | Neutral (Insoluble) |
| 9.0 | < 1 | Neutral (Insoluble) |
Table 2: Effect of Co-solvents and Excipients on this compound Solubility in pH 7.4 Buffer
| Additive | Concentration | Predicted Solubility (µg/mL) |
| None | - | 25 |
| DMSO | 1% (v/v) | 60 |
| Ethanol | 5% (v/v) | 75 |
| HP-β-CD | 2% (w/v) | 250 |
| PVP K30 | 0.5% (w/v) | 150 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (MW: 362.4 g/mol ). For 1 mL of a 10 mM stock, you will need 3.624 mg.
-
Dissolution: Add the weighed powder to a low-adhesion microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer (pH 6.5)
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM MES, pH 6.5). Ensure the buffer is at room temperature, as cold buffers can decrease solubility.[4]
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: To prepare 1 mL of a 10 µM working solution, you will need to dilute the 10 mM stock 1:1000. This requires 1 µL of the stock solution for 999 µL of buffer.
-
Mixing: Vigorously vortex the aqueous buffer. While it is still mixing, add the 1 µL of the stock solution dropwise into the center of the vortex.
-
Final Check: The final solution should be clear. If any cloudiness is observed, refer to the troubleshooting guide. Use the freshly prepared working solution immediately.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Effect of pH on the solubility of this compound (pKa ≈ 7.8).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Landipirdine | C18H19FN2O3S | CID 46220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
How to address motor symptom worsening with (S)-Landipirdine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Landipirdine. The information is designed to address specific issues that may be encountered during experiments, with a focus on the observed worsening of motor symptoms.
Troubleshooting Guide: Motor Symptom Worsening
Issue: An unexpected worsening of motor symptoms (e.g., bradykinesia, rigidity, tremor) is observed in animal models following administration of this compound.
| Potential Cause | Troubleshooting Steps |
| Dose-Dependent Off-Target Effects | 1. Conduct a Dose-Response Study: Systematically evaluate a range of this compound doses to determine if the motor side effects are dose-dependent. Start with a dose significantly lower than the one causing the adverse effects and gradually escalate. 2. Pharmacokinetic Analysis: Measure the plasma and brain concentrations of this compound at different doses to correlate exposure levels with the observed motor deficits. |
| Interaction with Dopaminergic Pathways | 1. Co-administration with L-DOPA: In Parkinson's disease models, assess whether co-administration of L-DOPA can alleviate the motor worsening induced by this compound. This can help determine if the compound is exacerbating underlying dopamine depletion. 2. Dopamine Receptor Occupancy Studies: If resources permit, conduct in vivo receptor occupancy studies to investigate if this compound interacts with dopamine receptors at the doses being used. |
| Complex Serotonergic Modulation | 1. Selective Receptor Blockade: To dissect the contributions of 5-HT6 and 5-HT2A receptor antagonism, co-administer this compound with a selective 5-HT6 or 5-HT2A agonist to see if the motor effects can be reversed. 2. Neurotransmitter Level Analysis: Measure levels of dopamine, serotonin, and their metabolites in key brain regions (e.g., striatum, substantia nigra) to understand the neurochemical changes induced by this compound. |
| Strain-Specific Sensitivity | 1. Test in a Different Animal Strain: The observed motor effects may be specific to the animal strain being used. If possible, repeat key experiments in a different, well-characterized strain. |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] It also functions as a serotonin 2A (5-HT2A) receptor antagonist.[2][3][4] The compound was developed for its potential to treat cognitive deficits in neurological disorders like Parkinson's disease dementia.[4][5]
Q2: Has worsening of motor symptoms with this compound been previously reported?
A2: Yes, in a clinical study involving patients with Parkinson's disease dementia, a worsening of motor symptoms was observed in individuals receiving this compound.[3][5]
Q3: How might 5-HT6 and 5-HT2A antagonism lead to a worsening of motor symptoms in Parkinson's disease models?
A3: The relationship is complex and not fully elucidated. However, both 5-HT6 and 5-HT2A receptors are involved in modulating dopaminergic and cholinergic neurotransmission in brain regions critical for motor control, such as the striatum and substantia nigra.[5][6] Disruption of the delicate balance of these neurotransmitter systems by dual receptor blockade could potentially exacerbate the motor deficits characteristic of Parkinson's disease.[6][7]
Q4: What starting dose of this compound is recommended for in vivo studies to minimize the risk of motor side effects?
A4: There is limited publicly available preclinical data to suggest a specific starting dose. A clinical trial in Parkinson's disease dementia patients used an up-titration dosing schedule starting at 20 mg once daily.[3][5] For preclinical studies, it is crucial to perform a dose-response study starting with a very low dose and carefully monitoring for any motor adverse effects before escalating to higher doses intended to assess cognitive enhancement.
Q5: Are there any known off-target effects of this compound that could contribute to motor symptom worsening?
A5: While this compound is described as a selective 5-HT6 and 5-HT2A antagonist, high concentrations could potentially lead to off-target effects. One report mentions that it "significantly impacts the hERG pharmacophore," which relates to a potassium channel involved in cardiac function, but its implications for motor symptoms are not clear.[1]
Experimental Protocols
Protocol 1: Dose-Response Assessment of Motor Function
This protocol outlines a procedure to systematically evaluate the impact of varying doses of this compound on motor function in a rodent model of Parkinson's disease (e.g., 6-OHDA lesioned rats).
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
6-OHDA lesioned rats
-
Apparatus for motor function assessment (e.g., rotarod, cylinder test, open field)
-
Standard laboratory equipment for dosing and observation
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room and equipment for at least 3 days prior to the experiment.
-
Baseline Motor Assessment: Conduct baseline motor function tests on all animals to establish pre-treatment performance.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, 0.1 mg/kg, 1 mg/kg, 10 mg/kg this compound). Ensure groups are balanced based on baseline performance.
-
Dosing: Administer the assigned dose of this compound or vehicle via the desired route (e.g., oral gavage).
-
Post-Dose Motor Assessment: At a predetermined time point post-dosing (based on expected peak plasma concentration), repeat the motor function tests.
-
Data Analysis: Analyze the data to compare the change in motor performance from baseline across the different dose groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences.
Visualizations
Caption: Proposed mechanism of this compound leading to motor symptom worsening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 4. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 5. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Parkinson’s disease-related dementias - Medical Independent [medicalindependent.ie]
Technical Support Center: Refining Animal Models for Testing (S)-Landipirdine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to test the cognitive-enhancing effects of (S)-Landipirdine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug with a dual antagonist activity at serotonin 5-HT6 and 5-HT2A receptors.[1] Blockade of 5-HT6 receptors is thought to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[2][3][4] Antagonism of 5-HT2A receptors is associated with antipsychotic effects and may also contribute to cognitive enhancement and reduction of neuropsychiatric symptoms.[5][6]
Q2: Which animal models are most appropriate for testing the efficacy of this compound?
The choice of animal model depends on the specific research question. Here are some recommended models:
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Pharmacologically-Induced Cognitive Deficit Models: These models are useful for screening for pro-cognitive effects.
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Scopolamine-induced amnesia: Scopolamine, a muscarinic receptor antagonist, induces cholinergic deficits and impairs learning and memory, which can be reversed by 5-HT6 receptor antagonists.[2][7]
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MK-801-induced cognitive impairment: MK-801, an NMDA receptor antagonist, disrupts glutamatergic neurotransmission and provides a model of cognitive deficits associated with psychosis.[2]
-
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Transgenic Models of Alzheimer's Disease (AD): These models are more relevant for studying disease-modifying effects.
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APP/PS1 mice: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial AD, leading to age-dependent amyloid plaque deposition and cognitive deficits.[8] The dual action of this compound may address both cognitive decline and behavioral disturbances in these models.
-
Q3: What behavioral tests are recommended for assessing the cognitive-enhancing effects of this compound?
A battery of behavioral tests is recommended to assess different aspects of cognition:
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Morris Water Maze (MWM): For spatial learning and memory.[9][10][11][12]
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Novel Object Recognition (NOR) Test: For recognition memory.[13][14][15][16][17]
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Contextual Fear Conditioning: For associative learning and memory.[8]
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Attentional Set-Shifting Task: To assess executive function and cognitive flexibility.[18]
Troubleshooting Guides
Behavioral Testing
Issue: High variability in behavioral data between animals.
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Possible Cause: Inconsistent handling and habituation.
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Solution: Ensure all animals are handled by the same experimenter for a consistent period before testing. Acclimate mice to the testing room for at least one hour prior to the experiment.[17]
-
-
Possible Cause: Differences in motivation.
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Solution: For tasks relying on motivation (e.g., food reward), ensure consistent levels of food deprivation. For aversive tasks like the MWM, monitor for animals that float or show signs of excessive stress, as this can impact performance.
-
-
Possible Cause: Circadian rhythm disruption.
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Solution: Conduct all behavioral testing at the same time of day to minimize variability due to the animals' natural light-dark cycle.
-
Issue: Animals exhibit sedation or hyperactivity at doses intended for cognitive enhancement.
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Possible Cause: Dose-dependent effects on locomotor activity due to 5-HT2A receptor antagonism. 5-HT2A receptor agonists can produce a dose-dependent inverted U-shaped effect on locomotor activity, with lower doses increasing and higher doses decreasing activity.[19][20][21][22][23] Antagonists like this compound may have complex dose-response effects.
-
Solution: Conduct a dose-response study to determine the optimal therapeutic window for cognitive enhancement without significant motor side effects. Include an open field test to assess locomotor activity at each dose.
-
-
Possible Cause: Off-target effects.
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Solution: While this compound is reported to be selective, at higher concentrations off-target effects can occur. If sedation persists at low doses, consider the possibility of interactions with other neurotransmitter systems.
-
Issue: No significant improvement in cognitive performance in the Morris Water Maze.
-
Possible Cause: Inadequate task difficulty.
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Possible Cause: Incorrect dosing regimen.
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Solution: The timing of drug administration relative to the training and testing phases is critical. For acute effects, administer the compound 30-60 minutes before the task. For chronic effects, a sustained dosing paradigm is necessary. The effects of 5-HT6 receptor antagonists can differ between acute and subchronic treatment.[2][24]
-
-
Possible Cause: "Thigmotaxis" or wall-hugging behavior.
-
Solution: This can be a sign of high anxiety or poor motivation. Ensure proper habituation to the water and testing environment. A pre-training session with a visible platform can help acclimate the animals.
-
Histological and Neurochemical Analysis
Issue: Inconsistent or weak staining for amyloid plaques or tau pathology.
-
Possible Cause: Improper tissue fixation.
-
Solution: Ensure adequate perfusion with paraformaldehyde and sufficient post-fixation time to preserve tissue integrity and antigenicity.[25]
-
-
Possible Cause: Suboptimal antibody concentration or incubation time.
-
Solution: Titrate the primary antibody to determine the optimal concentration. Ensure adequate incubation time, potentially overnight at 4°C, for thorough tissue penetration.
-
-
Possible Cause: Issues with antigen retrieval.
-
Solution: For formalin-fixed paraffin-embedded tissues, appropriate antigen retrieval methods (e.g., heat-induced epitope retrieval) are crucial. The choice of buffer and heating time may need optimization.
-
Issue: Degradation of neurotransmitters during in vivo microdialysis.
-
Possible Cause: Instability of monoamines like dopamine and serotonin in aqueous solutions.
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Solution: Add stabilizing agents such as ascorbic acid or EDTA to the perfusion fluid or collection vials to prevent oxidation.[26] Keep samples on ice and analyze them as quickly as possible.
-
-
Possible Cause: Low recovery from the microdialysis probe.
-
Solution: Ensure the probe is correctly implanted in the target brain region. Calibrate the probe in vitro to determine its recovery rate for the analytes of interest. The flow rate of the perfusion fluid can also be adjusted to optimize recovery.[26]
-
Data Presentation
Table 1: Representative Data from Morris Water Maze in a Scopolamine-Induced Amnesia Model
| Treatment Group | N | Escape Latency (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle + Saline | 12 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Vehicle + Scopolamine | 12 | 45.8 ± 4.3 | 12.5 ± 2.8 |
| This compound (1 mg/kg) + Scopolamine | 12 | 28.5 ± 3.9# | 19.7 ± 3.1# |
| This compound (3 mg/kg) + Scopolamine | 12 | 18.9 ± 2.5# | 23.1 ± 3.6# |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Scopolamine group.
Table 2: Representative Data from Novel Object Recognition Test in Aged APP/PS1 Mice
| Treatment Group | N | Discrimination Index (%) |
| Wild-Type + Vehicle | 10 | 68.5 ± 5.2 |
| APP/PS1 + Vehicle | 10 | 45.3 ± 4.8* |
| APP/PS1 + this compound (3 mg/kg/day) | 10 | 62.1 ± 5.5# |
Data are presented as mean ± SEM. Discrimination Index = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time) x 100. *p < 0.05 compared to Wild-Type + Vehicle group. #p < 0.05 compared to APP/PS1 + Vehicle group.
Experimental Protocols
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acclimation: Handle mice for 2 minutes per day for 5 days before the experiment. Allow mice to acclimate to the testing room for at least 1 hour before each session.
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Pre-training (Day 1): Place each mouse on the platform for 20 seconds. Then, conduct one trial with a visible platform to ensure the animals are not visually impaired and can swim to the platform.
-
Acquisition Training (Days 2-5): Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-randomly selected start positions. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds. Record the escape latency (time to find the platform) and path length using a video tracking system. The inter-trial interval should be at least 15 minutes.
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Probe Trial (Day 6): Remove the platform from the pool. Place each mouse in the pool at a novel start position and allow it to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
Novel Object Recognition (NOR) Protocol
-
Apparatus: A square open-field box (e.g., 40x40x40 cm). Two sets of identical objects (e.g., small plastic toys) that are heavy enough not to be displaced by the mice.
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Habituation (Day 1): Place each mouse in the empty open-field box and allow it to explore freely for 10 minutes.
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Familiarization/Training (Day 2, Session 1): Place two identical objects in the open-field box. Place the mouse in the box and allow it to explore the objects for 10 minutes. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
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Test (Day 2, Session 2): After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the box and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.
Histological Staining for Amyloid-β Plaques
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Tissue Preparation: Deeply anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[25] Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection.
-
Sectioning: Cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
Immunohistochemistry: a. Wash sections in PBS. b. Perform antigen retrieval if necessary (e.g., with formic acid). c. Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour. d. Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C. e. Wash and incubate with a biotinylated secondary antibody for 1 hour at room temperature. f. Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour. g. Develop the signal using a diaminobenzidine (DAB) substrate kit. h. Mount sections on slides, dehydrate, and coverslip.
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Quantification: Capture images of the stained sections and quantify the plaque burden (percentage of area occupied by plaques) in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
Signaling Pathways and Experimental Workflows
Caption: 5-HT6 Receptor Antagonism Signaling Pathway.
Caption: 5-HT2A Receptor Antagonism Signaling Pathway.
Caption: General Experimental Workflow for this compound Testing.
References
- 1. youtube.com [youtube.com]
- 2. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. An assessment of the effects of serotonin 6 (5-HT6) receptor antagonists in rodent models of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 17. youtube.com [youtube.com]
- 18. 5-HT6 receptor antagonists improve performance in an attentional set shifting task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice | Semantic Scholar [semanticscholar.org]
- 24. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for (S)-Landipirdine Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines and experimental methodologies for studying the effects of (S)-Landipirdine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor and also exhibits antagonist activity at the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5][6] It has been investigated for its therapeutic potential in neurological and psychiatric disorders, including Parkinson's disease and Alzheimer's disease.[1][4]
Q2: What are the key considerations when selecting a cell line to study this compound?
The primary consideration is the expression of the target receptors, 5-HT6 and 5-HT2A. The ideal cell line should express these receptors at a level sufficient to generate a robust and reproducible signal in functional assays. It is recommended to use recombinant cell lines that stably overexpress the human 5-HT6 or 5-HT2A receptor, as they typically provide a more consistent and well-characterized system compared to cells with endogenous expression. Commonly used host cell lines for this purpose include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells.[6][7][8][9][10][11][12][13][14]
Q3: Which specific cell lines are recommended for studying this compound's effects on its primary targets?
For studying the 5-HT6 receptor antagonism of this compound, a CHO-K1 or HEK293 cell line stably expressing the human 5-HT6 receptor is recommended.[7][9][12] For the 5-HT2A receptor, CHO-K1, HEK293, or U2OS cell lines stably expressing the human 5-HT2A receptor are suitable choices.[6][8][10][11][15][16][17] The choice between these host cell lines may depend on your laboratory's familiarity with their culture and transfection requirements.
Q4: What are the expected downstream signaling pathways modulated by this compound's targets?
The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][18][19][20][21][22] As an antagonist, this compound will block the agonist-induced increase in cAMP.
The 5-HT2A receptor is a Gq/G11-coupled GPCR. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca2+]).[23][24][25][26][27][28] this compound, as a 5-HT2A antagonist, will inhibit the agonist-induced calcium mobilization.
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound in my 5-HT6 receptor-expressing cell line.
-
Possible Cause 1: Low Receptor Expression.
-
Troubleshooting Step: Confirm the expression of the 5-HT6 receptor in your cell line using Western blot or qPCR. If expression is low or has diminished over passages, use a fresh vial of cells or re-transfect.
-
-
Possible Cause 2: Inappropriate Assay.
-
Troubleshooting Step: Ensure you are using a cAMP assay to measure the functional output of the 5-HT6 receptor. This compound's effect will be a blockade of an agonist-induced cAMP increase.
-
-
Possible Cause 3: Incorrect Agonist Concentration.
-
Troubleshooting Step: Use a concentration of a known 5-HT6 agonist (e.g., serotonin) that elicits a submaximal response (EC80) to allow for a clear window to observe antagonism.
-
-
Possible Cause 4: this compound Concentration Range.
-
Troubleshooting Step: Test a wide concentration range of this compound to ensure you are covering its potential IC50 value.
-
Issue 2: The response to this compound at the 5-HT2A receptor is highly variable between experiments.
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Possible Cause 1: Cell Health and Passage Number.
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Troubleshooting Step: Ensure your cells are healthy and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
-
-
Possible Cause 2: Inconsistent Cell Plating.
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Troubleshooting Step: Use a consistent cell seeding density for all experiments, as this can affect the overall signal window in functional assays like calcium mobilization.
-
-
Possible Cause 3: Dye Loading Variability (for Calcium Assays).
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Troubleshooting Step: Standardize the dye loading protocol, including incubation time and temperature, to ensure consistent and optimal dye uptake by the cells.
-
-
Possible Cause 4: Serum Batch Variability.
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Troubleshooting Step: If possible, use the same batch of fetal bovine serum (FBS) for a series of experiments, or test new batches for their effect on the assay performance.
-
Data Presentation
Table 1: Comparison of Recommended Cell Lines for this compound Studies
| Target Receptor | Recommended Cell Lines | Host Cell Type | Key Assay Readout |
| 5-HT6 | CHO-K1 or HEK293 (recombinant expression) | Hamster Ovary or Human Embryonic Kidney | cAMP accumulation |
| 5-HT2A | CHO-K1, HEK293, or U2OS (recombinant expression) | Hamster Ovary, Human Embryonic Kidney, or Human Osteosarcoma | Intracellular Calcium ([Ca2+]) or Inositol Monophosphate (IP1) |
Table 2: Example Data for a 5-HT6 Receptor Antagonist in a cAMP Assay
| This compound Concentration (nM) | Agonist-Induced cAMP (% of control) |
| 0 | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 50 |
| 100 | 20 |
| 1000 | 5 |
Table 3: Example Data for a 5-HT2A Receptor Antagonist in a Calcium Mobilization Assay
| This compound Concentration (nM) | Agonist-Induced [Ca2+] Peak (% of control) |
| 0 | 100 |
| 0.1 | 98 |
| 1 | 80 |
| 10 | 45 |
| 100 | 15 |
| 1000 | 2 |
Experimental Protocols
Protocol 1: Quantification of 5-HT6 Receptor Antagonism using a cAMP Assay
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT6 receptor in the recommended growth medium.
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Cell Plating: Seed the cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
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Compound Preparation: Prepare serial dilutions of this compound and a known 5-HT6 agonist (e.g., serotonin) in assay buffer.
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Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
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Agonist Stimulation: Add the 5-HT6 agonist at a pre-determined EC80 concentration to all wells except the negative control.
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cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
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Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Measurement of 5-HT2A Receptor Antagonism via Calcium Mobilization Assay
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Cell Culture: Culture CHO-K1, HEK293, or U2OS cells stably expressing the human 5-HT2A receptor.
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Preparation: Prepare serial dilutions of this compound and a known 5-HT2A agonist (e.g., serotonin) in assay buffer.
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Antagonist Incubation: Pre-incubate the cells with this compound.
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Calcium Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the 5-HT2A agonist and record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the antagonist concentration to calculate the IC50.
Mandatory Visualizations
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Serotonin 2A (5-HT2A) receptor affects cell-matrix adhesion and the formation and maintenance of stress fibers in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
- 9. criver.com [criver.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. mdpi.com [mdpi.com]
- 13. genscript.com [genscript.com]
- 14. genscript.com [genscript.com]
- 15. 5-HT2A Serotonin Receptor Cell Line – Cells Online [cells-online.com]
- 16. innoprot.com [innoprot.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 23. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 24. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. innoprot.com [innoprot.com]
- 26. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Stimulation of 5-HT(2) receptors in prefrontal pyramidal neurons inhibits Ca(v)1.2 L type Ca(2+) currents via a PLCbeta/IP3/calcineurin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Interpreting unexpected results in (S)-Landipirdine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Landipirdine in their experiments. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SYN-120 or RO5025181) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] It also exhibits antagonist activity at the 5-HT2A receptor.[2][3] It has been investigated for its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease dementia.[1][3][4]
Q2: What were the major clinical outcomes for this compound?
The development of this compound was discontinued after Phase I and Phase II clinical trials.[4] In a Phase IIa study involving patients with Parkinson's disease dementia, this compound did not show cognitive improvement.[3] Notably, a worsening of motor symptoms was observed in patients receiving the compound compared to placebo.[3] However, a post-hoc analysis suggested potential improvements in some neuropsychiatric symptoms like apathy, anxiety, and irritability.[3]
Q3: Are there any known off-target effects for this compound?
While primarily targeting 5-HT6 and 5-HT2A receptors, the unexpected worsening of motor symptoms in clinical trials suggests potential complex interactions with other neurotransmitter systems, such as the dopaminergic system. Serotonergic drugs can have a wide range of off-target effects that may contribute to their overall clinical presentation.[5][6] Researchers should consider the possibility of off-target binding or downstream signaling effects in their experimental models.
Troubleshooting Guide for Unexpected Results
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Inconsistent antagonist potency (IC50/Ki) in radioligand binding assays.
Possible Causes & Troubleshooting Steps:
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Experimental Protocol Variations: Ensure consistent buffer composition, pH, incubation time, and temperature across all assays. Refer to the detailed protocol below for a standardized approach.
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Radioligand Quality: Verify the specific activity and purity of the radioligand. Degradation can lead to inaccurate binding measurements.
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Cell Line/Tissue Preparation Integrity: Inconsistent membrane preparation can affect receptor availability and integrity. Ensure standardized homogenization and centrifugation steps.
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Non-Specific Binding: High non-specific binding can mask the true antagonist potency. Optimize the concentration of the competing non-labeled ligand and consider using alternative blocking agents.
Experimental Protocol: Radioligand Binding Assay for 5-HT6 Receptor
| Step | Parameter | Details |
| 1. Reagents | Radioligand | [3H]-LSD or other suitable 5-HT6 radioligand |
| Non-specific binding | 10 µM Serotonin or other suitable unlabeled ligand | |
| Membranes | Prepared from cells expressing human 5-HT6 receptor | |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4 | |
| 2. Incubation | Temperature | 37°C |
| Time | 60 minutes | |
| 3. Assay | Incubate membranes with radioligand and varying concentrations of this compound. | |
| 4. Termination | Rapid filtration through GF/B filters. | |
| 5. Washing | Wash filters with ice-cold assay buffer. | |
| 6. Detection | Quantify bound radioactivity using liquid scintillation counting. | |
| 7. Analysis | Perform non-linear regression to determine IC50 and Ki values. |
Issue 2: Unexpected neuronal excitability changes in electrophysiology studies.
Possible Causes & Troubleshooting Steps:
-
Dual Receptor Blockade: Remember that this compound antagonizes both 5-HT6 and 5-HT2A receptors. The net effect on neuronal excitability will depend on the relative expression and function of these receptors in your specific neuronal population.
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Interaction with other ion channels: While not its primary targets, some compounds can have unintended effects on other ion channels. Consider running control experiments with specific blockers for other relevant channels to rule out off-target effects. For example, some compounds with similar structural motifs have been shown to interact with Kv7 channels.
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Homeostatic Plasticity: Prolonged exposure to this compound could induce compensatory changes in neuronal receptor expression or channel function. Consider acute application versus chronic treatment protocols.
Signaling Pathway: this compound's Dual Antagonism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (S)-Landipirdine Delivery for CNS Targeting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of (S)-Landipirdine delivery for Central Nervous System (CNS) targeting.
Frequently Asked Questions (FAQs)
1. What are the main challenges in delivering this compound to the CNS?
The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border that protects the brain from harmful substances.[1][2] this compound, like many small molecules, faces hurdles in efficiently crossing this barrier to reach therapeutic concentrations in the brain.[1][3] Key challenges include:
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Blood-Brain Barrier Permeability: The tight junctions of the BBB restrict the passage of most drugs.[1][2]
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Efflux Pumps: Transporter proteins like P-glycoprotein (P-gp) actively pump drugs out of the brain, reducing their concentration.[1]
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Drug Properties: The physicochemical properties of this compound, such as its lipophilicity and molecular weight, influence its ability to cross the BBB.
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Off-Target Effects: Achieving high systemic doses to force CNS entry can lead to undesirable side effects.
2. What are the most promising strategies for enhancing this compound delivery to the brain?
Nanoparticle-based delivery systems are a leading strategy to enhance CNS delivery of drugs like this compound.[1][4][5] These systems can encapsulate the drug, protecting it from degradation and modifying its properties to facilitate BBB transport.[6] Promising approaches include:
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Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophilic and lipophilic drugs.
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Polymeric Nanoparticles: Formed from biodegradable polymers, offering controlled drug release.[7]
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Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles with a solid matrix, suitable for lipophilic drugs.[8]
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Receptor-Mediated Transcytosis: Functionalizing nanoparticles with ligands that bind to receptors on the BBB can trigger their transport into the brain.[9]
3. What are the key physicochemical properties of this compound to consider for formulation development?
Understanding the properties of this compound is crucial for designing an effective delivery system.
| Property | Value | Implication for Formulation |
| Molecular Weight | 362.4 g/mol [10] | Within the favorable range for potential BBB penetration, but delivery can still be challenging. |
| XLogP3 | 2.5[10] | Indicates moderate lipophilicity, which is generally favorable for crossing the BBB. However, it can also lead to non-specific binding and sequestration in lipid-rich tissues. |
| Solubility | Soluble in DMSO (~10 mM)[11] | The choice of solvent during nanoparticle formulation is critical to ensure efficient drug loading. |
4. How can I quantify the concentration of this compound in brain tissue?
Accurate quantification is essential to evaluate the efficacy of a delivery strategy. Common methods include:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying drug concentrations in homogenized brain tissue.[12]
-
High-Performance Liquid Chromatography (HPLC): Can be used to measure drug levels, though it may be less sensitive than LC-MS/MS.[13]
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In Vivo Imaging Techniques: Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can provide real-time, non-invasive visualization and quantification of drug distribution in the brain, though these methods often require radiolabeling of the drug.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments.
Low Drug Encapsulation Efficiency in Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen organic solvent. | - Use a solvent in which this compound has higher solubility. - Gently warm the solvent to improve solubility, being careful not to degrade the drug. |
| Drug precipitation during the formulation process. | - Optimize the ratio of the organic phase to the aqueous phase. - Increase the stirring speed or sonication power during emulsification to ensure rapid and uniform mixing. |
| Suboptimal polymer/lipid concentration. | - Systematically vary the concentration of the polymer or lipid to find the optimal ratio for drug encapsulation. |
| Inappropriate formulation method for a lipophilic drug. | - For lipophilic drugs like this compound, methods like emulsion-solvent evaporation or nanoprecipitation are often suitable for polymeric nanoparticles. For lipid-based carriers, hot or cold homogenization methods can be effective.[15] |
Inconsistent Nanoparticle Size and High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Inadequate energy input during homogenization or sonication. | - Increase the homogenization pressure or sonication time and amplitude. - Ensure the probe of the sonicator is appropriately submerged in the emulsion. |
| Aggregation of nanoparticles. | - Optimize the concentration of the stabilizer (e.g., surfactant). - Evaluate the zeta potential of the nanoparticles; a value further from zero (e.g., > ±30 mV) indicates better colloidal stability. |
| Poor control over formulation parameters. | - Precisely control parameters such as temperature, stirring rate, and the rate of addition of the non-solvent (in nanoprecipitation). |
Low Brain Penetration in Animal Models
| Potential Cause | Troubleshooting Steps |
| Nanoparticle size is too large to cross the BBB. | - Aim for a particle size below 100 nm, as smaller particles generally show better brain penetration.[3] - Optimize formulation parameters to reduce particle size. |
| Surface properties of nanoparticles are not optimal for BBB transport. | - Modify the nanoparticle surface with hydrophilic polymers like polyethylene glycol (PEG) to reduce opsonization and increase circulation time. - Functionalize the surface with ligands (e.g., transferrin, insulin) to target specific receptors on the BBB for receptor-mediated transcytosis.[9] |
| Rapid clearance of nanoparticles from circulation. | - PEGylation can help prolong the circulation half-life, providing more opportunity for the nanoparticles to interact with the BBB. |
| Inaccurate quantification of brain concentration due to residual blood. | - Perfuse the animals with saline before brain extraction to remove blood from the cerebral vasculature.[12] This is crucial for accurately determining the amount of drug that has crossed the BBB. |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Polymeric Nanoparticles using Emulsion-Solvent Evaporation
-
Organic Phase Preparation:
-
Dissolve a specific amount of a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a precise amount of this compound to the polymer solution and ensure it is completely dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or poloxamer 188).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed or sonicating. This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
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Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilize the final nanoparticle pellet for long-term storage.
-
Protocol 2: Characterization of this compound Loaded Nanoparticles
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI. Disperse a small amount of nanoparticles in deionized water before measurement.
-
-
Zeta Potential Measurement:
-
Measure the surface charge of the nanoparticles using Laser Doppler Velocimetry. This provides an indication of the colloidal stability of the formulation.
-
-
Morphology and Surface Topography:
-
Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[16]
-
-
Drug Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated (free) drug from the nanoparticle suspension by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Blood-Brain Barrier Model for Permeability Studies
-
Cell Culture:
-
Barrier Integrity Assessment:
-
Monitor the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER) using a voltmeter.[17] A high TEER value indicates the formation of tight junctions.
-
-
Permeability Assay:
-
Add the this compound loaded nanoparticle formulation to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of this compound in the basolateral samples to determine the permeability of the formulation across the in vitro BBB.
-
Mandatory Visualizations
Caption: Workflow for this compound Nanoparticle Formulation.
References
- 1. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 2. proventainternational.com [proventainternational.com]
- 3. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Landipirdine | C18H19FN2O3S | CID 46220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 12. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 15. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of (S)-Landipirdine and Idalopirdine in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two investigational drugs, (S)-Landipirdine and Idalopirdine, which have been evaluated for their potential to treat cognitive deficits in neurodegenerative disorders. Both compounds target the serotonin 5-HT6 receptor, a key player in modulating cognitive processes. However, they exhibit distinct pharmacological profiles and have met with different outcomes in clinical development. This analysis is based on publicly available preclinical and clinical data to inform future research and drug development endeavors in this area.
At a Glance: Key Differences
| Feature | This compound (SYN-120) | Idalopirdine (Lu AE58054) |
| Primary Mechanism of Action | Dual 5-HT6 and 5-HT2A receptor antagonist[1] | Selective 5-HT6 receptor antagonist[2] |
| Lead Indication Studied | Parkinson's Disease Dementia | Alzheimer's Disease |
| Clinical Development Status | Discontinued - Phase 2 for Dementia, Phase 1 for Cognition Disorders[1] | Discontinued - Failed Phase 3 trials for Alzheimer's Disease[3] |
| Reported Clinical Efficacy | Did not improve cognition in Parkinson's disease dementia; potential nominal benefit in daily function and apathy, but worsened motor symptoms[4] | Showed initial promise in a Phase 2 trial for Alzheimer's disease[5], but failed to demonstrate efficacy in three subsequent Phase 3 trials[3] |
Quantitative Data Summary
A significant challenge in directly comparing the preclinical efficacy of this compound and Idalopirdine is the limited availability of public quantitative data for this compound[6]. The following tables summarize the available data.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Selectivity Profile |
| This compound | 5-HT6 | Potent antagonist (specific Ki not publicly available) | Potent 5-HT2A receptor antagonist (specific Ki not publicly available)[1] |
| Idalopirdine | 5-HT6 | 0.83[7] | Medium affinity for adrenergic α1A and α1B receptors; >50-fold selectivity over 70 other targets[7] |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: Clinical Efficacy in Cognitive Disorders
| Compound | Clinical Trial | Indication | Key Findings on Cognition |
| This compound | Phase 2a (SYNAPSE, NCT02258152) | Parkinson's Disease Dementia | No significant improvement in primary cognitive endpoints. Nominal improvement in cognitive activities of daily living and apathy. Worsening of motor symptoms was observed.[4] |
| Idalopirdine | Phase 2 (LADDER, NCT01019421) | Moderate Alzheimer's Disease | Statistically significant improvement in ADAS-Cog total score at 24 weeks compared to placebo in patients also taking donepezil[5]. |
| Idalopirdine | Phase 3 (STARSHINE, STARBEAM, STARBRIGHT) | Mild-to-Moderate Alzheimer's Disease | Failed to meet primary endpoints for improving cognition[3][8]. |
ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) is a standard tool for assessing cognitive function in Alzheimer's disease trials. A decrease in score indicates improvement.
Signaling Pathways and Mechanisms of Action
This compound and Idalopirdine, while both targeting the 5-HT6 receptor, are hypothesized to exert their pro-cognitive effects through distinct signaling pathways due to their differing receptor profiles.
Idalopirdine: Selective 5-HT6 Receptor Antagonism
Idalopirdine's mechanism of action is centered on its selective blockade of the 5-HT6 receptor. This receptor is primarily expressed in brain regions crucial for cognition, such as the hippocampus and cortex. By antagonizing the 5-HT6 receptor, Idalopirdine is thought to disinhibit the release of key neurotransmitters like acetylcholine and glutamate, which are vital for learning and memory[2].
This compound: Dual 5-HT6 and 5-HT2A Receptor Antagonism
This compound's dual antagonism of both 5-HT6 and 5-HT2A receptors suggests a more complex mechanism of action. While the 5-HT6 antagonism would follow a similar pathway to Idalopirdine, the additional blockade of 5-HT2A receptors could modulate dopaminergic and other neurotransmitter systems, which are particularly relevant in the context of Parkinson's disease dementia.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are overviews of key experimental protocols relevant to the evaluation of these compounds.
In Vitro Receptor Binding Assay (General Protocol)
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT6 receptor) are isolated.
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filter-bound complex is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibition constant (Ki).
Novel Object Recognition (NOR) Test (General Protocol)
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.
Methodology:
-
Habituation: The animal is allowed to freely explore an empty testing arena to acclimate to the environment.
-
Training/Familiarization: The animal is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded.
-
Retention Interval: A delay period is introduced, which can be varied to test short-term or long-term memory.
-
Test Phase: One of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
Conclusion
The comparison of this compound and Idalopirdine highlights the complexities of developing therapeutics for cognitive disorders. While both compounds are potent 5-HT6 receptor antagonists, their differing secondary receptor activities and the nuances of the targeted patient populations likely contributed to their distinct clinical outcomes. Idalopirdine, despite its selectivity and promising Phase 2 results in Alzheimer's disease, ultimately failed to demonstrate efficacy in larger trials. This compound, with its dual 5-HT6/5-HT2A antagonism, did not show cognitive benefits in Parkinson's disease dementia and was associated with a worsening of motor symptoms.
The lack of publicly available preclinical data for this compound makes a direct head-to-head comparison of their intrinsic pro-cognitive potential challenging. Future research in this area would benefit from a deeper understanding of the downstream signaling consequences of 5-HT6 receptor modulation in different disease contexts and the potential impact of targeting multiple receptor systems simultaneously.
References
- 1. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uspharmacist.com [uspharmacist.com]
A Head-to-Head Comparison of (S)-Landipirdine and Intepirdine for Neurodegenerative Disorders
A detailed analysis for researchers and drug development professionals of two prominent 5-HT6 receptor antagonists, (S)-Landipirdine and Intepirdine, reveals distinct pharmacological profiles and divergent clinical development paths. While both compounds target the serotonin 6 (5-HT6) receptor, a key player in cognitive processes, their journey from preclinical promise to clinical evaluation has yielded contrasting outcomes.
Intepirdine, also known as RVT-101 or SB-742457, garnered significant attention as a potential treatment for Alzheimer's disease. However, its development was halted after failing to meet primary endpoints in pivotal Phase 3 clinical trials.[1][2][3] In contrast, this compound (SYN-120), a dual antagonist of the 5-HT6 and 5-HT2A receptors, has been investigated for its potential in treating cognitive impairment associated with Parkinson's disease dementia.[4][5][6] This guide provides a comprehensive, data-driven comparison of these two molecules to inform future research and development in the pursuit of effective therapies for neurodegenerative diseases.
Mechanism of Action: Targeting Serotonin Receptors for Cognitive Enhancement
Both this compound and Intepirdine exert their effects primarily through the antagonism of the 5-HT6 receptor. These receptors are almost exclusively expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor is thought to enhance cognitive function by modulating the release of other neurotransmitters, most notably acetylcholine and glutamate. This modulation is believed to be the basis for the pro-cognitive effects observed in preclinical studies.[7][8]
This compound distinguishes itself by also exhibiting potent antagonism at the 5-HT2A receptor.[4][5][6] This dual-receptor activity may offer a broader therapeutic window or a different efficacy profile compared to more selective 5-HT6 antagonists like Intepirdine.
Comparative Pharmacological Profile
A critical aspect of drug development is understanding a compound's binding affinity for its intended target and potential off-target interactions. The following table summarizes the available binding affinity data for this compound and Intepirdine.
| Parameter | This compound | Intepirdine |
| Primary Target | 5-HT6 Receptor | 5-HT6 Receptor |
| Secondary Target | 5-HT2A Receptor | 5-HT2A Receptor |
| 5-HT6 Receptor Affinity (Ki) | Potent antagonist (specific Ki value not publicly available) | 0.23 nM |
| 5-HT2A Receptor Affinity (Ki) | Potent antagonist (specific Ki value not publicly available) | 10 nM |
Data compiled from publicly available sources.
Preclinical Efficacy in Animal Models
Both compounds have shown promise in preclinical models of cognitive impairment. Intepirdine has been reported to reverse experimentally induced and age-related learning deficits in rats.[7] These pro-cognitive effects are a cornerstone of the therapeutic hypothesis for 5-HT6 receptor antagonists.
Preclinical studies with this compound have also suggested potential for cognitive enhancement, leading to its investigation in Parkinson's disease dementia.[6] The dual antagonism of 5-HT6 and 5-HT2A receptors may contribute to its observed effects in these models.
Clinical Development and Outcomes
The clinical trajectories of this compound and Intepirdine have been markedly different, underscoring the challenges of translating preclinical findings to human efficacy.
Intepirdine: Intepirdine advanced to Phase 3 clinical trials for the treatment of mild-to-moderate Alzheimer's disease (the MINDSET study) and dementia with Lewy bodies (the HEADWAY-DLB study).[1][9][10][11] Unfortunately, both trials failed to demonstrate a statistically significant improvement in the primary endpoints compared to placebo.[1][11] The MINDSET trial, which enrolled 1,315 patients, showed no significant benefit in cognition or activities of daily living.[1] As a result, the development of Intepirdine for these indications was discontinued.[1][3]
** this compound:** this compound has been evaluated in a Phase 2a proof-of-concept trial (the SYNAPSE study) for the treatment of cognitive impairment in patients with Parkinson's disease dementia.[6][12] This study assessed the safety, tolerability, and efficacy of this compound. While the development for this indication was also discontinued, the exploration of a dual 5-HT6/5-HT2A antagonist in a different patient population highlights the ongoing search for effective treatments for cognitive deficits in various neurodegenerative disorders.[12]
Experimental Protocols
To provide a practical resource for researchers, this section outlines the general methodologies for key experiments used to characterize 5-HT6 receptor antagonists.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT6 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled 5-HT6 receptor ligand (e.g., [³H]-LSD or a more selective radioligand).
-
Test Compound: this compound or Intepirdine.
-
Assay Buffer: Typically a Tris-based buffer containing salts and other additives to optimize binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: A mixture of the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay assesses the functional antagonism of the 5-HT6 receptor by measuring the inhibition of agonist-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT6 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Agonist: A 5-HT6 receptor agonist (e.g., serotonin).
-
Test Compound: this compound or Intepirdine.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation: The 5-HT6 receptor agonist is added to the wells to stimulate cAMP production.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and intracellular cAMP levels are measured using the chosen detection method.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in cAMP is quantified to determine its potency (IC50 or Kb).
Conclusion
The comparative analysis of this compound and Intepirdine offers valuable insights for the drug development community. While both compounds validate the 5-HT6 receptor as a target for cognitive enhancement, their differing clinical outcomes highlight the complexities of treating neurodegenerative diseases. The failure of Intepirdine in late-stage trials for Alzheimer's disease serves as a cautionary tale about the translation from preclinical models to human efficacy. The investigation of this compound in Parkinson's disease dementia, with its dual 5-HT6/5-HT2A antagonism, suggests that exploring different patient populations and nuanced pharmacological profiles may yet yield success in this challenging therapeutic area. Future research should focus on a deeper understanding of the underlying disease pathologies and the development of more predictive preclinical models to guide the selection and development of the next generation of cognitive enhancers.
References
- 1. grokipedia.com [grokipedia.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Intepirdine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 6. Landipirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. alzforum.org [alzforum.org]
- 8. New Preclinical Data for Intepirdine Suggests Potential Neuroprotective Properties [prnewswire.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. An international, randomized, placebo-controlled, phase 2b clinical trial of intepirdine for dementia with Lewy bodies (HEADWAY-DLB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An international, randomized, placebo‐controlled, phase 2b clinical trial of intepirdine for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders | MDPI [mdpi.com]
In Vitro Comparison of 5-HT6 Antagonist Binding Affinities: A Guide for Researchers
This guide provides a comparative analysis of the in vitro binding affinities of several key 5-HT6 receptor antagonists. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate compounds for their studies. All quantitative data is summarized in a clear tabular format, and detailed experimental methodologies are provided for the key experiments cited.
Comparative Binding Affinity of 5-HT6 Antagonists
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of several well-characterized 5-HT6 receptor antagonists for the human 5-HT6 receptor. This data is derived from radioligand binding assays, a standard method for quantifying ligand-receptor interactions.
| Compound | Radioligand | Cell Line | Ki (nM) |
| SB-271046 | [3H]-LSD | HEK293 | ~1 |
| Ro 04-6790 | Not Specified | Human | 7.35 |
| Methiothepin | Not Specified | Not Specified | 8.74 |
| Olanzapine | Not Specified | Not Specified | 5 |
| EMD-386088 | Not Specified | Human | 1 |
| E-6801 | Not Specified | Human | 7 |
| PUC-10 | [125I]-SB-258,585 | HEK-293 | 14.6 |
| PUC-55 | [125I]-SB-258,585 | HEK-293 | 37.5 |
Note: The specific radioligand and cell line were not always specified in the source material. Binding affinities can vary depending on the experimental conditions.
Experimental Protocol: Radioligand Binding Assay
The determination of 5-HT6 antagonist binding affinities is typically performed using a competitive radioligand binding assay.[1][2] This technique measures the ability of a test compound (unlabeled antagonist) to displace a radiolabeled ligand from the 5-HT6 receptor.[1]
Principle of the Assay: The assay quantifies the affinity (Ki) of a test compound by determining the concentration at which it inhibits 50% of the specific binding of a radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[1]
-
Radioligand: [3H]-LSD (specific activity ~80 Ci/mmol).[1]
-
Test Compounds: Various concentrations of the 5-HT6 receptor antagonists.
-
Non-specific Binding Control: 10 µM Methiothepin.[1]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[1][3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Scintillation Cocktail. [3]
Procedure:
-
Preparation: A 96-well plate is used for the assay.[3]
-
Total Binding: To determine total binding, 50 µL of [3H]-LSD and 100 µL of the membrane suspension are added to designated wells.
-
Non-specific Binding: To determine non-specific binding, 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension are added to separate wells.[1]
-
Competition Binding: For competition binding, 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-LSD, and 100 µL of the membrane suspension are added to the remaining wells.[1]
-
Incubation: The plate is incubated at 37°C for 60 minutes with gentle agitation.[1][3]
-
Filtration: The incubation is terminated by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[1]
-
Washing: The filters are quickly washed three times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail and the radioactivity is measured in counts per minute (CPM) using a scintillation counter.[1][3]
-
Data Analysis:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[1]
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the 5-HT6 receptor and the workflow of the competitive radioligand binding assay.
Caption: General signaling pathway of the 5-HT6 receptor.
Caption: Workflow of a competitive radioligand binding assay.
References
Validating Procognitive Effects: A Comparative Analysis of (S)-Landipirdine and Other 5-HT6 Receptor Antagonists
For researchers and drug development professionals, the validation of novel procognitive agents is a critical step in addressing the significant unmet needs in treating cognitive deficits associated with neurodegenerative and psychiatric disorders. This guide provides a comparative analysis of (S)-Landipirdine and other prominent 5-HT6 receptor antagonists, presenting available data to objectively evaluate their potential as cognitive enhancers.
This compound, also known as SYN-120, is a potent antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2] While it entered clinical trials for cognition disorders and dementia, its development was discontinued in the early phases.[1] Notably, there is a lack of publicly available non-clinical data detailing its procognitive profile.[2] This guide, therefore, broadens its scope to include other 5-HT6 receptor antagonists for which more extensive preclinical and clinical data exists, providing a valuable comparative context.
The 5-HT6 receptor is an attractive target for cognitive enhancement due to its almost exclusive expression in the brain, particularly in regions vital for cognition like the hippocampus and frontal cortex.[3][4] Blockade of these receptors is believed to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[3]
Comparative Efficacy of 5-HT6 Receptor Antagonists
The following tables summarize the receptor binding affinities and the outcomes of clinical trials for several 5-HT6 receptor antagonists, offering a comparative look at their pharmacological profiles and efficacy in treating cognitive decline, primarily in the context of Alzheimer's Disease (AD).
Table 1: Receptor Binding Affinity and Selectivity
| Compound | 5-HT6 Ki (nM) | Selectivity Profile (Ki in nM for other receptors) |
| Idalopirdine | 0.83 | α1A (21), α1B (22); >50-fold selectivity over 70 other targets[5] |
| Intepirdine | 0.23 | 5-HT2A (10); >100-fold selectivity over other receptors[5] |
| SB-271046 | 1.3 | >200-fold selectivity over 55 other receptors and ion channels[5] |
| Landipirdine | Potent Blocker | Also a potent 5-HT2A receptor blocker[2] |
| Masupirdine | Potent Antagonist | Lacks affinity for other serotonergic receptor subtypes[2] |
| Latrepirdine | 5-HT6 Antagonist | Multiple potential mechanisms, including mitochondrial effects[6] |
Table 2: Summary of Clinical Trial Outcomes for Cognitive Enhancement in AD
| Compound | Phase | Primary Endpoint | Outcome |
| Landipirdine | Phase II (Dementia) | Not specified | Discontinued; No beneficial effects observed as an add-on to cholinesterase inhibitors[1][7] |
| Idalopirdine | Phase II (LADDER trial) | Change in ADAS-cog score | Statistically significant improvement (-2.16 point difference vs. placebo)[4] |
| Phase III | Change in ADAS-cog score | Failed to show significant improvement[7] | |
| Intepirdine | Phase III | Change in ADAS-cog & ADCS-ADL | Failed to meet primary endpoints[2] |
| Masupirdine | Phase II | Change in ADAS-cog score | No notable effects on cognition compared to placebo[7] |
| Latrepirdine | Phase III | Change in ADAS-cog & ADCS-ADL | Failed to show efficacy after promising Phase II results[8] |
Signaling Pathways and Experimental Protocols
The therapeutic hypothesis for 5-HT6 receptor antagonists centers on their ability to modulate multiple neurotransmitter systems. The diagram below illustrates the proposed mechanism of action.
Key Experimental Protocols
Validation of procognitive effects in preclinical models often relies on standardized behavioral assays. Below are the methodologies for two commonly used tests.
1. Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.
-
Habituation Phase: The animal is allowed to explore an empty, open-field arena for a set period to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely. The time spent exploring each object is recorded.
-
Delay Period: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel object versus the familiar one is measured. A preference for the novel object indicates successful recognition memory.
2. Morris Water Maze (MWM)
This test evaluates spatial learning and memory.
-
Apparatus: A large circular pool is filled with opaque water. A small platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Acquisition/Training Phase: The animal is placed in the pool from various starting positions and must learn to find the hidden platform. This is typically repeated over several days.
-
Probe Trial: After the training phase, the platform is removed from the pool. The animal is allowed to swim for a fixed time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant demonstrates spatial memory retention.
Conclusion
While this compound itself has limited available data, the broader class of 5-HT6 receptor antagonists has been extensively studied. The initial promise shown in Phase II trials by compounds like Idalopirdine highlighted the potential of this therapeutic strategy.[4] However, the consistent failure of these agents in Phase III trials underscores the challenges in translating preclinical efficacy to clinical benefit for cognitive disorders.[7][8] These findings suggest that while 5-HT6 receptor antagonism can modulate key neurotransmitter systems, this mechanism alone may be insufficient to overcome the complex pathology of diseases like Alzheimer's. Future research may need to focus on combination therapies or patient populations with specific biomarkers to unlock the potential of this class of compounds.
References
- 1. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer’s and other neurodegenerative diseases: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Comparative Analysis of (S)-Landipirdine and Other 5-HT6 Receptor Antagonists in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
(S)-Landipirdine, a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors, has been investigated for its potential therapeutic effects in neurodegenerative disorders. This guide provides a comparative overview of the clinical trial data for this compound and other notable 5-HT6 receptor antagonists, including idalopirdine, intepirdine, and latrepirdine. The information is intended to offer a consolidated resource for researchers and professionals in the field of drug development.
Executive Summary
Clinical trials of this compound and other 5-HT6 receptor antagonists have yielded mixed results. While some early-phase studies suggested potential cognitive benefits, later-phase trials have largely failed to meet their primary efficacy endpoints. This guide presents the available quantitative data from key clinical trials to facilitate a direct comparison of these compounds.
Comparative Data of Clinical Trials
The following tables summarize the key characteristics and outcomes of major clinical trials for this compound and comparator 5-HT6 receptor antagonists.
Table 1: Overview of Key Clinical Trials
| Drug | Trial Identifier | Phase | Indication | Patient Population | N | Primary Endpoint(s) |
| This compound (SYN-120) | NCT02258152 | II | Parkinson's Disease Dementia | Patients with PDD on a stable cholinesterase inhibitor | 82 | Change from baseline in Cognitive Drug Research (CDR) Continuity of Attention |
| Idalopirdine | LADDER (NCT01019421) | II | Alzheimer's Disease | Patients with moderate AD on stable donepezil treatment | 278 | Change from baseline in ADAS-Cog total score at 24 weeks |
| Idalopirdine | STARSHINE, STARBEAM, STARBRIGHT | III | Alzheimer's Disease | Patients with mild-to-moderate AD on stable cholinesterase inhibitors | 2525 | Change from baseline in ADAS-Cog total score at 24 weeks |
| Intepirdine | MINDSET (NCT02585934) | III | Alzheimer's Disease | Patients with mild-to-moderate AD on stable donepezil treatment | 1315 | Change from baseline in ADAS-Cog and ADCS-ADL scores at 24 weeks |
| Latrepirdine | CONCERT | III | Alzheimer's Disease | Patients with mild-to-moderate AD on stable donepezil treatment | - | Change from baseline in ADAS-Cog and ADCS-ADL scores |
Table 2: Efficacy Outcomes of Key Clinical Trials
| Drug | Trial | Outcome Measure | Result |
| This compound (SYN-120) | NCT02258152 | CDR Continuity of Attention | No significant difference compared to placebo.[1][2] |
| ADAS-Cog | No significant difference compared to placebo.[1][2] | ||
| Idalopirdine | LADDER | ADAS-Cog | Statistically significant improvement compared to placebo (-2.16 point difference).[3] |
| Idalopirdine | STARSHINE, STARBEAM, STARBRIGHT | ADAS-Cog | No statistically significant difference compared to placebo.[4][5] |
| Intepirdine | MINDSET | ADAS-Cog | No statistically significant difference compared to placebo.[6] |
| ADCS-ADL | No statistically significant difference compared to placebo.[6] | ||
| Latrepirdine | CONCERT | ADAS-Cog | Failed to meet primary endpoint.[1] |
| ADCS-ADL | Failed to meet primary endpoint.[1] |
Table 3: Safety and Tolerability of this compound (NCT02258152)
| Adverse Event | This compound (n=38) | Placebo (n=44) |
| Any Adverse Event | 74% | 77% |
| Serious Adverse Events | 11% | 11% |
| Discontinuation due to AEs | 16% | 14% |
| Nausea and Vomiting | More frequent with this compound | Less frequent |
| Worsening of Motor Symptoms (UPDRS) | Statistically significant worsening | No significant change |
Experimental Protocols
This compound (SYN-120) - NCT02258152
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Participants: 82 patients with Parkinson's disease dementia (PDD) receiving a stable dose of a cholinesterase inhibitor.[1][2]
-
Intervention: Oral administration of 100 mg/day of this compound or placebo for 16 weeks.[2]
-
Primary Outcome Measure: Change from baseline in the Continuity of Attention score from the Cognitive Drug Research (CDR) computerized assessment system.[1][2]
-
Secondary Outcome Measures: Included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC).[1][2]
Visualizations
Caption: Experimental workflow for the Phase II clinical trial of this compound (NCT02258152).
Caption: Signaling pathways modulated by this compound through 5-HT6 and 5-HT2A receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
Benchmarking (S)-Landipirdine: A Comparative Analysis Against First-Generation 5-HT6 Antagonists
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of (S)-Landipirdine, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, against a panel of first-generation 5-HT6 antagonists reveals its competitive standing in terms of binding affinity and functional activity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including experimental data and protocols, to benchmark this compound's performance against established reference compounds.
This compound has emerged as a significant investigational compound in the field of neuroscience, primarily for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] A key aspect of its pharmacological profile is its potent antagonism of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in cognitive processes.[3] Additionally, this compound is known to exhibit antagonist activity at the 5-HT2A receptor.[2][4]
Quantitative Comparison of Binding Affinity and Functional Activity
To provide a clear and objective comparison, the following tables summarize the binding affinities (Ki or pKi) and functional antagonist potencies (pA2) of this compound and several well-characterized first-generation 5-HT6 antagonists.
| Compound | 5-HT6 Receptor Binding Affinity (pKi) | Reference(s) |
| This compound | Data not publicly available | |
| SB-271046 | 8.92 - 9.09 | [4] |
| Ro 04-6790 | 7.26 - 7.35 | |
| SB-357134 | 8.54 - 8.82 | |
| Table 1: Comparative binding affinities of this compound and first-generation 5-HT6 antagonists at the human 5-HT6 receptor. |
| Compound | Functional Antagonist Potency (pA2) | Assay Type | Reference(s) |
| This compound | Data not publicly available | cAMP accumulation | |
| SB-271046 | 8.71 | cAMP accumulation | |
| Ro 04-6790 | 7.89 | cAMP accumulation | |
| SB-357134 | 7.63 | cAMP accumulation | |
| Table 2: Functional antagonist potency of this compound and first-generation 5-HT6 antagonists in a cAMP functional assay. |
Selectivity Profile
The selectivity of a compound for its target receptor over other receptors is a critical determinant of its potential therapeutic window and side-effect profile. First-generation 5-HT6 antagonists are generally characterized by high selectivity.
| Compound | Selectivity Profile | Reference(s) |
| This compound | Selective 5-HT6R antagonist, also inhibits 5-HT2A receptor. | [2][4] |
| SB-271046 | >200-fold selective for 5-HT6R over other 5-HT receptors and other targets. | [4] |
| Ro 04-6790 | High selectivity for 5-HT6R with little or no affinity at other receptors. | |
| SB-357134 | >200-fold selectivity for 5-HT6R versus 72 other receptors and enzymes. | |
| Table 3: Selectivity profiles of this compound and first-generation 5-HT6 antagonists. |
Signaling Pathways and Experimental Workflow
The primary signaling pathway of the 5-HT6 receptor involves its coupling to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This canonical pathway is a key target for functional assays designed to measure the antagonist activity of compounds.
The following diagram illustrates a typical experimental workflow for determining the binding affinity of a test compound for the 5-HT6 receptor using a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for the human 5-HT6 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM Methiothepin.
-
Test compounds: this compound and first-generation antagonists.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), [³H]-LSD (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add 10 µM methiothepin.
-
Incubate the mixture at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This protocol measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
-
Materials:
-
A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Serotonin (5-HT).
-
Test compounds: this compound and first-generation antagonists.
-
cAMP assay kit (e.g., TR-FRET or AlphaScreen-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test antagonist for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the basal control.
-
Incubation: Incubate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., TR-FRET ratio) against the logarithm of the antagonist concentration. Determine the IC50 of the antagonist. The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation.
-
Conclusion
While a definitive quantitative comparison of binding affinity for this compound is limited by the lack of publicly available Ki data, its characterization as a potent 5-HT6 antagonist positions it as a compound of significant interest. The provided data on first-generation antagonists serves as a valuable benchmark for researchers evaluating novel 5-HT6 receptor ligands. The detailed experimental protocols included in this guide offer a standardized framework for conducting in-house comparative studies to further elucidate the pharmacological profile of this compound and other emerging 5-HT6 receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Shifting Landscape of 5-HT6 Antagonists for Alzheimer's Disease: A Comparative Review
Once a beacon of hope for symptomatic treatment of Alzheimer's disease, the class of 5-HT6 receptor antagonists has faced significant setbacks in late-stage clinical trials. Despite promising preclinical data, key candidates have failed to demonstrate efficacy, prompting a re-evaluation of their therapeutic potential. This comparative guide offers researchers, scientists, and drug development professionals an objective analysis of prominent 5-HT6 antagonists, supported by experimental data, detailed methodologies, and a look at the underlying signaling pathways.
The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, particularly in brain regions crucial for cognition and memory such as the hippocampus and cortex, has been a compelling target for Alzheimer's drug development.[1] Blockade of this G-protein coupled receptor is believed to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic signaling, which are compromised in Alzheimer's disease.[2][3][4] This review focuses on a comparison of key 5-HT6 antagonists that have been central to the field: Idalopirdine, Intepirdine, and Masupirdine.
Pharmacological Profile: A Quantitative Comparison
A critical aspect of any targeted therapeutic is its binding affinity for the intended receptor and its selectivity over other receptors to minimize off-target effects. The following tables summarize the in vitro binding affinities (Ki) and selectivity profiles of Idalopirdine, Intepirdine, and Masupirdine.
Table 1: Comparative Binding Affinities of 5-HT6 Antagonists
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Idalopirdine (Lu AE58054) | 5-HT6 | 0.83[5] |
| Intepirdine (RVT-101) | 5-HT6 | ~0.23[5] |
| Masupirdine (SUVN-502) | 5-HT6 | 2.04[5][6] |
Table 2: Comparative Selectivity Profiles of 5-HT6 Antagonists
| Compound | Off-Target Selectivity |
| Idalopirdine (Lu AE58054) | >50-fold selectivity over 70 other targets, including α1A (Ki=21 nM) and α1B (Ki=22 nM) adrenergic receptors.[7] |
| Intepirdine (RVT-101) | >100-fold selectivity over other receptors, with some affinity for the 5-HT2A receptor (Ki=10 nM).[5][7] |
| Masupirdine (SUVN-502) | >1200-fold selectivity over the 5-HT2A receptor and high selectivity over 100 other targets.[5][8] |
Preclinical and Clinical Efficacy: A Tale of Diminishing Returns
While preclinical studies in various animal models of cognitive impairment showed promise for these compounds, the translation to clinical efficacy in humans has been fraught with challenges.
Idalopirdine (Lu AE58054) , developed by Lundbeck, demonstrated pro-cognitive effects in preclinical models and showed a statistically significant improvement in cognitive performance in a Phase 2 trial as an adjunct to donepezil.[5] However, three subsequent Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to meet their primary endpoints.[9][10][11][12][13] In these trials, Idalopirdine, at various doses, did not show a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score compared to placebo in patients with mild-to-moderate Alzheimer's disease who were also receiving a cholinesterase inhibitor.[9][10][11][12][13]
Intepirdine (RVT-101) , initially developed by GlaxoSmithKline and later by Axovant Sciences, also showed potential in preclinical models for enhancing cognition.[5] While some preliminary efficacy was observed in Phase 2 trials, the large Phase 3 MINDSET trial in patients with mild-to-moderate Alzheimer's disease did not demonstrate a significant improvement in either the ADAS-Cog or the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scores compared to placebo.[3][14][15][16] Consequently, the development of Intepirdine for Alzheimer's disease was discontinued.[5]
Masupirdine (SUVN-502) , from Suven Life Sciences, is a potent and selective 5-HT6 receptor antagonist that has shown robust pro-cognitive effects in various animal models.[5] However, a Phase 2a clinical trial in patients with moderate Alzheimer's disease, who were on stable doses of donepezil and memantine, did not meet its primary endpoint of a statistically significant change in the ADAS-Cog 11 score.[8][17][18] Interestingly, post-hoc analyses suggested potential beneficial effects on cognition and behavior in certain subgroups of patients.[8][19]
Table 3: Summary of Key Clinical Trial Results
| Compound | Trial Name | Phase | Primary Endpoint(s) | Outcome |
| Idalopirdine | STARSHINE, STARBEAM, STARBRIGHT | 3 | Change in ADAS-Cog score | Failed to meet primary endpoint[9][10][11][12][13] |
| Intepirdine | MINDSET | 3 | Change in ADAS-Cog and ADCS-ADL scores | Failed to meet primary endpoints[3][14][15][16] |
| Masupirdine | Phase 2a (NCT02580305) | 2a | Change in ADAS-Cog 11 score | Did not meet primary endpoint[8][17][18] |
Signaling Pathways and Experimental Workflows
To understand the rationale behind targeting the 5-HT6 receptor and the methodologies used to evaluate these antagonists, it is essential to examine the underlying biological pathways and experimental workflows.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, the pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated through more complex downstream signaling and interactions with other neurotransmitter systems.
Experimental Workflow for Evaluating 5-HT6 Antagonists
The preclinical evaluation of 5-HT6 receptor antagonists typically follows a structured workflow, moving from in vitro characterization to in vivo behavioral assessments in animal models of Alzheimer's disease.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Methodology: This assay typically involves a competitive radioligand binding format.[20]
-
Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing the human 5-HT6 receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the 5-HT6 receptor, such as [3H]-LSD.[20]
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[20]
Novel Object Recognition (NOR) Test
Objective: To assess learning and memory in rodents.
Methodology: The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][2][21]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period to acclimate.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better memory of the familiar object.[1]
Morris Water Maze (MWM)
Objective: To evaluate spatial learning and memory.
Methodology: The MWM is a widely used behavioral task for assessing hippocampal-dependent spatial memory.[22][23]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) and the path length are recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: A decrease in escape latency and path length over training days indicates learning. In the probe trial, a preference for the target quadrant demonstrates spatial memory.[23] In Alzheimer's disease models, a cognitive deficit can be induced using agents like scopolamine.[24][25]
Conclusion
The journey of 5-HT6 receptor antagonists for Alzheimer's disease serves as a stark reminder of the complexities of translating preclinical findings into clinical success. While the initial promise of this drug class has been significantly dampened by the failure of key candidates in Phase 3 trials, the research has provided valuable insights into the role of the 5-HT6 receptor in cognition. The wealth of preclinical data and the detailed understanding of the associated signaling pathways may yet pave the way for the development of more effective second-generation compounds or the identification of specific patient populations who might benefit from this therapeutic approach. For now, the scientific community is left to dissect the lessons learned from these trials and redirect efforts towards more promising avenues in the ongoing fight against Alzheimer's disease.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 3. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. suvenneuro.com [suvenneuro.com]
- 9. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials | Artículos científicos BBRC [barcelonabeta.org]
- 12. uspharmacist.com [uspharmacist.com]
- 13. Idalopirdine falls short in three phase 3 Alzheimer’s trials | MDedge [mdedge.com]
- 14. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. suven.com [suven.com]
- 18. Effect of masupirdine (SUVN-502) on cognition in patients with moderate Alzheimer's disease: A randomized, double-blind, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurologylive.com [neurologylive.com]
- 20. benchchem.com [benchchem.com]
- 21. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cyagen.com [cyagen.com]
- 23. mmpc.org [mmpc.org]
- 24. researchgate.net [researchgate.net]
- 25. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Landipirdine vs. Selective 5-HT6R Antagonists: A Comparative Efficacy Analysis
A critical evaluation of two distinct pharmacological approaches to cognitive enhancement reveals differing mechanisms and divergent clinical trajectories. While both (S)-Landipirdine and selective 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists target a key receptor implicated in cognitive processes, a direct comparison of their effectiveness is challenging due to a lack of head-to-head clinical trials and limited publicly available preclinical data for this compound. However, an analysis of their distinct pharmacological profiles, mechanisms of action, and clinical development paths provides valuable insights for researchers in neuropharmacology.
This compound (also known as SYN-120 or RO5025181) is a potent small molecule that functions as a dual antagonist for both the 5-HT6 and 5-HT2A receptors.[1][2] This multi-target approach is hypothesized to offer a broader modulation of serotonergic pathways relevant to cognition. In contrast, selective 5-HT6R antagonists, such as intepirdine, idalopirdine, and masupirdine, are designed to act specifically on the 5-HT6 receptor.[3]
The therapeutic rationale for 5-HT6R antagonism stems from the receptor's almost exclusive localization within the central nervous system, particularly in brain regions vital for cognition like the hippocampus and prefrontal cortex.[4][5] Blockade of these receptors is believed to enhance cognitive function by modulating multiple neurotransmitter systems, including promoting the release of acetylcholine and glutamate.[4][5][6]
Despite promising preclinical evidence for many selective 5-HT6R antagonists, their translation to clinical success has been fraught with difficulty. Several high-profile candidates, including idalopirdine and intepirdine, failed to demonstrate significant cognitive improvement in late-stage clinical trials for Alzheimer's disease.[6][7][8] Similarly, the clinical development of this compound for dementia and cognition disorders was discontinued after a Phase 2a trial in patients with Parkinson's disease dementia (PDD) failed to show a significant improvement in cognitive assessments.[1][4][9]
Data Presentation: Pharmacological and Efficacy Profiles
The following tables summarize the available quantitative data for this compound and representative selective 5-HT6R antagonists.
Table 1: Comparative Pharmacological Profiles
| Compound/Class | Primary Mechanism of Action | Development Status (for Cognition) |
| This compound | Dual Serotonin 5-HT6 and 5-HT2A Receptor Antagonist[1][2] | Discontinued (Phase 2)[1] |
| Selective 5-HT6R Antagonists | Selective Serotonin 5-HT6 Receptor Antagonist[3] | Varies; several discontinued in Phase 3[7][8] |
Table 2: Comparative Binding Affinities of Selective 5-HT6R Antagonists
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Intepirdine | 5-HT6 | ~0.23[3] |
| Idalopirdine | 5-HT6 | 0.83[3] |
| Masupirdine | 5-HT6 | 2.04[3] |
| Latrepirdine | 5-HT6 | >90% inhibition at 10 µM[10] |
| SB-271046 | 5-HT6 | Reference Antagonist |
| (Note: Specific Ki values for this compound are not available in the public domain.) |
Table 3: Preclinical Efficacy of Selected 5-HT6R Antagonists in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosing Regimen | Cognitive Deficit Model | Key Finding |
| Intepirdine (SB-742457) | Rat | 3-10 mg/kg (oral) | Scopolamine-induced | Reversed cognitive deficits[6] |
| PRX-07034 | Rat | 1 and 3 mg/kg (i.p.) | Healthy aged rats | Enhanced short-term memory[6] |
| Latrepirdine | Rat | 0.05, 0.5, 5 mg/kg (oral) | Age-related | Increased novel object exploration[6] |
| (Note: Comparable public data for this compound in the NOR test is not available.) |
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the evaluation of these compounds.
References
- 1. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. transpharmation.com [transpharmation.com]
- 5. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson’s Disease Dementia | Parkinson's Disease [michaeljfox.org]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of (S)-Landipirdine in Comparison to Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for cognitive disorders remains a critical area of research. (S)-Landipirdine, a serotonin 5-HT2A and 5-HT6 receptor antagonist, was investigated for its potential in treating cognition disorders and dementia. However, its clinical development was discontinued during Phase I and II trials. This guide provides a comparative safety evaluation of this compound and other 5-HT6 receptor antagonists that have been clinically investigated for similar indications, including Idalopirdine, Intepirdine, Latrepirdine, and SYN120.
Due to the discontinuation of this compound's development, publicly available safety data is limited. This guide, therefore, focuses on the safety profiles of comparator compounds to provide a relevant framework for understanding the potential safety considerations for this class of drugs.
Comparative Safety Data of 5-HT6 Receptor Antagonists
The following tables summarize the reported adverse events from clinical trials of several 5-HT6 receptor antagonists. This data provides a quantitative comparison of the safety profiles of these compounds.
Table 1: Adverse Events Reported in a Phase 2 Trial of Idalopirdine [1][2]
| Adverse Event | Idalopirdine (90 mg/day) (n=145) | Placebo (n=133) |
| Serious Adverse Events | 10% (14 patients) | 10% (13 patients) |
| Discontinuation due to Adverse Events | 12.4% (18 patients) | 5.3% (7 patients) |
| Most Common Adverse Events (>3%) | ||
| Increased γ-glutamyltransferase | 10% (14 patients) | 2% (2 patients) |
| Diarrhoea | 4% (6 patients) | 7% (9 patients) |
| Urinary Tract Infection | 2% (3 patients) | 7% (9 patients) |
| Fall | 2% (3 patients) | 6% (8 patients) |
| Increased Alanine Aminotransferase | 6% (9 patients) | 0% |
| Benign Prostatic Hyperplasia | 5% (2 patients) | 0% |
Table 2: Adverse Events Reported in a Phase 2a Trial of SYN120 [3][4]
| Adverse Event | SYN120 (100 mg/day) (n=38) | Placebo (n=44) |
| Overall Adverse Events | 74% | 77% |
| Serious Adverse Events | 11% | 11% |
| Discontinuation due to Adverse Events | 16% | 14% |
| More Frequent Adverse Events | Nausea, Vomiting | - |
| Motor Symptoms (UPDRS) | Worsened | - |
Table 3: Adverse Events Reported in a Phase 3 Trial of Latrepirdine (Dimebon) [5]
| Adverse Event (>5%) | Latrepirdine (20 mg TID) | Placebo |
| Overall Adverse Events | 72.0% | 74.2% |
| Somnolence | 11.0% | 10.1% |
| Dry Mouth | 8.5% | 6.6% |
| Headache | 9.5% | 5.6% |
| Dizziness | 7.5% | 5.1% |
| Constipation | 5.5% | 3.5% |
| Cough | 7.5% | 3.5% |
| Depression | 6.0% | 3.5% |
Table 4: Safety Profile of Intepirdine
| Study Phase | Key Safety Findings |
| Phase 3 (MINDSET) | Favorable safety profile, similar to placebo.[6] |
| Phase 2b (HEADWAY) | Generally well tolerated.[7] |
| Phase 2 (Gait and Balance) | Generally well tolerated.[7] |
Experimental Protocols for Safety Assessment in Clinical Trials
While specific protocols for each cited trial are not fully detailed in the public domain, a general methodology for assessing the safety and tolerability of investigational drugs in dementia clinical trials can be outlined.
1. Participant Monitoring:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection of all adverse events experienced by participants throughout the trial. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug.[8]
-
Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature.
-
Physical and Neurological Examinations: Comprehensive examinations conducted at baseline and at specified intervals during the trial.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects of the investigational drug.
-
Laboratory Tests: Routine blood and urine tests to monitor hematology, blood chemistry, and liver and renal function.
2. Standardized Assessment Tools:
-
Unified Parkinson's Disease Rating Scale (UPDRS): Used to assess motor symptoms, particularly relevant for trials in Parkinson's disease dementia.[3][4]
-
Cognitive Assessment Scales (e.g., ADAS-Cog, MMSE): While primarily efficacy measures, significant negative changes can be considered a safety concern.[1][9]
-
Neuropsychiatric Inventory (NPI): To assess behavioral and psychological symptoms in dementia.[10]
3. Data and Safety Monitoring Board (DSMB):
-
An independent group of experts that periodically reviews the accumulating safety data to ensure the ongoing safety of trial participants.[8]
5-HT6 Receptor Antagonist Signaling Pathway
The primary mechanism of action of the compounds discussed is the antagonism of the 5-HT6 receptor. This receptor is primarily expressed in the central nervous system and is involved in the modulation of multiple neurotransmitter systems.
Caption: 5-HT6 Receptor Signaling Pathway and the Action of Antagonists.
Experimental Workflow for a Typical Phase II/III Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating a novel 5-HT6 receptor antagonist for a cognitive disorder.
Caption: Generalized Workflow of a Phase II/III Clinical Trial.
Conclusion
The available data on clinically tested 5-HT6 receptor antagonists, such as Idalopirdine, SYN120, and Latrepirdine, reveal a generally tolerable safety profile, with adverse events that are often comparable to placebo. However, specific side effects, including gastrointestinal issues, dizziness, and potential motor symptom worsening (as seen with SYN120 in a Parkinson's disease dementia population), have been reported. The discontinuation of several of these compounds, including this compound, was primarily due to a lack of efficacy rather than significant safety concerns.
For researchers and drug development professionals, this comparative analysis underscores the importance of careful safety monitoring in the development of novel 5-HT6 receptor antagonists. While the class appears to avoid severe, dose-limiting toxicities, nuanced and potentially population-specific adverse effects warrant close attention in future clinical investigations. The lack of extensive public data on this compound highlights the challenges in evaluating the safety of discontinued compounds and emphasizes the value of transparent data sharing within the scientific community.
References
- 1. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (latrepirdine*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]
- 6. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ramaswamy's Axovant Abandons Intepirdine After Dementia Trial Fails - BioSpace [biospace.com]
- 8. research.refined.site [research.refined.site]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Latrepirdine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings from (S)-Landipirdine Research: A Comparative Guide for Drug Development Professionals
(S)-Landipirdine , also known as SYN120, is a potent and selective antagonist of the serotonin 5-HT6 receptor, with additional activity at the 5-HT2A receptor. It was investigated as a potential therapeutic for neurological disorders, particularly Parkinson's disease dementia (PDD). However, its clinical development was halted after Phase II trials. This guide provides a comprehensive comparison of this compound with other notable 5-HT6 receptor antagonists, presenting key preclinical and clinical data to inform future research and drug development in this space.
Comparative Analysis of Preclinical and Clinical Data
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives: Idalopirdine, Intepirdine, and Latrepirdine.
Preclinical Data: Receptor Binding Affinity
While direct, publicly available Ki values for this compound are limited, it is consistently described as a potent 5-HT6 and 5-HT2A receptor antagonist. For comparison, the binding affinities of other key 5-HT6 receptor antagonists are presented below.
| Compound | 5-HT6 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Selectivity Notes |
| This compound (SYN120) | Not publicly available | Not publicly available | Described as a potent dual antagonist. |
| Idalopirdine | 0.83 | >100 | Over 50-fold selectivity for 5-HT6 over 70 other targets. |
| Intepirdine | 0.23 | 10 | Over 100-fold selectivity for 5-HT6 over other receptors. |
| Latrepirdine | Potent | Potent | Also exhibits activity at other receptors, including histamine H1. |
Clinical Efficacy Data: Cognitive and Functional Outcomes
The following tables summarize the key outcomes from clinical trials of this compound and comparator drugs in their respective target populations.
Table 2: this compound (SYN120) - Phase IIa SYNAPSE Trial in Parkinson's Disease Dementia (16 weeks) [1][2]
| Outcome Measure | This compound (100 mg/day) | Placebo | Difference Estimate | p-value |
| CDR Continuity of Attention | - | - | -4.0 | 0.13 |
| CDR Quality of Episodic Memory | - | - | 7.49 | 0.52 |
| ADAS-Cog | - | - | -0.36 | 0.82 |
| UPDRS Part III (Motor Symptoms) | - | - | 4.81 | 0.01 (Worsening) |
| NPI-Apathy/Indifference (% change) | -47% | +30% | - | 0.003 |
Table 3: Idalopirdine - Phase II LADDER Trial in Alzheimer's Disease (24 weeks, as adjunct to donepezil) [2]
| Outcome Measure | Idalopirdine (90 mg/day) | Placebo | Treatment Difference (95% CI) | p-value |
| ADAS-Cog (Change from Baseline) | -0.77 (SD 0.55) | +1.38 (SD 0.53) | -2.16 (-3.62 to -0.69) | 0.004 |
Table 4: Intepirdine - Phase III MINDSET Trial in Alzheimer's Disease (24 weeks, as adjunct to donepezil)
| Outcome Measure | Intepirdine (35 mg/day) | Placebo | Adjusted Mean Difference (95% CI) | p-value |
| ADAS-Cog | - | - | -0.36 (-0.95 to 0.22) | 0.2249 |
| ADCS-ADL | - | - | -0.09 (-0.90 to 0.72) | 0.8260 |
Table 5: Latrepirdine - Phase II Trial in Alzheimer's Disease (52 weeks)
| Outcome Measure | Latrepirdine (20 mg TID) | Placebo | Placebo-Corrected Difference | p-value |
| ADAS-Cog | - | - | -6.9 | < 0.0001 |
| MMSE | - | - | 2.1 | 0.0002 |
| CIBIC-plus | - | - | -0.7 | 0.0014 |
| ADCS-ADL | - | - | 4.4 | 0.0014 |
| NPI | - | - | -3.3 | 0.0201 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for replicating and building upon previous research.
5-HT6 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing recombinant human 5-HT6 receptors.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide).
-
Non-specific binding control: Methiothepin or another high-affinity 5-HT6 ligand.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-LSD, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Novel Object Recognition (NOR) Test
Objective: To assess the effects of a test compound on recognition memory in rodents.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. The objects should be of similar size but different in shape and texture.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization (Training): On day 2, place two identical objects in the arena. Allow the animal to explore the objects for a defined duration (e.g., 5-10 minutes). Administer the test compound or vehicle at a predetermined time before this phase.
-
Test: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends exploring each object during the test phase. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.
-
Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on its chemical structure, a plausible synthetic route would involve the following key steps:
-
Synthesis of the tetralone core: Preparation of the 6-sulfonyl-1-tetralone intermediate.
-
Asymmetric reduction: Stereoselective reduction of the ketone to introduce the desired (S)-chirality at the 1-position of the tetralone.
-
Introduction of the aminomethyl group: Conversion of the hydroxyl group to an amine, followed by the introduction of the methylurea moiety.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of 5-HT6 receptor antagonists and the experimental workflow of the Novel Object Recognition test.
Caption: 5-HT6 receptor antagonist signaling pathway.
Caption: Workflow for the Novel Object Recognition test.
References
A Comparative Meta-Analysis of 5-HT6 Receptor Antagonists in Clinical Trials for Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has been a focal point of research for novel therapeutic agents targeting cognitive deficits, particularly in Alzheimer's disease. Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, thereby enhancing cognitive function. This guide provides a meta-analysis of clinical trial data for several prominent 5-HT6 receptor antagonists, offering a comparative overview of their efficacy and safety profiles based on available experimental data.
5-HT6 Receptor Signaling Pathway
The therapeutic rationale for targeting the 5-HT6 receptor is based on its role in modulating neuronal activity. As a Gs-coupled protein receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is thought to influence the activity of various downstream effectors, ultimately modulating the release of key neurotransmitters involved in cognition, such as acetylcholine and glutamate.
Safety Operating Guide
Proper Disposal Procedures for (S)-Landipirdine: A Guide for Laboratory Professionals
(S)-Landipirdine is a potent and selective 5-HT6R antagonist utilized in neurological research. As with any research-grade chemical, adherence to proper disposal protocols is paramount to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste.
The fundamental principle of chemical waste management is to treat all research compounds with unknown comprehensive toxicity profiles as hazardous. Therefore, this compound waste must be handled and disposed of following institutional and regulatory guidelines for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that will generate this compound waste, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Requirement | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
All handling of this compound, including the preparation of solutions and the transfer of waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department. Never dispose of this compound or its containers in the regular trash or down the drain.[1][2]
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its biological activity as a 5-HT6R antagonist, this compound should be presumed to be a hazardous chemical.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Create a dedicated waste container for this compound. This prevents potentially dangerous reactions between incompatible chemicals.[3]
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, free from leaks or cracks, and have a secure, screw-top cap.[4]
-
Properly Label the Container: Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[2] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: This compound . Do not use abbreviations.[2]
-
A complete list of all constituents in the container, including solvents, with their approximate percentages.
-
The date when waste was first added to the container (the "accumulation start date").
-
The name of the principal investigator or research group.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[3]
-
Designated Storage Area: Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][3] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Monitor Fill Level: Do not overfill the waste container. A good practice is to fill it to no more than 80% of its capacity.
-
Schedule a Pickup: Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS department to schedule a waste pickup.[1] Follow their specific procedures for requesting a collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for proper laboratory chemical disposal.
Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. To decontaminate an "empty" container, triple rinse it with a suitable solvent that can dissolve this compound.[5] The rinsate from this process must be collected and disposed of as hazardous waste in your this compound waste container.[5] After triple rinsing, the container can often be disposed of in the regular laboratory glass or plastic recycling, but you must first remove or deface the original label.[6] Always confirm this procedure with your institution's EHS guidelines.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (S)-Landipirdine
This guide provides essential safety and logistical information for the handling and disposal of (S)-Landipirdine, a selective and potent 5-HT6R antagonist investigated for its potential in treating neurological disorders. Given that specific safety data for this compound is not publicly available, this document synthesizes best practices for handling structurally related pyridine-based compounds. Researchers, scientists, and drug development professionals should use this guide as a foundational resource while adhering to all institutional and regulatory safety protocols.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles with side protection are mandatory to prevent eye contact with the substance. |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for their chemical resistance. Avoid latex gloves. Always check the manufacturer's compatibility chart. |
| Body Protection | Lab Coat | A fully-buttoned lab coat should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a certified laboratory chemical fume hood. A respirator may be necessary for handling large quantities or in case of spills. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]
-
An emergency eyewash station and safety shower should be readily accessible.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from sources of ignition, strong oxidizers, and strong acids.[1][4]
-
Ensure containers are clearly labeled.[1]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential.
Spill Cleanup:
-
For small spills, trained personnel wearing appropriate PPE can clean them up.
-
Contain the spill using absorbent materials like sand or vermiculite.[2]
-
Collect the absorbed material into a sealed, airtight, and compatible container for disposal.[2][4]
-
Ventilate the area of the spill.
Waste Disposal:
-
Collect waste this compound and contaminated materials in a designated, sealed, and properly labeled waste container.[4]
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter sewers or surface water.[6]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. carlroth.com [carlroth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
